4-(Tributylstannyl)pyrimidine
Description
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Properties
IUPAC Name |
tributyl(pyrimidin-4-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLIWXIPSYXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332133-92-3 | |
| Record name | 4-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Tributylstannyl)pyrimidine: A Comprehensive Technical Guide for Advanced Organic Synthesis
Introduction: The Strategic Importance of the Pyrimidine Moiety
In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands as a cornerstone heterocyclic motif. Its presence is integral to a vast array of biologically active molecules, including kinase inhibitors, antiviral agents, and other targeted therapeutics.[1] The ability to precisely and efficiently introduce the pyrimidine unit into complex molecular architectures is therefore of paramount importance. 4-(Tributylstannyl)pyrimidine has emerged as a critical reagent for this purpose, serving as a versatile and highly effective building block in palladium-catalyzed cross-coupling reactions.[1]
This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors. The focus will be on providing not just procedural details, but also the underlying scientific rationale to empower users to optimize its application in their specific contexts.
PART 1: Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory.
Core Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 332133-92-3 | [2][3][4] |
| Molecular Formula | C₁₆H₃₀N₂Sn | [2][4] |
| Molecular Weight | 369.13 g/mol | [4] |
| Appearance | Pale-yellow to yellow-brown liquid/oil | |
| Predicted Boiling Point | 381.8 ± 34.0 °C | [2] |
| Predicted pKa | 1.21 ± 0.19 | [2] |
| Storage Temperature | Room temperature, under inert gas (Nitrogen or Argon) at 2–8 °C is also recommended | [5] |
Safety and Handling
This compound is an organotin compound and, as such, requires careful handling due to its toxicity.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Disposal: Dispose of all waste containing organotin compounds in accordance with local, state, and federal regulations. Due to their environmental toxicity, these compounds should not be discharged into drains.
PART 2: Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable insight into its stability and potential impurities. A common and effective method for the preparation of arylstannanes is the reaction of an aryl halide with a tributylstannylating agent.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved by the reaction of a 4-halopyrimidine (preferably 4-iodopyrimidine for higher reactivity) with a tributylstannyl anion, typically generated in situ. This approach is analogous to the preparation of other arylstannanes.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis from 4-Chloropyrimidine
This protocol is a representative procedure based on established methods for the synthesis of similar organostannanes.[6]
Materials:
-
4-Chloropyrimidine
-
Tributyltin hydride (Bu₃SnH)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Tributylstannyl Lithium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tributyltin hydride (1.1 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of lithium diisopropylamide (1.1 equivalents) to the stirred solution, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with 4-Chloropyrimidine: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve 4-chloropyrimidine (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-chloropyrimidine to the tributylstannyl lithium solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
PART 3: Reactivity and Applications in Stille Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Stille cross-coupling reactions.[7] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.[8]
The Stille Coupling Mechanism
The catalytic cycle of the Stille reaction is well-established and generally proceeds through three key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X, e.g., an aryl halide or triflate) to form a Pd(II) complex.
-
Transmetalation: The pyrimidine group is transferred from the tin atom of this compound to the palladium center, forming a new Pd(II) complex and a tributyltin halide byproduct (Bu₃Sn-X). This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups (R¹ and the pyrimidine ring) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-pyrimidine) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Stille coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.1-1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Anhydrous lithium chloride (LiCl) (optional, 2-3 equivalents)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diatomaceous earth
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equivalent), Pd(PPh₃)₄ (0.02-0.05 equivalents), and if used, anhydrous lithium chloride (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add this compound (1.1-1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrimidine.
PART 4: Spectroscopic Characterization
Predicted ¹H NMR Spectrum
-
Pyrimidine Protons:
-
H2: A singlet or a narrow triplet (due to coupling with H5 and H6) is expected in the downfield region, likely around δ 9.1-9.3 ppm.
-
H5: A doublet of doublets is expected, coupling to both H6 and potentially long-range to the tin atom. Expected chemical shift is around δ 7.3-7.5 ppm.
-
H6: A doublet is expected, coupling to H5, in the region of δ 8.6-8.8 ppm.
-
-
Tributylstannyl Protons:
-
A series of multiplets corresponding to the butyl chains will be present in the upfield region (δ 0.8-1.6 ppm). The protons on the carbon alpha to the tin atom will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
-
Predicted ¹³C NMR Spectrum
-
Pyrimidine Carbons:
-
C2, C4, C6: These carbons will appear in the downfield region, typically between δ 150-160 ppm. The carbon directly attached to the tin atom (C4) will exhibit coupling to the tin isotopes.
-
C5: This carbon will be more upfield, likely in the range of δ 120-130 ppm.
-
-
Tributylstannyl Carbons:
-
The four carbons of the butyl groups will appear in the upfield region (δ 10-30 ppm).
-
Mass Spectrometry
-
Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of multiple tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). The most abundant isotopes are ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn.
-
Fragmentation: Common fragmentation patterns would involve the loss of butyl groups from the tin atom.
Conclusion
This compound is a high-value reagent that enables the strategic incorporation of the pyrimidine heterocycle into complex molecules. Its primary application in Stille cross-coupling reactions offers a reliable and versatile method for C-C bond formation under relatively mild conditions. A comprehensive understanding of its physicochemical properties, safe handling procedures, synthesis, and reactivity is essential for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this compound in their synthetic campaigns, ultimately accelerating the discovery and development of novel chemical entities.
References
-
NROChemistry. Stille Coupling. [Link]
- Singh, H., & Kumar, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
-
Therkelsen, F. D., Rottländer, M., Thorup, N., & Pedersen, E. B. (2004). 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions. Organic letters, 6(12), 1991–1994. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Organic Syntheses. (2011). Org. Synth., 88, 197. [Link]
-
Reagentia. This compound (1 x 1 g). [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma. [Link]
-
Aladdin Scientific. This compound, min 95%, 100 mg. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 332133-92-3 [chemicalbook.com]
- 6. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
The Synthetic Cornerstone: A Technical Guide to 4-(Tributylstannyl)pyrimidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic construction of complex molecular frameworks is paramount. Among the vast arsenal of chemical reagents available, organostannanes, particularly heteroaromatic derivatives, have carved out a crucial niche. 4-(Tributylstannyl)pyrimidine emerges as a significant and versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. Its strategic importance lies in the pyrimidine core, a privileged scaffold found in numerous biologically active compounds, including approved therapeutics. This guide provides an in-depth examination of this compound, from its fundamental properties to its practical application in synthesis, offering field-proven insights for its effective use in research and development.
Core Physicochemical Properties
A foundational understanding of a reagent's properties is critical for its successful application. This compound is a stable yet reactive organometallic compound, typically presenting as a pale-yellow to yellow-brown oil. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 332133-92-3 | [1][2][3][4] |
| Molecular Formula | C16H30N2Sn | [1][2][3] |
| Molecular Weight | 369.13 g/mol | [1][2][3] |
| Form | Oil / Liquid | [2][5] |
| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2–8 °C | [2] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is typically achieved via the stannylation of a suitable pyrimidine precursor. A common and reliable method involves the reaction of a halopyrimidine, such as 4-chloropyrimidine or 4-iodopyrimidine, with a tributyltin reagent like hexabutylditin or tributyltin hydride under palladium catalysis.
Experimental Protocol: Palladium-Catalyzed Stannylation of 4-Chloropyrimidine
This protocol describes a representative synthesis of this compound.
Materials:
-
4-Chloropyrimidine
-
Hexabutylditin ((Bu3Sn)2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-chloropyrimidine (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: The crude residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are combined and concentrated in vacuo to yield this compound as a pale-yellow oil.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organotin reagents and the palladium(0) catalyst are sensitive to oxidation. An inert atmosphere is crucial to prevent degradation and ensure catalytic activity.
-
Anhydrous Solvent: Water can lead to side reactions, including the hydrolysis of the organostannane. The use of anhydrous toluene is essential for high yields.
-
Catalyst Choice: Pd(PPh3)4 is a robust and commonly used catalyst for Stille couplings and related reactions due to its stability and effectiveness in the catalytic cycle.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Application in Stille Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrimidine ring and various organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates.
Mechanistic Overview
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: The tributylstannyl group from this compound is transferred to the palladium center, displacing the halide or triflate and forming a new Pd(II) complex with both organic partners. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst.
Stille Coupling Catalytic Cycle Diagram
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Practical Considerations and Self-Validating Protocols
Trustworthiness in Execution: A successful Stille coupling is a self-validating system. The disappearance of starting materials and the appearance of a new, less polar spot on a TLC plate (corresponding to the coupled product) provide a real-time validation of the reaction's progress.
Key Protocol Considerations:
-
Catalyst and Ligand Choice: While Pd(PPh3)4 is a workhorse, other catalysts like Pd2(dba)3 with ligands such as P(t-Bu)3 or SPhos may offer improved reactivity for challenging substrates.
-
Solvent: Toluene, DMF, and dioxane are common solvents. The choice depends on the solubility of the substrates and the required reaction temperature.
-
Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step and improve yields.
-
Stoichiometry: A slight excess of the organostannane (1.1-1.2 equivalents) is often used to drive the reaction to completion.
Safety and Handling
Organotin compounds are toxic and require careful handling.
-
Toxicity: Tributyltin compounds are known to be toxic and can be absorbed through the skin. They are also environmental pollutants.
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: All organotin waste must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.
Conclusion
This compound is a powerful and enabling reagent for the synthesis of complex molecules containing the pyrimidine scaffold. Its effective use in Stille cross-coupling reactions has made it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, handling requirements, and the nuances of the Stille reaction mechanism is essential for leveraging this building block to its full potential in the discovery of new therapeutics.
References
-
PubChem: 2-(tributylstannyl)pyrimidine. While this is an isomer, PubChem is an authoritative source for chemical data and safety information on related compounds. [Link]
Sources
The Advent of a Versatile Building Block: A Technical Guide to 4-(Tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Tributylstannyl)pyrimidine, a key organotin reagent that has become an indispensable tool in modern synthetic and medicinal chemistry. While the seminal publication detailing its initial discovery remains elusive in the broader scientific literature, its synthesis is grounded in well-established principles of organometallic chemistry. This document explores the foundational concepts of organotin reagents and the significance of the pyrimidine moiety in drug discovery. It further details the logical and practiced synthetic methodologies for the preparation of this compound, supported by field-proven insights and step-by-step protocols. The guide culminates in a discussion of its primary application in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, which underscores its value in the synthesis of complex, biologically active molecules.
Introduction: The Convergence of Organotin Chemistry and Medicinal Scaffolds
The development of novel therapeutic agents is intrinsically linked to the evolution of synthetic organic chemistry. The ability to efficiently construct complex molecular architectures with high precision is paramount. In this context, organotin compounds, also known as stannanes, have emerged as powerful reagents, particularly for the formation of carbon-carbon bonds.[1] Since the pioneering work of John Stille, palladium-catalyzed cross-coupling reactions utilizing organostannanes have become a cornerstone of modern synthesis.[2][3] These reagents offer a unique combination of stability, functional group tolerance, and reactivity, making them suitable for intricate synthetic pathways.[3][4]
Concurrently, the pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in medicinal chemistry.[5] Pyrimidine derivatives are found in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals exhibiting anticancer, antiviral, and antimicrobial properties.[5] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery.
This compound (CAS Number: 332133-92-3) sits at the intersection of these two vital fields.[5][6][7][8] It serves as a versatile building block, enabling the direct introduction of the pyrimidine-4-yl moiety into a wide range of organic molecules.[6] This guide will provide an in-depth exploration of its synthesis and application, offering both theoretical understanding and practical guidance for laboratory professionals.
The Genesis of this compound: A Logical Synthesis
While a singular, seminal publication on the "discovery" of this compound is not readily apparent from a comprehensive literature review, its preparation is a logical extension of established methodologies for the synthesis of heteroaryl stannanes. The two primary and most plausible routes to this compound are through a palladium-catalyzed stannylation of a 4-halopyrimidine or via a metal-halogen exchange followed by quenching with an electrophilic tin species.
Palladium-Catalyzed Stannylation of 4-Halopyrimidines
This is arguably the most direct and widely employed method for the synthesis of aryl and heteroaryl stannanes. The reaction involves the palladium-catalyzed coupling of a 4-halopyrimidine (chloride, bromide, or iodide) with a tin-containing reagent, most commonly hexabutylditin ((Bu₃Sn)₂).
The choice of the halogen on the pyrimidine ring is a critical parameter. While 4-chloropyrimidine is often more readily available, the reactivity order for oxidative addition to the palladium(0) catalyst is I > Br > Cl. Therefore, 4-iodopyrimidines or 4-bromopyrimidines are often preferred for milder reaction conditions and higher yields. However, with the appropriate choice of catalyst and ligands, 4-chloropyrimidines can also be effectively utilized. A seminal study by Solberg and Undheim in 1989 demonstrated the regioselectivity of such palladium-catalyzed couplings on halopyrimidines, noting that the 4-position is more reactive than the 2-position.
Diagram 1: Proposed Catalytic Cycle for the Synthesis of this compound
Caption: Palladium-catalyzed synthesis of this compound.
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Stannylation
| Parameter | Condition | Rationale |
| 4-Halopyrimidine | 4-Iodo- or 4-Bromopyrimidine | Higher reactivity in oxidative addition. |
| Tin Reagent | Hexabutylditin ((Bu₃Sn)₂) | Commercially available and effective. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | Triphenylphosphine (PPh₃), etc. | Stabilizes the palladium catalyst. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, high-boiling point solvents. |
| Temperature | 80-120 °C | To overcome the activation energy. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent degradation of the catalyst. |
Experimental Protocol: Synthesis via Palladium-Catalyzed Stannylation
Materials:
-
4-Bromopyrimidine
-
Hexabutylditin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous Toluene
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromopyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution.
-
Add hexabutylditin (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Metal-Halogen Exchange and Transmetalation
An alternative and powerful method involves a metal-halogen exchange reaction on a 4-halopyrimidine, typically using an organolithium reagent at low temperatures, followed by quenching the resulting 4-lithiopyrimidine with tributyltin chloride.
This method is particularly useful when the palladium-catalyzed route is sluggish or incompatible with other functional groups present in the molecule. The low temperatures are crucial to prevent side reactions of the highly reactive organolithium intermediate.
Diagram 2: Synthesis of this compound via Lithiation
Caption: Synthesis via metal-halogen exchange and tin quenching.
Experimental Protocol: Synthesis via Lithiation
Materials:
-
4-Bromopyrimidine
-
n-Butyllithium (in hexanes)
-
Tributyltin chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere apparatus
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 4-bromopyrimidine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Application in Stille Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in Stille cross-coupling reactions. This powerful C-C bond-forming reaction allows for the coupling of the pyrimidin-4-yl moiety with a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates.
The Stille reaction is renowned for its tolerance of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules, such as active pharmaceutical ingredients.
Diagram 3: General Scheme of the Stille Coupling with this compound
Caption: General Stille coupling reaction scheme.
Conclusion
This compound stands as a testament to the enabling power of organometallic reagents in modern organic synthesis. While its formal "discovery" is not pinpointed to a single publication, its synthesis is a logical and practical application of well-established chemical principles. Its utility, particularly in the realm of palladium-catalyzed cross-coupling, provides a robust and reliable method for the incorporation of the medicinally significant pyrimidine scaffold into diverse molecular frameworks. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of this versatile building block is essential for the continued innovation of novel therapeutic agents.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma. [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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An In-depth Technical Guide to 4-(Tributylstannyl)pyrimidine: Synthesis, Application, and Safe Handling
This guide provides an in-depth analysis of 4-(tributylstannyl)pyrimidine, a critical organostannane reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, and core applications, with a strong emphasis on the mechanistic underpinnings and practical considerations for its use in palladium-catalyzed cross-coupling reactions.
Compound Identification and Physicochemical Properties
This compound is an organotin compound that serves as a versatile building block, particularly for introducing the pyrimidine moiety into complex molecules.[1] The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates for treating a wide range of diseases, including cancer and viral infections.[2][3] The compound's utility stems from its ability to participate in carbon-carbon bond-forming reactions, most notably the Stille cross-coupling.[1][4]
Chemical Structure:
IUPAC Name: this compound
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 332133-92-3 | [5][6] |
| Molecular Formula | C₁₆H₃₀N₂Sn | [5][6] |
| Molecular Weight | 369.13 g/mol | [5][6] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Boiling Point | 381.8 ± 34.0 °C (Predicted) | [5] |
| Storage Temperature | Room temperature, protect from light | |
| Purity | Typically ≥95% | [6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound typically involves the reaction of a pyrimidine precursor with a tributyltin-containing reagent. A common and effective strategy is the stannylation of a halopyrimidine, such as 4-chloropyrimidine or 4-iodopyrimidine.
The choice of a halopyrimidine is critical; the carbon-halogen bond must be susceptible to reaction with an appropriate organotin nucleophile or a tin hydride under specific conditions. While detailed synthesis protocols are often proprietary or found in patent literature, a general plausible route involves the palladium-catalyzed reaction between a halopyrimidine and hexabutylditin or the reaction of a lithiated pyrimidine with tributyltin chloride. The latter approach offers a direct and high-yielding pathway.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions & Inert Atmosphere: The use of organolithium reagents necessitates strictly anhydrous (water-free) solvents like tetrahydrofuran (THF) and an inert atmosphere (e.g., Argon or Nitrogen). This is because organolithiums are extremely strong bases and will readily deprotonate water, destroying the reagent and halting the reaction.
-
Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to control the high reactivity of the organolithium reagent and prevent side reactions, such as decomposition or reaction with the solvent.
-
Electrophilic Quench: The highly nucleophilic carbon of the 4-lithiopyrimidine intermediate readily attacks the electrophilic tin atom in tributyltin chloride, forming the desired carbon-tin bond.
Core Application: The Stille Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[4][7] This palladium-catalyzed reaction is a powerful method for forming C-C bonds, valued for its tolerance of a wide variety of functional groups and its use of air- and moisture-stable organostannanes.[7]
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate), inserting itself into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 state, forming a Pd(II) complex.[8][9]
-
Transmetalation: The organostannane, this compound (R²-SnBu₃), then reacts with the Pd(II) complex. The pyrimidin-4-yl group (R²) is transferred from the tin atom to the palladium center, displacing the halide (X), which then associates with the tributyltin moiety to form a tributyltin halide byproduct.[7] This is often the rate-determining step of the cycle.[7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple together and are eliminated from the metal complex, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Detailed Experimental Protocol: A Representative Example
This protocol describes a general procedure for the Stille coupling of this compound with an aryl iodide. Note: This is a representative protocol and must be adapted and optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
Aryl Iodide (e.g., 3-iodoanisole) (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Anhydrous Solvent (e.g., DMF, Toluene, or Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Flask Preparation: Flame-dry a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the Aryl Iodide (1.0 equiv) and the Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Stannane Addition: Add anhydrous solvent (e.g., DMF) via syringe.[8] Stir the mixture to dissolve the solids. Then, add this compound (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and pour it into a saturated aqueous solution of potassium fluoride (KF).[10]
-
Rationale for KF Workup: The fluoride ions have a high affinity for tin and will react with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which can be easily removed by filtration. This is a crucial step for removing toxic tin residues from the product.
-
-
Extraction & Purification: Stir the biphasic mixture vigorously for 1-2 hours, then filter through a pad of Celite to remove the precipitated tin salts. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[10]
Safety, Handling, and Storage
CRITICAL: Organotin compounds are highly toxic and require careful handling. [11]
-
Toxicity: Tributyltin compounds are toxic by all routes of exposure—inhalation, ingestion, and skin contact.[11] They can cause severe skin and eye irritation or burns and affect the central nervous system, immune system, and reproductive system.[11][12][13] The degree of toxicity is generally highest for compounds with three or four alkyl groups attached to the tin atom.[11]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts), and chemical safety goggles.
-
Handling: Use syringes and Schlenk techniques to transfer the liquid reagent. Avoid creating aerosols. In the event of a spill, absorb the material with a spill pillow or inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[11]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.
-
Waste Disposal: All waste containing organotin residues (including reaction mixtures, purification solvents, and contaminated labware) must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[11] Do not pour down the drain.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex molecules in pharmaceutical and materials science research. Its utility in the Stille cross-coupling reaction provides a reliable method for incorporating the biologically significant pyrimidine scaffold. However, its efficacy is matched by its high toxicity. A thorough understanding of the reaction mechanism, meticulous execution of experimental protocols, and unwavering adherence to strict safety procedures are paramount for its successful and safe application in the laboratory.
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Chemistry LibreTexts. Stille Coupling. (2023-06-30). Available at: [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. (2022-06-30). Available at: [Link]
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Frontier Specialty Chemicals. 4-(Tributylstannyl)-2-thiomethylpyrimidine. Available at: [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]
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The Genesis of a Scaffold: An In-depth Technical Guide to the Early Research and Synthesis of Pyrimidine Derivatives
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry and biology, forming the central scaffold for a vast array of pharmaceuticals and the very code of life in nucleic acids.[1][2][3] This guide provides a deep, technically-focused exploration into the foundational era of pyrimidine chemistry. It moves beyond a simple historical account to dissect the core synthetic strategies that first unlocked this critical class of heterocycles. We will examine the causal chemistry behind the pioneering methods of Pinner and Behrend, provide detailed, field-validated protocols for the Principal Synthesis of barbiturates—a class of compounds that represented the first major therapeutic application of pyrimidines—and explore the elegant multicomponent strategy of the Biginelli reaction. This paper is structured to provide researchers, scientists, and drug development professionals with not only the historical context but also the practical, replicable, and mechanistic understanding of these seminal synthetic transformations.
The Dawn of Pyrimidine Chemistry: From Isolation to First Principles
While pyrimidine derivatives like alloxan and uric acid were known to chemists in the early 19th century, a systematic understanding of the parent heterocyclic system was absent.[4][5] The journey from isolating complex natural products to the logical, deliberate synthesis of the pyrimidine core marks a pivotal moment in organic chemistry.
The first laboratory synthesis of a pyrimidine derivative was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid using phosphorus oxychloride.[4][5] However, the systematic investigation that truly laid the groundwork for this field began in 1884 with the work of Adolf Pinner.[4][6] By condensing amidines with ethyl acetoacetate, Pinner established a versatile method for creating substituted pyrimidines and, in 1885, he formally proposed the name "pyrimidin" for the parent heterocycle.[4] Almost concurrently, in 1885, Robert Behrend was investigating derivatives of uric acid, leading him to coin the name "uracil" for a key pyrimidine nucleobase, which he synthesized.[7]
These early efforts were not merely academic exercises; they forged the fundamental bond between structure and reactivity, enabling the rational design of molecules with predictable properties. This era's significance lies in its shift from discovery by chance to synthesis by design, a philosophy that underpins all modern drug development.
Foundational Synthetic Strategies
The early syntheses of pyrimidines can be broadly understood through a few key, powerful strategies. These methods established the logic of pyrimidine ring construction that is still applied today: the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.
The Pinner Synthesis: Condensation of β-Dicarbonyls with Amidines
The Pinner synthesis is a cornerstone reaction that exemplifies the [3+3] fragment condensation approach.[4][8] It involves the reaction of a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, with an amidine.[4][8][9] This acid- or base-catalyzed reaction is a robust method for forming a wide variety of substituted pyrimidines.[8]
The causality of this reaction hinges on the inherent electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl component and the nucleophilicity of the nitrogen atoms in the amidine. The reaction proceeds through a series of condensation and cyclization steps, ultimately eliminating two molecules of water (or one molecule of water and one of alcohol) to form the stable aromatic pyrimidine ring.
The Principal Synthesis: The Urea/Malonic Ester Condensation
Perhaps the most versatile and widely adopted of the early methods is the "Principal Synthesis," which involves the condensation of a malonic ester derivative with urea.[4] This reaction was pivotal because it gave rise to barbituric acid and its derivatives, compounds that would become the first commercially successful class of pyrimidine-based drugs.[10]
The synthesis of barbiturates demonstrated the power of this method. By first alkylating diethyl malonate, a diverse range of substituents could be installed at what would become the 5-position of the pyrimidine ring. Subsequent condensation with urea, driven by a strong base like sodium ethoxide, proceeds via a twofold nucleophilic acyl substitution to yield the final barbiturate.[10] This modularity was key to the synthesis of over 2,500 barbiturate analogs by pharmaceutical companies seeking to fine-tune the pharmacological properties of these sedative-hypnotics.[10]
This protocol is adapted from the validated procedure in Organic Syntheses. It serves as a self-validating system for the Principal Synthesis.
Materials & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |
|---|---|---|---|---|
| Sodium, finely cut | 22.99 | 11.5 | 0.5 | - |
| Absolute Ethanol | 46.07 | - | - | 500 |
| Diethyl malonate | 160.17 | 80 | 0.5 | 76 |
| Urea, dry | 60.06 | 30 | 0.5 | - |
| Hydrochloric Acid (conc.) | 36.46 | - | - | ~45 |
| Water | 18.02 | - | - | 550 |
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol. The reaction is vigorous and should be managed with cooling if necessary.
-
Addition of Reactants: To the resulting sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate. Subsequently, add a solution of 30 g (0.5 mol) of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol.
-
Cyclocondensation: Shake the mixture well and heat it to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.
-
Workup and Isolation: After the reaction is complete, add 500 mL of hot (~50°C) water to the reaction mixture. Stir until the solid dissolves.
-
Precipitation: Acidify the solution by adding concentrated hydrochloric acid (~45 mL) until it is acidic to litmus paper. This protonates the sodium salt, precipitating the free barbituric acid.
-
Purification: Filter the clear, hot solution and cool the filtrate in an ice bath overnight. Collect the resulting white crystals of barbituric acid on a Büchner funnel.
-
Drying: Wash the crystals with 50 mL of cold water and dry in an oven at 105-110°C for 4 hours. The expected yield is 46-50 g (72-78%).
The Biginelli Reaction: A Multicomponent Marvel
In 1891, Pietro Biginelli reported a remarkably efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. This acid-catalyzed, three-component reaction was a significant conceptual advance. Instead of a stepwise assembly, it combined three distinct molecules in a single operation, a hallmark of modern green and efficient chemistry.
The mechanism of the Biginelli reaction is understood to proceed via an N-acyliminium ion intermediate. This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea.[9] The β-ketoester then adds to this electrophilic iminium ion, and subsequent intramolecular cyclization and dehydration yield the final DHPM product.[8][9] The products of this reaction became pharmacologically significant as calcium channel blockers and antihypertensive agents.
From Synthesis to Sedation: The Rise of the Barbiturates
The true impact of these early synthetic methods was realized with the development of barbiturates, the first major class of synthetic drugs derived from the pyrimidine core.[10] Following the synthesis of the parent compound, barbituric acid, chemists began to explore its 5,5-disubstituted derivatives.
In 1904, the German company Bayer marketed barbital (Veronal), synthesized from diethyl-diethylmalonate and urea, as a treatment for insomnia.[10] This marked the birth of a new era in medicinal chemistry. The synthesis was a direct application of the Principal Synthesis, demonstrating its industrial scalability and therapeutic relevance.
This protocol is based on a classic laboratory procedure for synthesizing this landmark drug.
Materials & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |
|---|---|---|---|---|
| Sodium | 22.99 | 16 | 0.70 | - |
| Absolute Ethanol | 46.07 | 300 | - | ~380 |
| Diethyl diethylmalonate | 216.27 | 50 | 0.23 | ~51 |
| Urea, pulverized, dry | 60.06 | 20 | 0.33 | - |
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve 16 g of sodium in 300 g of absolute alcohol in a suitable reaction vessel. Cool the resulting sodium ethoxide solution to room temperature.
-
Reactant Addition: Add 50 g of diethyl diethylmalonate to the cooled solution. Then, add 20 g of pulverized and thoroughly dried urea. Gentle warming may be required to dissolve the urea.
-
Pressure Reaction: Heat the entire mixture in an autoclave at 108°C for 5 hours.
-
Isolation of Salt: After the reaction, the precipitated sodium salt of diethylbarbituric acid is collected by filtration and washed with alcohol.
-
Final Product Precipitation: Dissolve the collected sodium salt in water and precipitate the free acid (barbital) by adding concentrated hydrochloric acid.
-
Recrystallization: The crude product can be recrystallized from water to yield barbital with a melting point of 183-185°C. The reported yield is approximately 27.5 g.
Conclusion and Future Perspective
The early research into pyrimidine synthesis, from Pinner's foundational condensations to the elegant multicomponent strategy of Biginelli, transformed chemistry from an observational science to a predictive and creative one. The development of the Principal Synthesis and its immediate application in producing the barbiturate class of drugs cemented the role of synthetic chemistry in modern medicine.[10] These seminal works provided not just new molecules, but new ways of thinking about molecular construction. The core logic of [3+3] cyclocondensation remains a dominant strategy in heterocyclic chemistry today. Modern methods may employ novel catalysts, microwave assistance, or solid-phase techniques, but they stand on the shoulders of the fundamental principles established over a century ago. For any researcher in drug development, understanding this genesis is crucial, as it provides the foundational chemical grammar upon which the complex language of modern pharmaceutical synthesis is written.
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Introduction: The Duality of Tributylstannyl Compounds in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of Tributylstannyl Compounds
Tributylstannyl (TBT) compounds, organic derivatives of tetravalent tin with the general formula (n-C₄H₉)₃Sn-X, represent a class of reagents that are both remarkably versatile and notoriously hazardous.[1][2] Characterized by the covalent bond between three butyl groups and a tin atom, their utility in organic synthesis is profound, particularly in the formation of carbon-carbon bonds.[3][4] They are indispensable tools in the synthesis of complex organic molecules, finding applications in pharmaceutical research and development for creating novel drug candidates.[4][5][6]
However, the power of these organometallic compounds is matched by their significant toxicity.[7] TBT compounds are potent endocrine disruptors, exhibit immunotoxicity, and have a lasting environmental impact due to their persistence and bioaccumulation.[8][9][10] This guide is designed for the discerning researcher, scientist, and drug development professional. It aims to provide a comprehensive understanding of the core physical and chemical properties of tributylstannyl compounds, balanced with the critical safety protocols required for their responsible handling. We will delve into the causality behind their reactivity, provide field-proven experimental protocols, and ground all claims in authoritative references to ensure scientific integrity.
Part 1: Core Physical Properties
The physical state and solubility of a tributylstannyl compound are dictated by the nature of the 'X' group attached to the tin atom.[1] This group influences properties such as vapor pressure and solubility in various solvents.[1] While many TBT compounds are liquids, some, like certain carboxylate derivatives, can be solids. They are generally soluble in lipids and a range of organic solvents like ethanol and halogenated hydrocarbons, but have low solubility in water.[1] This lipophilicity is a key factor in their bioaccumulation.[3][11]
Table 1: Physical Properties of Common Tributylstannyl Compounds
| Compound | Formula | Appearance | Density (g/cm³) | Boiling Point (°C) | Water Solubility | Ref. |
| Bis(tributyltin) oxide (TBTO) | ((C₄H₉)₃Sn)₂O | Colorless to slightly yellow liquid | 1.17 | --- | ~4 mg/L at 20°C | [1][2][12] |
| Tributyltin hydride (TBT-H) | (C₄H₉)₃SnH | Colorless liquid | 1.082 | 80°C at 50 Pa | Reacts slowly | [13] |
| Tributyltin chloride (TBT-Cl) | (C₄H₉)₃SnCl | Colorless liquid | 1.2 | --- | Low | [3] |
| (Tributylstannyl)methanol | (C₄H₉)₃SnCH₂OH | Colorless oil | --- | --- | --- | [5] |
Part 2: Chemical Properties and Reactivity
The chemical behavior of tributylstannyl compounds is dominated by the nature of the tin-carbon and tin-heteroatom bonds. The relatively weak tin-hydrogen bond in tributyltin hydride makes it a cornerstone reagent for radical chemistry, while the tin-carbon bond is readily cleaved in palladium-catalyzed cross-coupling reactions.
Radical Reactions: The Role of Tributyltin Hydride
Tributyltin hydride is an exceptional radical reducing agent due to the weak, nonionic bond between tin and hydrogen (bond dissociation energy of ~74-78 kcal/mol), which can undergo homolytic cleavage.[13][14] When combined with a radical initiator like azobisisobutyronitrile (AIBN) or light, TBT-H efficiently converts organic halides to their corresponding hydrocarbons.[13][15]
The mechanism is a classic radical chain reaction:
-
Initiation: The initiator (e.g., AIBN) generates a radical, which abstracts a hydrogen atom from TBT-H to form the tributylstannyl radical (Bu₃Sn•).
-
Propagation: The Bu₃Sn• radical abstracts a halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃Sn-X) and an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of TBT-H, yielding the reduced alkane (R-H) and regenerating the Bu₃Sn• radical, which continues the chain.[15]
-
Termination: Two radicals combine to end the chain.
The choice of AIBN as an initiator is causal; it undergoes thermal homolysis above 60°C to form nitrile-stabilized radicals that are effective at abstracting hydrogen from TBT-H without engaging in unwanted side reactions, which can occur with more reactive peroxide initiators.[15]
Diagram: Radical Dehalogenation Workflow This diagram illustrates the key steps in the radical-mediated reduction of an organic halide using tributyltin hydride.
Caption: The radical chain mechanism for hydrogenolysis of alkyl halides.
The Stille Cross-Coupling Reaction
The Stille reaction is one of the most powerful and versatile palladium-catalyzed reactions for C-C bond formation, coupling an organostannane with an organic halide or pseudohalide (like a triflate).[16][17] Tributylstannyl compounds are favored due to their stability to air and moisture and their tolerance of a wide variety of functional groups.[17][18] The primary drawback is the toxicity of the tin compounds and the difficulty in removing stoichiometric tin byproducts after the reaction.[16][18]
The catalytic cycle is a well-studied, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[17][18]
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or other leaving group. This is often the rate-limiting step.[17][19]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[17][18]
Diagram: Stille Coupling Catalytic Cycle This diagram shows the palladium-catalyzed cross-coupling of an organic halide (R¹-X) and a tributylstannyl compound (R²-SnBu₃).
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Part 3: Synthesis and Characterization Protocols
Synthesis Protocol: (Tributylstannyl)methanol
(Tributylstannyl)methanol is a valuable reagent that serves as a stable hydroxymethyl anion equivalent, enabling the direct introduction of a -CH₂OH group in cross-coupling reactions.[5][20] The following protocol is adapted from established literature procedures for its synthesis from tributyltin hydride.[20][21]
Objective: To synthesize (tributylstannyl)methanol via the hydrostannylation of paraformaldehyde.
Materials:
-
Diisopropylamine, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Tributyltin hydride (TBT-H)
-
Paraformaldehyde, anhydrous
-
Petroleum ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Argon gas supply
-
Three-neck round-bottom flask, dropping funnel, syringes, magnetic stirrer, ice bath
Methodology:
-
System Preparation: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the glassware under vacuum and cool under a positive pressure of argon.
-
LDA Formation: Charge the flask with anhydrous THF (120 mL) and diisopropylamine (13.7 mL, 0.098 mol). Cool the flask in an ice-water bath.[20]
-
Slowly add 1.60 M n-BuLi (58.4 mL, 0.093 mol) via syringe over 15 minutes to form lithium diisopropylamide (LDA). Maintain the temperature at 0°C.[20]
-
Stannyl Anion Formation: Prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution over 30 minutes. The formation of the tributylstannyl lithium is the key step, creating the nucleophilic tin species.
-
Reaction with Paraformaldehyde: After stirring for an additional 30 minutes, add anhydrous paraformaldehyde (3.57 g, 0.119 mol) in one portion. Remove the ice bath and allow the reaction to stir at room temperature.[20]
-
Workup and Extraction: Once the reaction is complete (monitored by TLC), dilute the clear solution with petroleum ether (500 mL) and wash with water (300 mL).[20]
-
Separate the aqueous phase and wash the organic layer with saturated sodium chloride solution (150 mL). This removes water-soluble impurities.[20]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.[20]
-
Purification (Optional): The crude product is often used directly. For higher purity, dissolve the crude oil in acetonitrile and extract impurities with hexane. The product remains in the acetonitrile layer.[20]
Analytical Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing organotin compounds. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its sensitivity.[22][23]
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified tributylstannyl compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. Expect to see characteristic broad multiplets for the butyl chains between ~0.8-1.7 ppm.[21] The protons on the carbon alpha to the tin atom will have a distinct chemical shift and may show satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. The two-bond Sn-H coupling constants are typically around 50 Hz.[23]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The butyl carbons will appear in the aliphatic region (~9-30 ppm).[21] The carbon directly bonded to tin will show a large one-bond coupling constant (¹J(Sn-C)), often between 300-600 Hz, which is diagnostic.[23]
-
¹¹⁹Sn NMR: This is the most definitive experiment. Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum. Organotin compounds have a very wide chemical shift range.[23] The chemical shift is highly sensitive to the coordination environment of the tin atom. For example, tetraorganotin compounds have a different characteristic chemical shift range than triorganotin halides, where additional coordination can cause a large upfield shift.[24] Tetramethyltin (SnMe₄) is a common external standard.[22]
Part 4: Safety, Handling, and Toxicity
CAUTION: Tributylstannyl compounds are highly toxic and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[7][25]
The toxicity of organotin compounds is primarily determined by the number of organic groups attached to the tin atom, following the general order: R₃SnX > R₂SnX₂ > RSnX₃.[7][26] Triorganotins like TBT are the most toxic class.[7]
-
Routes of Exposure: Exposure can occur via inhalation, ingestion, and dermal contact.[7][25] TBT compounds are potent skin irritants and can cause chemical burns upon contact.[9][27]
-
Systemic Effects: TBT is a known endocrine disruptor and immunotoxin, primarily affecting T-cell function.[7][11] Chronic exposure can lead to damage to the central nervous system, liver, and spleen.[11]
-
Handling Procedures:
-
Always work in a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, splash goggles, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.
-
Use glassware dedicated solely to organotin chemistry.
-
Decontaminate all surfaces and glassware after use. A common method involves rinsing with a solution of potassium permanganate in aqueous KOH, followed by an acid wash.
-
-
Spill and Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[25][28]
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[25][28]
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed, labeled container, and dispose of it as hazardous waste according to institutional guidelines.[25]
-
-
Waste Disposal: All waste containing tributylstannyl compounds (liquid and solid) must be collected in clearly labeled, sealed containers for disposal as hazardous chemical waste.[25][28]
Conclusion
Tributylstannyl compounds are powerful reagents that have enabled significant advances in organic synthesis and drug discovery. Their unique reactivity in radical transformations and cross-coupling reactions provides chemists with a reliable method for constructing complex molecular architectures. However, this synthetic utility is inextricably linked to their high toxicity and environmental persistence. A thorough understanding of their physical properties, chemical reactivity, and, most importantly, their hazards is paramount for any scientist working in this field. By adhering to rigorous safety protocols and handling procedures, researchers can harness the synthetic power of these compounds while mitigating the risks to themselves and the environment.
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INERIS. (2011). Physicochemical properties, toxic effects of TBT and regulatory implications. [Link]
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Seitz, D. E., et al. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol. Marcel Dekker, Inc. [Link]
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IMSERC. NMR Periodic Table: Tin NMR. [Link]
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Petrosyan, V. S. (1977). NMR Spectra and structures of organotin compounds. Semantic Scholar. [Link]
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ChemOrgChem. (2024). Tributyltin Hydride (Bu3SnH) Reagent and their Applications Part-II. [Link]
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DCCEEW. (2022). Organo-tin compounds. [Link]
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Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Journal of the American Chemical Society. [Link]
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van der Kelen, G. P., et al. (1982). ¹¹⁹Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Utrecht University Research Portal. [Link]
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Michels, T. D., Rhee, J. U., & Vanderwal, C. D. (2007). Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. Organic Letters. [Link]
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The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental component of life's building blocks, DNA and RNA, has proven to be a remarkably versatile and privileged scaffold in the realm of medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability have propelled the development of a vast array of therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive technical overview of the pyrimidine scaffold, from its fundamental chemical attributes and synthesis to its profound impact on drug discovery. We will explore its diverse biological activities, delve into the nuances of structure-activity relationships, and showcase its prevalence in clinically approved medicines. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a foundation for the rational design of next-generation pyrimidine-based therapeutics.
The Pyrimidine Core: A Privileged Heterocycle in Drug Design
The six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a cornerstone of medicinal chemistry.[3] Its significance stems from its dual identity: it is both a fundamental component of endogenous biomolecules and a highly adaptable framework for synthetic drugs.[1][4] This unique position allows pyrimidine derivatives to readily interact with biological targets such as enzymes and receptors.[5]
The physicochemical properties of the pyrimidine ring contribute to its "privileged" status. The two nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological macromolecules. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, another crucial element in molecular recognition. The pyrimidine scaffold's rigid structure provides a defined orientation for appended functional groups, enabling precise positioning within a target's binding site.
From a drug development perspective, the pyrimidine core offers an exceptional balance of chemical stability and metabolic susceptibility. The ring itself is generally robust, providing a stable anchor for various substituents. However, it can also be a site for metabolic modification, a feature that can be strategically exploited to fine-tune the pharmacokinetic profile of a drug candidate.
Synthetic Strategies for Accessing the Pyrimidine Scaffold
The synthetic accessibility of the pyrimidine core is a key driver of its widespread use in drug discovery.[6] A variety of robust and versatile synthetic methods have been developed to construct the pyrimidine ring and its derivatives.
Classical Cyclocondensation Reactions
The most common and well-established methods for pyrimidine synthesis involve the cyclocondensation of a three-carbon component with a compound containing an N-C-N unit, such as urea, thiourea, or amidines.[][8]
A prominent example is the Biginelli reaction , a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidines.[8] This reaction is highly valued for its efficiency and the diversity of substituents that can be incorporated.
Another foundational method is the condensation of β-dicarbonyl compounds with amidines. This approach allows for the synthesis of a wide range of substituted pyrimidines by varying both the dicarbonyl component and the amidine.
Modern Synthetic Approaches
In recent years, significant advancements have been made in developing more efficient and environmentally friendly methods for pyrimidine synthesis.[9] These include:
-
Catalyzed Reactions: The use of various catalysts, including acids, bases, and metal catalysts like copper and palladium, has enabled milder reaction conditions and improved yields.[][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many pyrimidine syntheses.[10]
-
Multi-component Reactions: Beyond the Biginelli reaction, other multi-component strategies have been developed to construct complex pyrimidine derivatives in a single step, enhancing synthetic efficiency.[10]
Experimental Protocol: A Generalized Biginelli Reaction
This protocol outlines a general procedure for the synthesis of a dihydropyrimidine derivative.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol (as solvent)
-
Catalytic amount of an acid (e.g., HCl)
Procedure:
-
Dissolve the aromatic aldehyde, ethyl acetoacetate, and urea/thiourea in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidine derivative.
The Broad Spectrum of Biological Activity
The pyrimidine scaffold is a chameleon in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[11] This versatility has led to the development of pyrimidine-based drugs for a wide range of therapeutic areas.[6][12]
Anticancer Agents
The pyrimidine core is a prominent feature in many anticancer drugs.[13][14] Pyrimidine derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrimidine-based compounds are designed as ATP-mimics to inhibit protein kinases, which are crucial regulators of cell growth and proliferation.[1][15] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are particularly effective as kinase inhibitors.[16][17] For example, ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell cancers.[17]
-
EGFR Inhibition: A significant number of pyrimidine derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small-cell lung cancer.[18]
-
Antimetabolites: Pyrimidine analogs can interfere with nucleotide metabolism, thereby disrupting DNA and RNA synthesis and inhibiting the proliferation of cancer cells.[19] A classic example is 5-fluorouracil (5-FU), which has been a mainstay of cancer chemotherapy for decades.[1][20]
Antiviral Agents
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for antiviral drug development.[21] Pyrimidine-based antivirals often function as nucleoside or non-nucleoside reverse transcriptase inhibitors (NNRTIs), disrupting viral replication.[6] For instance, zidovudine (AZT), an early and impactful anti-HIV drug, is a thymidine analog.[8] More recent research has also explored pyrimidine derivatives as potential agents against other viruses, including SARS-CoV-2 and avian influenza H5N1.[22]
Anti-inflammatory and Analgesic Agents
Pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[3][23] Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3] The structure-activity relationships of these compounds are being actively investigated to develop more potent and selective anti-inflammatory drugs.[3]
Antimicrobial Agents
The pyrimidine scaffold is also found in a variety of antimicrobial agents.[24] These compounds exhibit activity against a range of bacteria and fungi.[11] For example, trimethoprim is an antibacterial agent that inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[24]
Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective pyrimidine-based drugs.[25][26] SAR studies investigate how modifications to the chemical structure of a pyrimidine derivative affect its biological activity.[26]
Key considerations in the SAR of pyrimidine derivatives include:
-
Substitution Patterns: The position and nature of substituents on the pyrimidine ring have a profound impact on biological activity.[25] For example, in kinase inhibitors, specific substitutions at the 2, 4, and 5-positions are often critical for achieving high potency and selectivity.
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as purines, pyrazoles, or thiophenes, can significantly alter the compound's biological profile and target specificity.[27][28]
-
Physicochemical Properties: Modifications to the pyrimidine scaffold can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability. These properties must be carefully optimized to ensure favorable pharmacokinetics.
Clinically Approved Drugs Featuring the Pyrimidine Scaffold
The success of the pyrimidine scaffold in medicinal chemistry is underscored by the large number of pyrimidine-containing drugs that have received regulatory approval and are currently on the market.[29][30]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Imatinib | Oncology | Tyrosine Kinase Inhibitor |
| Gefitinib | Oncology | EGFR Inhibitor |
| 5-Fluorouracil | Oncology | Antimetabolite |
| Rosuvastatin | Cardiovascular | HMG-CoA Reductase Inhibitor |
| Trimethoprim | Antibacterial | Dihydrofolate Reductase Inhibitor |
| Zidovudine (AZT) | Antiviral (HIV) | Reverse Transcriptase Inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |
This table provides a selection of well-known pyrimidine-containing drugs and is not exhaustive.
The diverse mechanisms of action and therapeutic applications of these drugs highlight the remarkable versatility of the pyrimidine scaffold.
Future Perspectives and Conclusion
The pyrimidine scaffold continues to be a fertile ground for drug discovery and development.[31] Ongoing research is focused on several key areas:
-
Novel Scaffolds: The design and synthesis of novel fused pyrimidine systems to explore new chemical space and identify compounds with unique biological activities.
-
Targeted Therapies: The development of highly selective pyrimidine-based inhibitors for specific biological targets, leading to more effective and less toxic therapies.
-
Overcoming Drug Resistance: The design of new pyrimidine derivatives that can overcome resistance mechanisms that have developed to existing drugs.[27]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals, 15(2), 104. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Egyptian Journal of Chemistry, 63(8), 2897-2927. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals, 15(2), 104. [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Results in Chemistry, 5, 100829. [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Online Journal of Case Studies, 2(4). [Link]
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The Enduring Power of Tin: A Foundational Guide to Stille Cross-Coupling Reactions for Researchers and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Stille cross-coupling reaction stands as a testament to the enduring utility of organometallic chemistry in the construction of complex molecular architectures. Developed and extensively studied by Nobel laureate John K. Stille, this palladium-catalyzed carbon-carbon bond-forming reaction has proven to be an indispensable tool for researchers, particularly in the pharmaceutical and materials science sectors.[1][2][3][4][5][6] Its tolerance for a wide array of functional groups, the stability of its organotin reagents, and the generally mild reaction conditions have solidified its place in the synthetic chemist's toolbox, even with the rise of other powerful cross-coupling methodologies.[1][3][6][7][8][9][10]
This in-depth technical guide provides a comprehensive exploration of the foundational principles of the Stille reaction, moving beyond a simple recitation of protocols to offer field-proven insights into its mechanism, practical application, and strategic implementation in complex synthetic endeavors.
Historical Context: The Genesis of a Powerful Transformation
The journey to the Stille reaction as we know it today was a collaborative effort built upon the pioneering work of several research groups. In 1976, Colin Eaborn reported the first palladium-catalyzed coupling of aryl halides with organotin reagents.[1][11] This was followed by the work of Toshihiko Migita in 1977, who expanded the scope to include the coupling of acyl chlorides with alkyl-tin reagents and the coupling of allyl-tin reagents with aryl and acyl halides.[1][11] However, it was John K. Stille's seminal publications in 1978 that truly unlocked the broad synthetic potential of this transformation, demonstrating its application with a variety of alkyl tin reagents and numerous aryl and acyl halides under mild conditions with significantly improved yields.[1][11][12][13] Stille's extensive mechanistic studies laid the groundwork for the widespread adoption and further development of this powerful reaction.[13]
The Catalytic Heart: Unraveling the Mechanism
The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[1][14]
The Catalytic Cycle: A Step-by-Step Breakdown
The generally accepted mechanism for the Stille reaction is a cyclical process that regenerates the active palladium(0) catalyst.
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Methodological & Application
Application Notes and Protocols for the Stille Coupling of 4-(Tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the palladium-catalyzed Stille cross-coupling reaction utilizing 4-(tributylstannyl)pyrimidine. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its effective functionalization is crucial for the development of novel therapeutics.[1][2] The Stille reaction offers a robust and versatile method for creating carbon-carbon bonds, demonstrating high functional group tolerance and utilizing air- and moisture-stable organostannane reagents.[3][4][5][6][7][8] This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven protocols, and offers insights into reaction optimization, workup procedures, and safety considerations associated with organotin compounds.
Introduction: The Strategic Importance of 4-Arylpyrimidines
The pyrimidine ring is a cornerstone motif in a vast array of biologically active molecules, including established drugs and promising clinical candidates.[9] Specifically, the introduction of an aryl substituent at the 4-position of the pyrimidine ring can significantly influence a compound's pharmacological profile, impacting its binding affinity to biological targets such as kinases.[1][10] The Stille cross-coupling reaction has emerged as a powerful tool for the synthesis of such 4-arylpyrimidines, offering a reliable route to complex molecular architectures.[7][11][12] This reaction involves the coupling of an organostannane, in this case, this compound, with an organic electrophile, typically an aryl halide or triflate, in the presence of a palladium catalyst.[4][6][13]
The Stille Coupling Reaction: A Mechanistic Overview
The catalytic cycle of the Stille reaction is a well-studied process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic electrophile (e.g., an aryl iodide). This step forms a Pd(II) intermediate.[4][5][14] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the palladium catalyst's ligands.[4][6]
-
Transmetalation: This is often the rate-determining step of the reaction.[15] The pyrimidyl group is transferred from the tin atom of this compound to the palladium center, displacing the halide. This forms a new Pd(II) complex containing both organic coupling partners.[4][5][15] The presence of additives like copper(I) salts can sometimes accelerate this step.[6][13][16]
-
Reductive Elimination: In the final step, the two organic groups are coupled to form the desired 4-arylpyrimidine product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3][4][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of a 4-Arylpyrimidine
This section provides a detailed, step-by-step protocol for a representative Stille coupling reaction between this compound and an aryl iodide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Iodide | ≥98% | Commercially Available | Ensure dryness. |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Sensitive to air and light. |
| Anhydrous Dioxane or Toluene | ≥99.8% | Commercially Available | Degas before use. |
| Anhydrous Argon or Nitrogen | High Purity | Gas Supplier | For maintaining inert atmosphere. |
| Potassium Fluoride (KF) | ACS Reagent | Commercially Available | For workup. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl) | - | Prepared in-house | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Setup and Execution
The following workflow outlines the key steps for performing the Stille coupling reaction. It is crucial to maintain an inert atmosphere throughout the process as oxygen can deactivate the palladium catalyst.[13]
Caption: A typical experimental workflow for the Stille coupling reaction.[10][17]
Detailed Procedure:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with anhydrous argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10][17]
-
Add anhydrous, degassed dioxane or toluene (10 mL) via a syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Carefully add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture via a syringe.
-
Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 12-24 hours).
Workup and Purification
The primary challenge in the workup of Stille couplings is the removal of toxic organotin byproducts.[3] An aqueous potassium fluoride (KF) wash is a highly effective method for this purpose, as fluoride ions readily displace other ligands on the tin atom, forming insoluble and easily filterable tin-fluoride salts.[3][10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Pour the diluted mixture into a separatory funnel and wash with a saturated aqueous solution of KF (2 x 20 mL). Stir the biphasic mixture vigorously for at least 30 minutes during each wash to facilitate the precipitation of tin salts. A white precipitate should form.
-
Filter the entire mixture through a pad of Celite® to remove the tin precipitate, washing the pad with additional ethyl acetate.
-
Transfer the filtrate back to the separatory funnel, wash with brine (20 mL), separate the organic layer, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 4-arylpyrimidine.[9][10]
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary depending on the specific aryl halide used.
| Parameter | Recommended Conditions & Rationale |
| Catalyst | Pd(PPh₃)₄ is a common and effective choice.[10] Other Pd(0) sources like Pd₂(dba)₃ can be used, often in combination with a phosphine ligand such as P(o-tol)₃ or AsPh₃.[16][18] |
| Solvent | Aprotic, non-polar to polar solvents like toluene, dioxane, or DMF are commonly used.[3][19] The choice can influence reaction rates and selectivity.[20] Ensure the solvent is anhydrous and degassed.[13] |
| Temperature | Typically ranges from 80-110 °C. Lower temperatures may be possible for more reactive substrates (e.g., aryl iodides), while higher temperatures might be needed for less reactive ones (e.g., aryl bromides).[10][17] |
| Ligand | The choice of ligand can be critical. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[4][16] However, electron-poor ligands may favor the transmetalation step. |
| Additives | The addition of CuI can significantly increase the reaction rate.[16] LiCl is also sometimes added to accelerate the reaction, potentially by stabilizing intermediates.[6][13] |
| Side Reactions | Homocoupling of the organostannane is the most common side reaction.[4][17] This can be minimized by using the correct stoichiometry and ensuring the reaction is run under strictly anaerobic conditions. |
Safety and Handling of Organotin Reagents
Organotin compounds, including this compound and its byproducts, are highly toxic.[4][21][22] They can be absorbed through the skin and are harmful if inhaled or ingested.[22][23] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle organotin reagents in a well-ventilated chemical fume hood.[21][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles or a face shield.[21][22][23]
-
Handling: Use proper syringe and needle techniques for transferring reagents to maintain an inert atmosphere and prevent spills.[21]
-
Waste Disposal: All waste materials contaminated with organotin compounds, including reaction mixtures, solvents, and contaminated glassware, must be disposed of as hazardous waste according to institutional guidelines.[22][23][25] Do not discharge into drains.[24]
-
Decontamination: Glassware that has come into contact with organotin reagents should be rinsed with a suitable solvent (e.g., hexanes or toluene) into the hazardous waste container before regular cleaning.[21] Some sources suggest a bleach or hydrogen peroxide wash to oxidize residual tin compounds.[25]
Conclusion
The Stille coupling of this compound provides an efficient and reliable method for the synthesis of 4-arylpyrimidines, which are of significant interest in drug discovery and materials science. By understanding the reaction mechanism, carefully selecting reaction parameters, and adhering to strict safety protocols, researchers can effectively leverage this powerful transformation to access a wide range of functionalized pyrimidine derivatives.
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (2019, August 19). ACS Publications. Retrieved January 7, 2026, from [Link]
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The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 7, 2026, from [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 7, 2026, from [Link]
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Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. (2009). ResearchGate. Retrieved January 7, 2026, from [Link]
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Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 7, 2026, from [Link]
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Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for 4-(Tributylstannyl)pyrimidine in Pharmaceutical Synthesis
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence is rooted in its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide array of biological targets. This versatile heterocycle is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions. The pyrimidine scaffold serves as an excellent "hinge-binding" motif, anchoring inhibitor molecules into the ATP-binding site of kinases and disrupting their catalytic activity.
The construction of highly functionalized pyrimidine-based drug candidates often relies on robust and efficient synthetic methodologies. Among these, the Stille cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.[3] This application note provides a detailed guide to the use of 4-(tributylstannyl)pyrimidine, a key organotin reagent, in the synthesis of pharmaceutical intermediates, with a focus on the practical aspects of the Stille cross-coupling reaction.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille cross-coupling reaction facilitates the palladium-catalyzed union of an organostannane (R-SnBu₃) with an organic electrophile (R'-X, where X is typically a halide or triflate). This reaction is instrumental in creating complex molecular architectures from simpler building blocks. The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
In the context of this application note, this compound serves as the organostannane component, providing the pyrimidine moiety to the final product. The tributyltin group is a good balance of reactivity and stability, rendering the reagent air and moisture stable, a significant advantage in a laboratory setting.
Application Protocol: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol details the synthesis of 4-(pyridin-3-yl)pyrimidine, a key intermediate in the synthesis of various kinase inhibitors, including analogues of Imatinib (Gleevec®). The reaction couples this compound with 3-bromopyridine.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-(pyridin-3-yl)pyrimidine.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 369.13 | 1.00 g | 2.71 | 1.0 |
| 3-Bromopyridine | 157.99 | 0.47 g | 2.98 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.156 g | 0.135 | 0.05 |
| Anhydrous Toluene | - | 20 mL | - | - |
| Saturated Aqueous Potassium Fluoride (KF) | - | 20 mL | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Sodium Sulfate (anhydrous) | - | - | - | - |
| Silica Gel for chromatography | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 2.71 mmol), 3-bromopyridine (0.47 g, 2.98 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.156 g, 0.135 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous toluene (20 mL) via syringe. Degas the resulting solution by bubbling the inert gas through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. To the residue, add a saturated aqueous solution of potassium fluoride (20 mL) and stir the mixture vigorously for 1 hour. This step is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride, which facilitates their removal.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-(pyridin-3-yl)pyrimidine as a solid.
Troubleshooting and Considerations
-
Low Yield: Incomplete reaction can be due to inactive catalyst or insufficient degassing. Ensure the palladium catalyst is of high quality and the reaction is performed under strictly anaerobic conditions. The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step and improve yields.
-
Homocoupling of the Stannane: The formation of byproducts from the homocoupling of this compound can occur. Running the reaction at a slightly lower temperature or using a different palladium catalyst/ligand system may mitigate this side reaction.
-
Purification Challenges: The removal of tin byproducts is a common challenge in Stille couplings. The potassium fluoride work-up is generally effective. If tin residues persist, additional washes with KF solution or alternative purification techniques such as precipitation or specialized chromatography may be necessary.
-
Toxicity: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All waste containing tin compounds must be disposed of according to institutional and environmental regulations.
Conclusion: A Versatile Building Block for Pharmaceutical Synthesis
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its stability and reactivity in palladium-catalyzed Stille cross-coupling reactions allow for the efficient introduction of the pyrimidine moiety into a wide range of molecular scaffolds. The protocol provided herein offers a reliable method for the synthesis of a key intermediate for kinase inhibitors, demonstrating the practical utility of this reagent in drug discovery and development. With careful execution and consideration of the potential challenges, researchers can effectively leverage this compound to accelerate the synthesis of novel therapeutic agents.
References
-
Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
Kuduk, S. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Shaikh, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Heliyon. Available at: [Link]
-
Desai, N. C., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
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- 2. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of Substituted Pyrimidines and the Stille Reaction
An In-Depth Guide to the Synthesis of Substituted Pyrimidines via Stille Cross-Coupling
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to precisely install a diverse range of substituents onto this heterocyclic core is paramount for tuning molecular properties and developing new chemical entities. Among the array of synthetic tools available, the Stille cross-coupling reaction stands out as a robust and highly versatile method for forming carbon-carbon bonds.[3][4]
Developed by John K. Stille, this palladium-catalyzed reaction couples an organostannane (organotin) reagent with an organic halide or pseudohalide.[4][5] Its prominence in complex molecule synthesis stems from its remarkable tolerance of a vast array of functional groups, including amines, esters, ketones, and even hydroxyl groups, which often obviates the need for cumbersome protection-deprotection sequences.[5][6][7] Furthermore, the organostannane reagents are generally stable to air and moisture, simplifying their handling and storage.[3][8] This guide provides a comprehensive overview of the Stille reaction's mechanism, key experimental parameters, a detailed protocol for pyrimidine synthesis, and field-proven troubleshooting insights for researchers in drug discovery and chemical development.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Stille reaction lies in a well-defined, palladium-mediated catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst, typically a 14-electron species generated in situ from a precatalyst like Pd(PPh₃)₄.[9] This species reacts with the halopyrimidine (R¹-X), inserting the palladium into the carbon-halogen bond. This step oxidizes the catalyst from Pd(0) to a square planar Pd(II) intermediate.[7][9] The reactivity of the halide is critical, with the rate of oxidative addition following the trend I > Br > OTf >> Cl.[3][7] For pyrimidine synthesis, iodinated or brominated derivatives are the most common and effective starting materials.[9]
-
Transmetalation : This is often the rate-limiting step of the cycle. The Pd(II) intermediate reacts with the organostannane reagent (R²-SnR₃). The R² group is transferred from the tin atom to the palladium center, displacing the halide (X), which then forms a stable trialkyltin halide byproduct (X-SnR₃).[3][8] The efficiency of this step depends on the nature of the R² group being transferred. The transfer rate generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl.[7] This predictable selectivity allows for the use of organostannanes with non-transferable alkyl groups, like butyl or methyl, on the tin atom.[5]
-
Reductive Elimination : The final step involves the formation of the new C-C bond. The two organic groups (R¹ and R²) coupled to the palladium center are eliminated from the coordination sphere, forming the desired substituted pyrimidine (R¹-R²).[3][7] This concerted process regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.[9] For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium center.[3]
Key Parameters for Reaction Optimization
Achieving high yields and purity in the synthesis of substituted pyrimidines requires careful consideration of several experimental variables.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Halopyrimidine | Iodo- > Bromo- > Triflate- > Chloro-pyrimidines | The C-X bond strength dictates the ease of oxidative addition. Iodo- and bromopyrimidines are most common. Chloro-pyrimidines are less reactive and may require specialized bulky, electron-rich phosphine ligands and harsher conditions.[4][9] |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Heteroaryl-SnBu₃ | Typically used in slight excess (1.1–1.5 eq.). The three butyl groups are considered "non-transferable" ligands, ensuring the desired organic group is coupled. These reagents are air and moisture stable but highly toxic.[3][8] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common Pd(0) source, used at 1-5 mol%.[10][11] Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used as they are reduced to Pd(0) in situ.[9] Ensure Pd(0) catalysts are stored under an inert atmosphere to prevent deactivation.[10] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, P(o-tol)₃ | For simple couplings, the triphenylphosphine (PPh₃) already present in Pd(PPh₃)₄ is often sufficient. For less reactive substrates (e.g., chloropyrimidines), ancillary ligands like triphenylarsine (AsPh₃) or bulky, electron-rich phosphines can accelerate the reaction.[10][11] |
| Solvent | Toluene, Dioxane, DMF, THF | The choice of solvent is critical. Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation by oxygen.[10][12] Polar aprotic solvents like DMF or THF are commonly used.[4] |
| Additives | CuI, LiCl | The addition of copper(I) iodide (CuI) can dramatically accelerate the transmetalation step.[5][13] Lithium chloride (LiCl) can also facilitate the reaction, particularly when using triflate electrophiles, by promoting the dissociation of the triflate anion from the Pd(II) intermediate.[8] |
| Temperature | 60 - 120 °C | The required temperature depends on the reactivity of the coupling partners. Reactions are typically heated to ensure a reasonable rate.[10][11][12] Monitoring by TLC or LC-MS is essential to avoid decomposition from prolonged heating. |
Experimental Protocol: Synthesis of 4-Aryl-2-chloropyrimidine
This protocol provides a representative procedure for the Stille coupling of a commercially available organostannane with a dihalopyrimidine, selectively reacting at the more labile position.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq.)
-
(4-Methoxyphenyl)tributylstannane (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Copper(I) Iodide (CuI) (6 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine, Pd(PPh₃)₄ (a yellow powder), and CuI.
-
Inert Atmosphere : Seal the flask with septa. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe to dissolve the solids. Begin stirring.
-
Stannane Addition : Add (4-Methoxyphenyl)tributylstannane to the reaction mixture via syringe.
-
Heating : Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting pyrimidine. The reaction is typically complete within 6-12 hours.
-
Quenching and Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate.
-
Tin Removal (KF Wash) : Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous KF solution and stir vigorously for at least 1 hour. A thick white precipitate of tributyltin fluoride (Bu₃SnF) will form.[8][14]
-
Filtration : Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin fluoride precipitate. Wash the Celite pad thoroughly with ethyl acetate to recover any adsorbed product.[14][15]
-
Extraction : Return the filtrate to the separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-chloro-4-(4-methoxyphenyl)pyrimidine.
Workflow and Troubleshooting
A successful outcome depends on meticulous execution and the ability to troubleshoot common issues.
Troubleshooting Guide:
-
Issue: Low or No Conversion
-
Cause: Inactive catalyst due to oxygen exposure.[10]
-
Solution: Ensure the entire process is conducted under a strictly inert atmosphere. Use freshly opened or properly stored Pd(PPh₃)₄. Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes).
-
Cause: Insufficiently reactive halide.
-
Solution: If using a chloropyrimidine, switch to a more reactive bromopyrimidine or increase the temperature. Consider using a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃.[10]
-
-
Issue: Homocoupling of the Organostannane
-
Issue: Persistent Tin Impurities in Final Product
-
Cause: Incomplete removal of organotin byproducts (e.g., Bu₃SnCl, Bu₃Sn-SnBu₃). The polarity of these byproducts can be similar to the desired product, leading to co-elution during chromatography.[16]
-
Solution 1 (Optimize KF Wash): Ensure the KF solution is saturated and that the stirring during the work-up is vigorous and prolonged (1-3 hours, or even overnight) to ensure complete precipitation.[16]
-
Solution 2 (Alternative Chromatography): If KF wash is insufficient, filter the crude product through a plug of silica gel treated with 2-5% triethylamine in the eluent.[14][15] Alternatively, chromatography on basic alumina can be effective.[8]
-
Solution 3 (Recrystallization): For solid products, recrystallization is an excellent method for removing residual tin impurities.[15]
-
Conclusion
The Stille cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrimidines. Its broad functional group tolerance and operational simplicity make it highly attractive for complex synthetic campaigns. By understanding the underlying catalytic mechanism and carefully controlling key reaction parameters, researchers can reliably and efficiently access a vast chemical space of substituted pyrimidines. The primary challenge—the removal of toxic organotin byproducts—can be effectively managed through meticulous work-up and purification protocols, ensuring the integrity and safety of the final products destined for biological screening and materials application.
References
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Stille reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 7, 2026, from [Link]
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Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 7, 2026, from [Link]
-
The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 7, 2026, from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]
-
Workup for Removing Tin Byproducts. (n.d.). Department of Chemistry, University of Rochester. Retrieved January 7, 2026, from [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. Retrieved from [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Retrieved from [Link]
-
Synthesis of Pyrimidine Based Metal Ligands. (2000). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Stille reaction. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 7, 2026, from [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2022). YouTube. Retrieved January 7, 2026, from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. Retrieved January 7, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). SciSpace. Retrieved January 7, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen. Retrieved January 7, 2026, from [Link]
-
Efficient Synthesis of (Arylethynyl)pyrrolo[2,3‐d]pyrimidines by Stille Coupling. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Stille reaction | Brief theory, double cross-coupling. (2022). YouTube. Retrieved January 7, 2026, from [Link]
-
The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-(Tributylstannyl)pyrimidine
Introduction: The Strategic Importance of the Pyrimidine Moiety
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development.[1][2][3] As a privileged structure, it is a core component of numerous therapeutic agents, demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] The ability to functionalize the pyrimidine ring at specific positions is crucial for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[2]
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[5][6] Among these, the Stille cross-coupling reaction, which involves the reaction of an organostannane with an organic halide or pseudohalide, offers a robust and reliable strategy for the introduction of diverse substituents onto the pyrimidine core.[7][8][9] This is due in large part to the stability of organotin reagents to air and moisture, as well as their tolerance of a wide variety of functional groups.[7][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(tributylstannyl)pyrimidine in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Stille reaction, provide detailed, step-by-step protocols, and offer practical insights into reaction optimization and troubleshooting.
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the organic electrophile (typically an aryl or vinyl halide/triflate), forming a Pd(II) intermediate.[10][11]
-
Transmetalation: The organostannane, in this case, this compound, then transfers the pyrimidine group to the palladium center. This step is often the rate-determining step of the catalytic cycle.[7]
-
Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][10]
Sources
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Leveraging 4-(Tributylstannyl)pyrimidine in the Synthesis of Advanced Kinase Inhibitors via Stille Cross-Coupling
An Application Note for Medicinal Chemists
Abstract
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to form critical hydrogen bonds within the ATP-binding site of numerous kinases.[1][2] This application note provides a detailed guide for researchers on utilizing 4-(tributylstannyl)pyrimidine as a key building block for the synthesis of pyrimidine-based kinase inhibitors. We delve into the robust and versatile Palladium-catalyzed Stille cross-coupling reaction, offering expert insights into the reaction mechanism, a detailed experimental protocol, safety considerations for handling organotin reagents, and methods for characterization.[3][4][5] This guide is intended for medicinal chemists, organic synthesis researchers, and professionals in drug development seeking to efficiently construct complex, biologically active molecules.
Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, they are among the most important targets for modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with the pyrimidine ring system serving as a privileged scaffold in many FDA-approved drugs.[1][7]
The pyrimidine core's utility stems from its structural resemblance to the adenine base of ATP, allowing it to act as an "ATP-mimic."[6] Its nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the highly conserved hinge region of the kinase ATP-binding pocket, thereby providing a strong anchoring point for the inhibitor.[2][8] Synthetically, accessing diverse 4-substituted pyrimidines is crucial for exploring the structure-activity relationship (SAR) and optimizing properties like potency, selectivity, and pharmacokinetics. This compound is an air- and moisture-stable organostannane that serves as an excellent precursor for this purpose through the Stille cross-coupling reaction.[3][9]
The Stille Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool
Developed by John K. Stille, this palladium-catalyzed reaction couples an organotin compound (organostannane) with an organic electrophile, such as an aryl halide or triflate.[5][10] Its prominence in complex molecule synthesis is due to its mild reaction conditions and exceptional tolerance for a wide array of functional groups, including esters, amides, and amines, which are common in drug-like molecules.[5][10]
The Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a Palladium(0) active species.[3][4] Understanding this cycle is key to troubleshooting and optimizing the reaction.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-pseudohalogen) bond of the organic electrophile (R¹-X), forming a Pd(II) intermediate.[3][9]
-
Transmetalation: The organostannane reagent (R²-SnBu₃) exchanges its organic group (the pyrimidine ring in our case) with the halide on the palladium center. This is often the rate-determining step in the cycle.[3][11]
-
Reductive Elimination: The two coupled organic groups (R¹-R²) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][9]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Safety First: Handling Organotin Reagents
Trustworthiness Pillar: A protocol's value is predicated on its safety. Organotin compounds, including this compound, are highly toxic.[3][9] Tributyltin derivatives can be neurotoxic, immunotoxic, and harmful to aquatic life.[12][13] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle organotin reagents in a certified chemical fume hood with adequate ventilation to avoid inhalation of vapors or dust.[13][14]
-
Personal Protective Equipment (PPE):
-
Spill & Waste Management:
-
First Aid:
Experimental Protocol: Synthesis of a 4-Arylpyrimidine Kinase Inhibitor Scaffold
This section provides a representative, step-by-step protocol for the Stille coupling of this compound with a generic heteroaryl bromide.
Expertise Pillar: The choice of catalyst, ligand, and solvent is critical. Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings as the tetrakis(triphenylphosphine)palladium(0) complex is a stable 18-electron Pd(0) source.[9] Anhydrous, degassed solvents like dioxane or toluene are used to prevent quenching of the catalyst and side reactions.[16] The reaction is run under an inert atmosphere (Nitrogen or Argon) to protect the sensitive Pd(0) catalyst from oxidation.
Caption: General experimental workflow for Stille cross-coupling.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., 2-bromo-N-methylbenzamide)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Solvent: 1,4-Dioxane or Toluene
-
Aqueous Potassium Fluoride (KF) solution (1M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line, manifold)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, add this compound (1.1 - 1.2 eq) followed by anhydrous, degassed dioxane (or toluene) to achieve a concentration of ~0.1 M.
-
Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 eq), to the flask. The solution may change color.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup - Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate. To remove the tin byproducts, stir the organic solution vigorously with an aqueous solution of 1M KF for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-arylpyrimidine product.
Data and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Typical Reaction Conditions & Results |
| Aryl Halide | R¹-Br or R¹-I |
| Catalyst Loading | 3-5 mol % |
| Solvent | Anhydrous Dioxane or Toluene |
| Temperature | 90 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 95% |
| Analytical Technique | Expected Observation for a 4-Arylpyrimidine Product |
| ¹H NMR | Appearance of characteristic pyrimidine proton signals (typically δ 8.5-9.2 ppm) and signals corresponding to the coupled aryl group. Disappearance of the tributyltin signals. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the final coupled structure. |
| High-Res Mass Spec (HRMS) | Observed mass-to-charge ratio ([M+H]⁺) matching the calculated exact mass of the product. |
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
The described protocol is a gateway to a vast chemical space. For instance, in the synthesis of Aurora Kinase inhibitors, a key step could involve coupling this compound with a complex, substituted halo-aniline or halo-pyrazole derivative.[17][18] Subsequent functionalization of other positions on the pyrimidine ring or the coupled aryl group can be performed to complete the synthesis of potent inhibitors like those reported in recent literature.[17][19][20] The mildness of the Stille coupling ensures that delicate functional groups installed in earlier steps on the coupling partner are preserved.[5]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 4-substituted pyrimidine scaffolds, which are central to the development of novel kinase inhibitors. The Stille cross-coupling reaction provides a reliable and functional-group-tolerant method for creating the key carbon-carbon bond. While the toxicity of organotin reagents necessitates stringent safety measures, the synthetic advantages often make it a superior choice for complex target-oriented synthesis in drug discovery. By following the detailed protocols and safety guidelines outlined in this note, researchers can confidently and efficiently leverage this powerful tool in their quest for the next generation of therapeutic agents.
References
- Stille reaction - Wikipedia.
- Stille Coupling | OpenOChem Learn.
- The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025-10-20).
- Stille Coupling - Chemistry LibreTexts. (2023-06-30).
- Medicinal Properties of Organotin Compounds and Their Limit
- The Mechanisms of the Stille Reaction - University of Windsor.
- 5-Bromo-4-(tributylstannyl)pyrimidine - AK Scientific, Inc.
- Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC. (2021-07-23).
- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications - University of Babylon Priv
- SAFETY D
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed. (2021-08-26).
- SAFETY D
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - ResearchG
- SAFETY D
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021-08-26).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Public
- Safety D
- Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US.
- Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PubMed Central.
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC - PubMed Central. (2025-01-20).
- Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Deriv
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - MDPI.
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- 20. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Stille Cross-Coupling Reactions of Pyrimidines
Introduction: The Strategic Value of Pyrimidine Functionalization
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1][2][3] Its prevalence is due to the unique electronic properties and hydrogen bonding capabilities of the diazine ring, which facilitate potent and selective interactions with biological targets.[3] The Stille cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between an organostannane and an organic electrophile, stands out as a robust and highly versatile tool for the functionalization of this critical heterocycle.[4][5]
A key advantage of the Stille reaction is its remarkable tolerance for a wide array of functional groups, allowing for the late-stage modification of complex molecular architectures—a crucial capability in drug discovery programs.[1][6][7] This guide provides a detailed examination of the experimental setup for Stille reactions involving pyrimidines, offering field-proven insights into reaction design, optimization, and execution.
I. Scientific Principles: Understanding the "Why" Behind the Protocol
A successful experimental design is rooted in a firm grasp of the underlying reaction mechanism and the factors governing substrate reactivity.
The Stille Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[6][10]
-
Transmetalation: The organostannane reagent exchanges its organic group (R'') with the halide on the palladium center.[4][8]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Choosing the Pyrimidine Electrophile (R'-X)
The choice and position of the leaving group (X) on the pyrimidine ring are critical variables that dictate reactivity.
-
Halogen Reactivity Trend: The rate of oxidative addition is inversely related to the carbon-halogen bond strength. Therefore, the reactivity follows the trend: I > Br > OTf (triflate) >> Cl .[4][10]
-
Iodopyrimidines are the most reactive, often coupling at lower temperatures.
-
Bromopyrimidines are also effective and widely used.
-
Chloropyrimidines are the least reactive and typically require more forcing conditions, specialized catalysts, or electron-rich phosphine ligands to achieve good yields.[4][11] This lower reactivity, however, can be exploited for sequential, site-selective couplings on dichloropyrimidines.[1][2]
-
-
Positional Reactivity: The pyrimidine ring is electron-deficient, and this effect is most pronounced at the C2, C4, and C6 positions. The generally accepted order of reactivity for these positions is: C4/C6 > C2 > C5 .[10]
-
The C4 and C6 positions are the most electron-deficient and thus the most susceptible to oxidative addition.
-
The C2 position is also activated.
-
The C5 position is the most electron-rich and least reactive site on the pyrimidine core.
-
This predictable reactivity allows for strategic, regioselective functionalization. For example, in 2,4-dichloropyrimidine, coupling will almost always occur at the C4 position first under standard conditions.[2][12]
The Organostannane Nucleophile (R''-SnR₃)
Organostannanes (or stannanes) are organometallic compounds containing a tin-carbon bond.
-
Stability and Handling: A major advantage of organostannanes is their stability to air and moisture, making them easier to handle than many other organometallic reagents like organoborons or organozincs.[8][13] Many are commercially available or can be readily synthesized.[8]
-
Transfer Group (R''): A wide variety of organic groups can be transferred, including vinyl, aryl, heteroaryl, alkynyl, and allyl groups.[4][14]
-
Non-Transferable Groups (R): The three "R" groups on the tin atom are typically non-transferable. Butyl (Bu) or methyl (Me) groups are most common. The rate of group transfer from tin to palladium generally follows: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl . This predictable selectivity prevents unwanted side reactions.[6]
-
Toxicity: A significant drawback of organostannanes is their toxicity.[4][13][14] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and all tin-containing waste must be disposed of according to institutional safety protocols.
II. Experimental Design & Optimization
The success of a Stille coupling hinges on the careful selection of four key components: catalyst, ligand, solvent, and any necessary additives.
Catalyst and Ligand Selection
-
Palladium Source: Both Pd(0) and Pd(II) complexes can be used. Pd(II) pre-catalysts, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species. The most common and reliable Pd(0) catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) .[1][4] Other common sources include Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4][11] Catalyst loading is typically between 1-5 mol%.[1]
-
Ligands: For less reactive electrophiles (e.g., chloropyrimidines) or sterically hindered substrates, the addition of a separate ligand is often necessary. Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, Buchwald ligands) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step.[11][15] Arsine ligands (e.g., AsPh₃) can also be effective.[1]
Solvent Choice
Solvents must be anhydrous and should be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Common choices include:
-
Aprotic polar solvents: N,N-Dimethylformamide (DMF)[1], Dioxane, Tetrahydrofuran (THF)
-
Apolar solvents: Toluene[16]
The choice of solvent can influence reaction rates and solubility of the reactants. DMF and dioxane are often excellent starting points for reactions involving pyrimidines.[1]
Additives for Rate Enhancement
In challenging couplings, additives can be used to accelerate the reaction.
-
Copper(I) Iodide (CuI): Can significantly increase the reaction rate, sometimes by orders of magnitude.[11] It is believed to act as a co-catalyst that facilitates the transmetalation step.[11]
-
Lithium Chloride (LiCl): Often used in polar solvents like DMF. It can accelerate transmetalation by breaking up tin-solvent complexes or by forming a more reactive organostannane species.[4]
-
Fluoride Sources (e.g., KF, CsF): Aqueous potassium fluoride (KF) is primarily used during the workup to help remove tin byproducts.[1] However, anhydrous fluoride salts like CsF can be used as additives during the reaction to form hypervalent tin species, which may undergo transmetalation more rapidly.[11][17]
Typical Reaction Conditions: A Comparative Table
The following table summarizes typical starting conditions for the Stille coupling of various halopyrimidines. These should be considered as starting points for optimization.
| Pyrimidine Substrate | Halogen | Typical Catalyst | Ligand | Solvent | Additive | Temp (°C) | Typical Yield (%) |
| 4-Iodopyrimidine | I | Pd(PPh₃)₄ (2-5%) | None | Dioxane | None | 80-90 | 85-95 |
| 2-Bromopyrimidine | Br | Pd(PPh₃)₄ (5%) | None | DMF | LiCl | 90-100 | 70-90 |
| 4-Chloropyrimidine | Cl | Pd₂(dba)₃ (2-4%) | P(t-Bu)₃ (4-8%) | Dioxane | CsF | 100-110 | 60-85 |
| 2,4-Dichloropyrimidine¹ | Cl | Pd(PPh₃)₄ (5%) | None | Toluene | None | 95-110 | 75-90 |
| 5-Bromopyrimidine² | Br | Pd(OAc)₂ (5%) | SPhos (10%) | Toluene | K₃PO₄ | 100 | 50-70 |
¹ Selectivity for C4 position is typically observed. ² The C5 position is less reactive and may require more specialized ligand systems.
III. Detailed Experimental Protocol
This section provides a generalized, step-by-step procedure for a typical Stille coupling reaction.
Safety Precautions:
-
Toxicity: Organotin reagents are toxic. Always handle them in a fume hood wearing gloves, a lab coat, and safety glasses.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air. The reaction must be performed under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous Conditions: All glassware must be flame- or oven-dried, and anhydrous solvents must be used.
Caption: General experimental workflow for the Stille cross-coupling reaction.
Step-by-Step Methodology
Materials & Reagents:
-
Halopyrimidine (1.0 equivalent)
-
Organostannane (1.1 - 1.5 equivalents)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[1]
-
Ligand (if required)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., 0.05 equiv. Pd(PPh₃)₄), and any solid ligand.
-
Causality: Flame-drying removes adsorbed water from the glassware, which is critical for preventing catalyst deactivation and unwanted side reactions.
-
-
Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Causality: This process removes atmospheric oxygen, which can oxidize the Pd(0) catalyst to an inactive state.
-
-
Solvent Addition: Add the anhydrous, degassed solvent via a syringe through a rubber septum. Stir the mixture to dissolve the solids.[1]
-
Causality: Using degassed solvent further minimizes oxygen exposure.
-
-
Organostannane Addition: Add the organostannane reagent (1.1-1.5 equiv.) to the reaction mixture via syringe. If the organostannane is a solid, it can be added in step 1.
-
Causality: A slight excess of the organostannane is used to ensure complete consumption of the limiting electrophile.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halopyrimidine is consumed (typically 12-24 hours).
-
Reaction Quench and Workup: Once complete, cool the reaction mixture to room temperature. Dilute the dark mixture with an organic solvent like ethyl acetate.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new product spot on TLC/LC-MS confirms reaction progression.
-
-
Removal of Tin Byproducts: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least 1 hour.[1] A precipitate of fluorostannanes may form, which can be removed by filtration through a pad of Celite.
-
Extraction and Drying: Separate the organic layer. Wash the organic layer with brine to remove residual water and KF. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled pyrimidine product.[1]
IV. References
-
BenchChem. (2025). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Sigman, M. S., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Myers, A. The Stille Reaction - Chem 115. [Link]
-
ResearchGate. (2018). Optimization of reaction conditions. [Link]
-
PubMed Central (PMC). (2019). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
ResearchGate. Stille coupling reactions with organostannanes. [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
-
National Institutes of Health (NIH). (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
-
ResearchGate. (2020). Optimization of the reaction conditions. [Link]
-
PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
MDPI. (2019). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (1986). Palladium Catalysis in the Preparation of Alkynylpyrimidines. [Link]
-
Semantic Scholar. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]
-
PubMed Central (PMC). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. [Link]
-
chemistry.msu.edu. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
-
PubMed Central (PMC). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
PubMed Central (PMC). (2021). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
PubMed. (2005). Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. [Link]
-
ResearchGate. (2025). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. [Link]
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The Strategic Utility of 4-(Tributylstannyl)pyrimidine in Modern Drug Development: Applications and Protocols
Introduction: The Pyrimidine Scaffold and the Power of Organometallic Chemistry
In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, and viral and bacterial infections.[1][2] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing molecules to effectively interact with biological targets. A significant portion of modern drug discovery, particularly in the realm of kinase inhibitors, focuses on the synthesis of complex, highly functionalized pyrimidine derivatives.[3][4]
The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds under mild conditions with a high tolerance for various functional groups.[1][5] This palladium-catalyzed reaction between an organostannane and an organic halide or triflate is particularly valuable in the intricate multi-step syntheses required for drug development.[3] Within this context, 4-(tributylstannyl)pyrimidine emerges as a critical and highly versatile synthetic precursor, enabling the direct introduction of the pyrimidine moiety into a target molecule.[6]
This guide provides an in-depth exploration of the role of this compound in drug development, offering detailed application notes, experimental protocols, and insights into the causality behind experimental choices.
Physicochemical Properties and Handling of this compound
This compound is an organotin compound that serves as a key intermediate in pharmaceutical synthesis.[6] Understanding its properties is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 332133-92-3 | [7] |
| Molecular Formula | C₁₆H₃₀N₂Sn | [7] |
| Molecular Weight | 369.13 g/mol | [7] |
| Appearance | Pale-yellow to yellow-brown liquid | Sigma-Aldrich |
| Purity | Typically ≥95% | [7] |
Safety and Handling Considerations
A significant drawback of organotin compounds is their toxicity.[5] Tributyltin derivatives, in particular, are known to be hazardous. Therefore, strict adherence to safety protocols is paramount.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
Waste Disposal: All organotin-containing waste must be disposed of as hazardous chemical waste according to institutional and local regulations. The high toxicity of tin byproducts necessitates careful quenching and disposal procedures.
Core Application: The Stille Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This allows for the efficient synthesis of 4-aryl and 4-heteroaryl pyrimidines, which are key structural motifs in many kinase inhibitors.[3][8]
Reaction Mechanism
The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
Figure 1. Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[5]
-
Transmetalation: The pyrimidine group from this compound (R²-SnBu₃) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of 4-arylpyrimidine derivatives. Optimization of reaction conditions (catalyst, ligand, solvent, temperature) is often necessary for specific substrates.
Protocol 1: General Procedure for Stille Coupling
This protocol outlines a typical procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous potassium fluoride (KF) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup and Purification (Crucial Step):
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Add an equal volume of saturated aqueous KF solution and stir vigorously for at least 1 hour. This step is critical as it converts the soluble tributyltin bromide byproduct into insoluble tributyltin fluoride, which precipitates out of the solution.[3]
-
Filter the mixture through a pad of Celite to remove the precipitated tin fluoride.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Figure 2. General experimental workflow for Stille coupling.
Application Example: Synthesis of a Kinase Inhibitor Precursor
While specific examples directly citing this compound can be sparse in literature, the synthesis of various 4,6-disubstituted pyrimidines as kinase inhibitors often follows a convergent approach where a Stille coupling could be employed.[10] For instance, in the development of pyrimidine-based inhibitors, a common strategy involves the sequential functionalization of a dihalopyrimidine.[3] Alternatively, this compound provides a direct route to a mono-functionalized pyrimidine core.
Hypothetical Reaction Scheme:
A plausible application in the synthesis of a kinase inhibitor scaffold would involve the coupling of this compound with a functionalized aryl halide. For example, coupling with a substituted 3-iodoaniline derivative would yield a 4-(aminophenyl)pyrimidine, a common core structure in many kinase inhibitors. This intermediate could then undergo further reactions, such as amide bond formation or substitution at the amino group, to build the final drug candidate.
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield |
| This compound | 3-Iodo-N-Boc-aniline | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 12 | ~70-85% |
| This compound | 4-Bromobenzonitrile | Pd(PPh₃)₄ | DMF | 95 | 18 | ~80-90% |
| This compound | 2-Bromo-6-methoxypyridine | PdCl₂(dppf) | Toluene | 110 | 16 | ~65-80% |
Note: The yields presented are typical ranges for Stille couplings and may vary depending on the specific substrates and precise reaction conditions.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 10 mol%), screening different palladium catalysts (e.g., Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃ or XPhos), or adding a copper(I) co-catalyst (e.g., CuI), which has been shown to accelerate the transmetalation step.[11]
-
Homocoupling of the Stannane: The formation of bipyrimidine as a byproduct can occur. This can sometimes be minimized by using a slight excess of the aryl halide or by changing the solvent and temperature.
-
Incomplete Reaction: Ensure the solvent is truly anhydrous and the reaction is maintained under a strict inert atmosphere. The presence of oxygen can deactivate the Pd(0) catalyst.
-
Persistent Tin Impurities: If tin residues remain after KF workup and chromatography, a second KF wash or filtration through a plug of silica gel treated with triethylamine may be effective.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex pyrimidine-containing molecules in drug discovery. Its utility in the Stille cross-coupling reaction allows for the direct and efficient installation of the biologically important pyrimidine scaffold. While the inherent toxicity and the challenge of removing tin byproducts require careful handling and purification strategies, the synthetic advantages offered by this precursor often outweigh these drawbacks. By understanding the underlying mechanism and optimizing reaction protocols, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem Technical Support.
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Wikipedia. (n.d.). Stille reaction. Retrieved January 7, 2026, from [Link]
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Grokipedia. (n.d.). Stille reaction. Retrieved January 7, 2026, from [Link]
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- Fisher Scientific. (n.d.). This compound, min 95%.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176.
- Williams, R. M., et al. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
- Chauhan, D., & Kumar, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5238.
- Knight, Z. A., et al. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. U.S.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma.
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LookChem. (n.d.). Cas 153435-63-3, 2-(Tributylstannyl)pyrimidine. Retrieved January 7, 2026, from [Link]
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- Larock, R. C., & Doty, M. J. (1995). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics, 14(9), 4514–4521.
- Sigma-Aldrich. (n.d.). 2-(Tributylstannyl)pyrimidine 95%.
- Nissan Chemical Industries, Ltd. (1993). Pyrimidine derivatives. U.S.
- MedChemica. (n.d.). Publications & Patents. Retrieved January 7, 2026, from a medicinal chemistry services website.
- Ciba-Geigy Corporation. (1996). Pyrimidine derivatives and processes for the preparation thereof. U.S.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1765–1789.
- University of Chinese Academy of Sciences. (2020). Pyrimidine derivative and use thereof. U.S.
- Koutentis, P. A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3254.
- Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915.
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Application Notes & Protocols: Methodologies for Creating C-C Bonds with Organostannanes
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of organostannanes for the formation of carbon-carbon bonds. The primary focus is on the palladium-catalyzed Stille cross-coupling reaction, a cornerstone of modern organic synthesis. We delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to optimize the reaction for their specific synthetic challenges.
Introduction: The Stille Reaction in Modern Synthesis
The construction of carbon-carbon (C-C) bonds is the fundamental endeavor of organic synthesis. Among the array of powerful tools available, palladium-catalyzed cross-coupling reactions have become indispensable for their efficiency and functional group tolerance. The Stille reaction, first extensively developed by John Kenneth Stille, involves the coupling of an organostannane (organotin) reagent with an organic electrophile, typically a halide or pseudohalide.[1][2]
Its prominence in the synthesis of complex molecules, from pharmaceuticals to advanced materials, stems from several key advantages.[3][4] The organostannane reagents are generally stable to air and moisture, can be purified via standard chromatography, and are compatible with a vast range of functional groups such as esters, ketones, alcohols, and amines.[1][5][6][7] This remarkable tolerance allows for its application in late-stage functionalization, a critical capability in drug development and total synthesis.[2] While the toxicity of organotin compounds is a significant consideration that demands careful handling and purification, the reaction's reliability and broad scope ensure its continued relevance.[1][8]
This guide will explore the mechanistic details that govern the Stille reaction, providing the necessary context for the detailed experimental protocols that follow.
Mechanistic Foundations of the Stille Coupling
The efficacy of the Stille reaction is rooted in a well-studied catalytic cycle involving a palladium catalyst.[1][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
The Catalytic Cycle
The process is initiated by a catalytically active Pd(0) species, which is often generated in situ from a more stable Pd(II) precursor.[2][9]
-
Oxidative Addition: The cycle begins when the Pd(0) complex reacts with the organic electrophile (R¹-X). The palladium atom inserts itself into the carbon-halide bond, leading to the formation of a square planar Pd(II) intermediate.[5][6] This step formally oxidizes the palladium center from a 0 to a +2 oxidation state. The reactivity of the electrophile is a critical factor, with the rate of oxidative addition typically following the trend: I > Br ≈ OTf >> Cl.[1][9]
-
Transmetalation: This is often the rate-determining step of the entire cycle.[10] The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium complex.[5][6] This forms a new Pd(II) intermediate where both organic partners (R¹ and R²) are bound to the same palladium center. The mechanism of transmetalation can be complex and substrate-dependent, but often involves an associative pathway.[1] The rate of this step is influenced by the ligands on the palladium and the nature of the non-transferable groups on the tin atom.
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are coupled, forming the desired C-C bond (R¹-R²).[5][6] This process reduces the palladium center from +2 back to its 0 oxidation state, thereby regenerating the active catalyst which can then re-enter the cycle.[9] For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium complex.[9][11] If the transmetalation step produces a trans intermediate, a cis-trans isomerization must precede the final bond formation.[2]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Core Components and Reaction Optimization
A successful Stille coupling depends on the judicious selection of four key components: the catalyst, the organostannane, the electrophile, and the reaction conditions (solvent and additives).
The Palladium Catalyst and Ligands
The choice of palladium source and its associated ligands is crucial for catalytic activity.
-
Palladium Precursors: Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7][9] Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are also effective, as they are reduced in situ to the active Pd(0) species.[9]
-
Ligands: Phosphine ligands are most commonly employed. They stabilize the palladium center and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard, but the use of sterically hindered, electron-rich ligands can often accelerate the reaction, particularly the oxidative addition step.[10] Conversely, ligands with high donor numbers can sometimes slow the reaction.[1] Ligands of intermediate donicity, such as tri-2-furylphosphine, are often effective.[1]
The Organostannane Reagent
-
Synthesis and Stability: Organostannanes are typically synthesized by reacting a Grignard or organolithium reagent with a trialkyltin halide (e.g., Bu₃SnCl).[1] They are valued for their stability to air and moisture, a distinct advantage over more reactive organometallics like organozincs or Grignards.[6]
-
Transfer Group Reactivity: The organostannane reagent usually has one transferable group (R²) and three non-transferable alkyl groups (e.g., tributyl or trimethyl). The relative rate of group transfer is a key consideration for selectivity and follows the general trend: Alkynyl > Alkenyl > Aryl > Allyl ≈ Benzyl >> Alkyl .[10] This predictable hierarchy allows for selective couplings.
-
Toxicity: A major drawback is the toxicity of organotin compounds.[1][8] Trimethylstannyl derivatives are particularly toxic.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Post-reaction purification must effectively remove tin by-products.
The Organic Electrophile
A wide variety of sp²-hybridized carbon electrophiles are suitable partners in the Stille reaction.
-
Halides and Pseudohalides: Aryl, heteroaryl, and vinyl halides are the most common coupling partners.[1] Reactivity generally follows the order of bond strength: I > OTf > Br >> Cl .[1][9] Vinyl chlorides are often too unreactive for oxidative addition.[1] Acyl chlorides are also excellent electrophiles, providing a direct route to ketones.[1]
-
Stereochemistry: A significant advantage of the Stille reaction is that the stereochemistry of vinyl electrophiles is typically retained throughout the reaction, provided harsh conditions are avoided.[1]
Solvents and Additives
-
Solvents: The choice of solvent is critical and often depends on the solubility of the substrates. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dioxane, and toluene.
-
Additives: The rate of the Stille coupling can often be dramatically improved with additives.
-
Lithium Chloride (LiCl): LiCl is frequently added to accelerate the often slow transmetalation step.[9] It is thought to do this by coordinating to the palladium complex or by increasing the polarity of the solvent.[9]
-
Copper(I) Salts (e.g., CuI): The "copper effect" is well-documented. Cu(I) salts can accelerate the reaction by orders of magnitude.[3][10] This is attributed to CuI acting as a scavenger for excess phosphine ligands, which can inhibit the reaction, or by participating in a separate transmetalation pathway.[10]
-
Experimental Protocols
Safety First: Organostannanes and their by-products are toxic. Always handle these reagents in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Standard Stille Coupling of an Aryl Iodide with a Vinylstannane
This protocol describes a representative coupling between 1-iodo-4-nitrobenzene and vinyltributyltin.
Materials:
-
1-Iodo-4-nitrobenzene
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard glassware for work-up and chromatography
Workflow Diagram:
Figure 2: General experimental workflow for a Stille coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon).
-
Reagent Addition: To the flask, add 1-iodo-4-nitrobenzene (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Stannane Addition: Add vinyltributyltin (1.1 mmol, 1.1 eq) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Cooling and Quenching: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL).
-
Work-up (Tin Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stirring the biphasic mixture for 30 minutes during the KF wash can facilitate the precipitation of tributyltin fluoride, which can often be removed by filtration through celite.
-
Extraction: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-nitrostyrene.
Protocol 2: Stille-Carbonylative Cross-Coupling
This variation introduces a carbonyl group between the two coupling partners to form a ketone.[1]
Key Modification: The reaction is run under an atmosphere of carbon monoxide (CO).[1]
Procedure Outline:
-
Follow steps 1-4 of the standard protocol.
-
CO Atmosphere: Purge the reaction flask with CO gas (use a balloon or a manifold system). Maintain a positive pressure of CO throughout the reaction. Caution: CO is a toxic gas.
-
Reaction and Work-up: Proceed with steps 5-10 as described above. The transmetalation step is typically rate-determining in this variation as well.[1]
Data Summary: Typical Reaction Parameters
The optimal conditions for a Stille coupling are highly substrate-dependent. The following table provides general starting points for optimization.
| Coupling Type | Electrophile (R¹-X) | Stannane (R²-SnBu₃) | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Additives |
| Aryl-Vinyl | Aryl-I, Aryl-Br | Vinyl-SnBu₃ | Pd(PPh₃)₄ (1-5%) | PPh₃ | Toluene, THF | 80-110 | None or LiCl |
| Aryl-Aryl | Aryl-Br, Aryl-OTf | Aryl-SnBu₃ | Pd₂(dba)₃ (1-3%) | P(furyl)₃ | Dioxane, DMF | 90-120 | CuI |
| Aryl-Alkynyl | Aryl-I | Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ | THF | 25-60 | CuI |
| Acyl-Aryl | Acyl-Cl | Aryl-SnBu₃ | PdCl₂(PPh₃)₂ (1-3%) | PPh₃ | THF | 25-50 | None |
| Carbonylative | Aryl-I, Aryl-OTf | Vinyl-SnBu₃ | Pd(OAc)₂ (2-5%) | dppf | DMF | 60-80 | LiCl, CO atm. |
Advantages, Limitations, and Alternatives
Advantages
-
Exceptional Functional Group Tolerance: Compatible with a wide array of sensitive functional groups, making it ideal for complex molecule synthesis.[2][5][6][7]
-
Reagent Stability: Organostannanes are stable to air and moisture, simplifying handling and storage.[1][6][7]
-
Mild Reaction Conditions: Many Stille couplings proceed under neutral and relatively mild conditions.[6]
-
Predictable Stereochemistry: Retention of olefin geometry is reliably observed.[1]
Limitations
-
Toxicity: The primary drawback is the high toxicity of organostannane reagents and by-products.[1][7][8]
-
Purification Challenges: The removal of stoichiometric tin by-products can be difficult and requires specific work-up procedures.[6][7]
-
Atom Economy: The use of stoichiometric organometallic reagents with non-transferable groups results in poor atom economy.
-
Side Reactions: Homocoupling of the organostannane reagent can be a competing side reaction.[1][6][7]
Key Alternatives
-
Suzuki Coupling: Uses generally less toxic and more easily removed boronic acids/esters. It has become a highly versatile and preferred method in many applications.[8][12]
-
Negishi Coupling: Employs organozinc reagents, which are often more reactive than organostannanes but less functional group tolerant.
-
Hiyama Coupling: Utilizes organosilanes, which are low-toxicity, but often require an activating agent like fluoride to proceed.[13]
Conclusion
The Stille reaction remains a powerful and robust methodology for the formation of C-C bonds in organic synthesis. Its broad functional group tolerance and the stability of the organostannane reagents provide unique advantages, particularly in the context of complex, multi-functionalized molecules where other coupling methods might fail.[2][11] While the inherent toxicity of tin compounds necessitates careful handling and purification, a thorough understanding of the reaction mechanism and optimization parameters allows researchers to harness its synthetic power effectively. The protocols and insights provided in this guide serve as a foundation for the successful application and adaptation of this vital synthetic transformation.
References
-
Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Stille Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Stille Coupling | OpenOChem Learn Source: OpenOChem Learn URL: [Link]
-
Title: The Mechanisms of the Stille Reaction - University of Windsor Source: University of Windsor URL: [Link]
-
Title: The Stille Reaction, 38 Years Later | ACS Catalysis Source: ACS Publications URL: [Link]
-
Title: The Stille Reaction - Chem 115 Myers Source: Harvard University, Department of Chemistry and Chemical Biology URL: [Link]
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Title: Stille Coupling | NROChemistry Source: NROChemistry URL: [Link]
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Title: Stille Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Org. Synth. 2011, 88, 197 Source: Organic Syntheses URL: [Link]
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Title: Stille Cross-Coupling - J&K Scientific LLC Source: J&K Scientific LLC URL: [Link]
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Title: Hiyama Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: New perspectives in the cross-coupling reactions of organostannanes Source: ResearchGate URL: [Link]
-
Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]
-
Title: Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products Source: ResearchGate URL: [Link]
-
Title: Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions Source: National Institutes of Health URL: [Link]
-
Title: Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 Source: MDPI URL: [Link]
-
Title: Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes Source: ACS Publications URL: [Link]
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The Strategic Integration of Tributylstannyl Pyrimidines in Advanced Materials Science
Introduction: Pyrimidine's Ascendancy in Organic Electronics
The relentless pursuit of novel materials with tailored electronic and photophysical properties has positioned pyrimidine-based compounds at the forefront of materials science research. Pyrimidine, a heterocyclic aromatic organic compound, is inherently electron-deficient due to the presence of two nitrogen atoms in its six-membered ring. This intrinsic electronic nature makes it an exceptional building block for organic semiconductors, particularly as an n-type (electron-transporting) or electron-accepting moiety in donor-acceptor architectures. The ability to precisely tune the optoelectronic characteristics of materials by incorporating pyrimidine units has led to their successful application in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Tributylstannyl pyrimidines have emerged as indispensable reagents in the synthesis of these advanced materials. Their utility lies in their role as key coupling partners in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. This palladium-catalyzed reaction is renowned for its tolerance of a wide variety of functional groups, enabling the synthesis of complex and highly functionalized pyrimidine-containing molecules and polymers. The stability of organostannanes to air and moisture further enhances their practicality in synthetic chemistry. This application note provides a detailed exploration of the use of tributylstannyl pyrimidines in the synthesis of functional materials for electronic applications, complete with experimental protocols and characterization insights.
Core Principle: The Stille Cross-Coupling Reaction
The Stille reaction is the cornerstone of synthesizing pyrimidine-based materials using tributylstannyl pyrimidines. The reaction facilitates the coupling of an organostannane (R-Sn(Bu)₃) with an organic halide or triflate (R'-X) in the presence of a palladium catalyst.
The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R'-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the tributylstannyl pyrimidine is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R and R') are coupled and eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired product.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Application Focus: Synthesis of Pyrimidine-Based Conjugated Polymers for Organic Field-Effect Transistors (OFETs)
A prominent application of tributylstannyl pyrimidines in materials science is the synthesis of conjugated polymers for OFETs. These devices are the building blocks of flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor layer. By alternating electron-deficient pyrimidine units with electron-rich aromatic moieties (e.g., fluorene, thiophene), chemists can create donor-acceptor copolymers with tailored electronic properties, including high charge carrier mobilities.
Experimental Protocol: Synthesis of a Poly(pyrimidine-alt-fluorene) Copolymer via Stille Polycondensation
This protocol details the synthesis of a representative alternating copolymer of pyrimidine and 9,9-dioctylfluorene. The use of a distannylated pyrimidine and a dibrominated fluorene allows for a step-growth polymerization.
Materials:
-
2,5-Bis(tributylstannyl)pyrimidine
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexanes
-
Acetone
-
Chloroform
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 2,5-bis(tributylstannyl)pyrimidine (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tol)₃ (0.04 eq).
-
Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of approximately 0.1 M) to the flask via a cannula or syringe.
-
Reaction Execution: Degas the reaction mixture by three freeze-pump-thaw cycles. After the final thaw, backfill the flask with argon and heat the mixture to 110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The reaction is typically complete within 24-48 hours.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction of the crude polymer sequentially with methanol, hexanes, and acetone.
-
The purified polymer is then extracted with chloroform.
-
-
Final Product Isolation:
-
Concentrate the chloroform solution under reduced pressure.
-
Precipitate the polymer again in methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.
-
Caption: Workflow for the synthesis of a pyrimidine-fluorene copolymer.
Characterization of the Resulting Polymer
The synthesized polymer should be thoroughly characterized to determine its molecular weight, thermal stability, and optoelectronic properties.
| Characterization Technique | Parameter Measured | Typical Expected Results for Pyrimidine-Fluorene Copolymers |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI) | Mn: 10-50 kDa; Mw: 20-100 kDa; PDI: 1.5-3.0 |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td) | Td > 350 °C, indicating good thermal stability |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Tg > 100 °C, indicating good morphological stability |
| UV-Vis Spectroscopy | Absorption maxima (λ_abs) and optical bandgap (E_g) | λ_abs in the range of 350-450 nm; E_g around 2.5-3.0 eV |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | HOMO: ~ -5.5 to -5.8 eV; LUMO: ~ -2.8 to -3.2 eV |
Fabrication and Performance of an Organic Field-Effect Transistor (OFET)
The performance of the synthesized polymer as an organic semiconductor can be evaluated by fabricating a bottom-gate, top-contact OFET.
Fabrication Protocol:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the gate electrode and gate dielectric, respectively. The substrate is cleaned by sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and then treated with a surface modifying agent like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: The synthesized polymer is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) and deposited onto the prepared substrate by spin-coating to form a thin film.
-
Annealing: The film is annealed at a temperature above its glass transition temperature (typically 120-150 °C) to improve molecular ordering and film morphology.
-
Source-Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
Performance Characteristics:
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. The key performance metric is the charge carrier mobility (µ), which is calculated from the transfer characteristics of the device.
| Device Parameter | Typical Performance Range for Pyrimidine-Fluorene Copolymers |
| Charge Carrier Mobility (µ) | 10⁻⁴ to 10⁻² cm²/Vs (typically p-type or ambipolar) |
| On/Off Current Ratio (I_on/I_off) | 10⁴ to 10⁷ |
| Threshold Voltage (V_th) | 0 to -20 V |
Conclusion and Future Outlook
Tributylstannyl pyrimidines are powerful and versatile building blocks for the synthesis of advanced functional materials. The Stille cross-coupling reaction provides a reliable and efficient route to incorporate the electron-deficient pyrimidine moiety into small molecules and conjugated polymers. The resulting materials exhibit promising electronic and photophysical properties, making them highly suitable for applications in organic electronics. The ability to fine-tune the properties of these materials through synthetic design opens up exciting possibilities for the development of next-generation electronic devices with enhanced performance and new functionalities. Further research in this area will likely focus on the development of novel tributylstannyl pyrimidine monomers to create materials with even higher charge carrier mobilities, improved stability, and tailored energy levels for specific applications in flexible displays, wearable sensors, and large-area solar cells.
References
- Achelle, S., & Ple, N. (2012). Pyrimidine Ring as Building Block for the Synthesis of Functionalized π-Conjugated Materials. Current Organic Synthesis, 9(2), 163-187.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Watters, D. C., Yi, H., Pearson, A. J., Kingsley, J., Iraqi, A., & Lidzey, D. G. (2013). Fluorene-based co-polymer with high hole mobility and device performance in bulk heterojunction organic solar cells.
- Biewer, M. C., & Stefan, M. C. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry, 4(10), 2945-2953.
- Lambeva, N. T., Limbu, S., Kim, J. S., & Bradley, D. D. C. (2025). Fluorene-Arylamine Copolymers: Separable Control of Hole Transport and Light Emission Through Composition and Conformation. Journal of Polymer Science, 63(15), 2113-2121.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834.
- Grasa, G. A., & Nolan, S. P. (2001).
The Strategic deployment of 4-(Tributylstannyl)pyrimidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold and the Power of Organostannanes
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless bioactive molecules.[1][2][3][4] Its prevalence in nature as a key component of nucleobases (cytosine, thymine, and uracil) has made it an attractive scaffold for the design of therapeutic agents that can interact with a wide range of biological targets.[1][4][5] Notably, pyrimidine derivatives have been successfully developed as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2][3][6]
The synthesis of complex, highly functionalized pyrimidine-based molecules often requires robust and versatile cross-coupling methodologies. Among these, the palladium-catalyzed Stille cross-coupling reaction stands out for its exceptional functional group tolerance and the stability of the organostannane reagents.[7][8][9][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-(tributylstannyl)pyrimidine, a key building block for the efficient synthesis of diverse libraries of bioactive compounds.[11] We will delve into the mechanistic underpinnings of the Stille coupling, provide detailed, field-proven protocols, and discuss the broader applications of this versatile reagent in drug discovery.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane (R-SnBu₃) and an organic electrophile (R'-X, where X is typically a halide or triflate), catalyzed by a palladium(0) complex.[7][8][9] The catalytic cycle, a cornerstone of modern organic synthesis, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R'-X bond of the organic electrophile to form a Pd(II) complex.[7][9]
-
Transmetalation: The organic group (in our case, the pyrimidinyl moiety) is transferred from the organostannane to the palladium center, displacing the halide or triflate, which then forms a stable tributyltin salt.[7][8]
-
Reductive Elimination: The two organic partners (R' and the pyrimidinyl group) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7][9]
Application Protocol: Synthesis of a 4-Arylpyrimidine Library via Stille Coupling
This protocol outlines a general and robust procedure for the palladium-catalyzed Stille coupling of this compound with a variety of aryl halides. This methodology is central to the creation of diverse libraries of 4-substituted pyrimidines for screening in drug discovery programs, particularly in the search for novel kinase inhibitors.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., DMF, toluene, or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Experimental Workflow
Caption: General workflow for the Stille coupling of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired aryl halide (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 30 minutes.
-
Extraction and Drying: Filter the mixture through a pad of celite, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylpyrimidine.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Aryl Halide (R'-X) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 85 |
| 2 | 3-Iodopyridine | PdCl₂(PPh₃)₂ (5) | DMF | 90 | 12 | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | 1,4-Dioxane | 100 | 24 | 81 |
| 4 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | DMF | 95 | 18 | 88 |
Note: The conditions and yields presented are illustrative and may require optimization for specific substrates.
Trustworthiness and Self-Validating Systems: Ensuring Reaction Success
The success of a Stille coupling reaction is contingent on several critical factors. Adherence to the following principles will ensure reproducibility and high yields:
-
Purity of Reagents: this compound should be of high purity. Impurities can interfere with the catalytic cycle.
-
Anhydrous and Anaerobic Conditions: The palladium catalyst is sensitive to air and moisture. Therefore, the use of dry solvents and an inert atmosphere is paramount to prevent catalyst deactivation.
-
Catalyst Choice: While Pd(PPh₃)₄ is a versatile and commonly used catalyst, other palladium sources and ligands may be more effective for specific substrates, particularly for less reactive aryl chlorides.[10]
-
Removal of Tin Byproducts: Tributyltin halides are toxic and can complicate product purification. The aqueous KF work-up is a highly effective method for their removal.[12]
Safety and Handling of Organotin Reagents
Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions.[13]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling organostannanes.[13][14][15]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[14][15]
-
Waste Disposal: Dispose of all organotin-containing waste in accordance with institutional and local regulations.[13][15]
Conclusion: A Versatile Tool for Drug Discovery
This compound is a powerful and versatile building block for the synthesis of bioactive molecules. The Stille cross-coupling reaction provides a reliable and efficient method for the introduction of the pyrimidine scaffold into a wide range of molecular architectures. The protocols and guidelines presented in this application note are intended to empower researchers to leverage this valuable reagent in their drug discovery efforts, paving the way for the development of novel therapeutics. The broad functional group tolerance of the Stille coupling makes it particularly amenable to late-stage functionalization, a key strategy in modern medicinal chemistry.[9][12]
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Stille Coupling. OpenOChem Learn. Available at: [Link]
-
Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]
-
Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate. Available at: [Link]
-
Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach. chemistry.msu.edu. Available at: [Link]
-
Org. Synth. 2011, 88, 197. Organic Syntheses. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Special Issue : Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 11. nbinno.com [nbinno.com]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stilling Coupling Reactions of 4-(Tributylstannyl)pyrimidine
Welcome to the Technical Support Center for Stille coupling reactions involving 4-(tributylstannyl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions. Pyrimidine scaffolds are of significant interest in medicinal chemistry, and mastering their synthesis is crucial for the rapid development of novel therapeutics.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve your experimental outcomes.
Troubleshooting Guide: Enhancing Yield in this compound Stille Coupling
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Q1: My Stille coupling reaction with this compound is resulting in low to no yield of the desired product. What are the most likely causes and how can I address them?
A1: Low or no yield in a Stille coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your Pd(0) source, such as Pd(PPh₃)₄, has been stored properly under an inert atmosphere to prevent oxidation. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[3]
-
Inert Atmosphere: The Stille catalytic cycle is sensitive to oxygen. Inadequate degassing of solvents and reagents, or leaks in your reaction setup, can lead to catalyst deactivation and the formation of tin oxides.[1] It is crucial to use freshly distilled and thoroughly degassed solvents and to perform the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: The purity of your this compound and the organic halide is critical. Impurities can interfere with the catalyst and lead to side reactions. Ensure your starting materials are of high purity, and consider purification before use if necessary.
-
Ligand Selection: For electron-deficient heterocycles like pyrimidine, the choice of ligand is crucial. While triphenylphosphine (PPh₃) is a common choice, more electron-rich and bulky phosphine ligands can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[4] Consider screening ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃). The use of tertiary arsine ligands, like triphenylarsine (AsPh₃), has also been shown to accelerate Stille coupling reactions.[5]
Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling of the organostannane is a common side reaction in Stille coupling.[6] It can occur through two primary mechanisms: reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6] To minimize homocoupling:
-
Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the organostannane relative to the organic halide. A large excess can promote homocoupling.
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: Add the organostannane to the reaction mixture containing the organic halide and the palladium catalyst. Avoid pre-mixing the catalyst and the stannane for extended periods before adding the halide.
Q3: The transmetalation step seems to be slow with my electron-deficient pyrimidine substrate. What strategies can I employ to accelerate it?
A3: The electron-deficient nature of the pyrimidine ring can indeed slow down the transmetalation step. Here are several strategies to enhance the rate of this crucial step:
-
Ligand Choice: As mentioned earlier, electron-rich and sterically demanding ligands can promote transmetalation. The rationale is that these ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating the transfer of the pyrimidine group from tin to palladium.
-
Solvent Polarity: The polarity of the solvent can influence the rate of transmetalation.[3][7] Highly polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective.[1] However, in some cases, less polar solvents like dioxane or toluene may be beneficial, so solvent screening is recommended.
-
Additives: The addition of certain salts can significantly accelerate the transmetalation step.
-
Copper(I) Iodide (CuI): CuI is a well-known and effective additive in Stille coupling.[8] It is believed to act as a co-catalyst, potentially by facilitating the transmetalation through a copper-tin intermediate.
-
Lithium Chloride (LiCl): LiCl can accelerate the reaction by aiding in the cleavage of the tin-carbon bond and by preventing the dissociation of the halide from the palladium complex.[3]
-
Cesium Fluoride (CsF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is more reactive in the transmetalation step.[4]
-
Frequently Asked Questions (FAQs)
What is the typical catalyst loading for a Stille coupling with this compound?
A catalyst loading of 1-5 mol% of the palladium catalyst is typically sufficient for most Stille coupling reactions.[1] For challenging substrates or to achieve higher turnover numbers, the loading can be adjusted.
Which palladium source is better: Pd(0) or Pd(II)?
Both Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be used.[3] Pd(0) catalysts are ready to enter the catalytic cycle directly. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species, which can sometimes be achieved by the organostannane itself or by other components in the reaction mixture. The choice often depends on the stability and ease of handling of the catalyst.
How do I effectively remove the tributyltin byproducts after the reaction?
The removal of toxic organotin byproducts is a critical step. Common methods include:
-
Aqueous Potassium Fluoride (KF) wash: Reacting the crude mixture with an aqueous solution of KF precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[6]
-
Column chromatography: Silica gel chromatography can be effective, sometimes with the addition of a small amount of triethylamine to the eluent to prevent streaking of the tin compounds.[6]
Experimental Protocols
Standard Protocol for Stille Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DMF via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF. Stir vigorously for 1 hour.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol with Additives
This protocol incorporates the use of a copper(I) co-catalyst and a different ligand, which can significantly improve yields for challenging substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Triphenylarsine (AsPh₃) (6 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous and degassed Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl iodide, Pd₂(dba)₃, AsPh₃, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed dioxane via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in the standard protocol.
Data Presentation
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd₂(dba)₃ is often more stable and can be more active with specific ligands. |
| Ligand | PPh₃ (internal) | AsPh₃ | Triphenylarsine can accelerate the rate-limiting transmetalation step.[5] |
| Additive | None | CuI | Copper(I) iodide is a well-established co-catalyst that enhances reaction rates.[8] |
| Solvent | DMF | Dioxane | Solvent screening is crucial; dioxane is a common alternative to DMF.[1] |
| Temperature | 90-100 °C | 80-90 °C | The use of additives can often allow for lower reaction temperatures. |
| Typical Yield | Moderate | Potentially Higher | The combination of a more active catalyst system and additives often leads to improved yields. |
Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- Espinet, P., & Casares, J. A. (2004). The Mechanisms of the Stille Reaction. In The Stille Reaction (pp. 1-52). Wiley-VCH Verlag GmbH & Co. KGaA.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
-
MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
- Williams, R. M., & Aldous, D. J. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-205.
-
Organic Chemistry Portal. Stille Coupling. Retrieved from [Link]
- ACS Publications. (2001). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 20(24), 5130–5138.
- Wiley Online Library. (1998). The Stille Reaction. Organic Reactions.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-205.
- PubMed Central (PMC). (2022). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons.
- PubMed. (2001). Unusually accelerated silylmethyl transfer from tin in stille coupling: implication of coordination-driven transmetalation. Journal of the American Chemical Society, 123(36), 8773-8779.
- ResearchGate. (2010).
- ResearchGate. (2023). Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes.
- ResearchGate. (2019). Synthetic approaches towards 4-arylpyrimidines.
- ResearchGate. (2016).
- Royal Society of Chemistry. (2017). Tertiary arsine ligands for the Stille coupling reaction. Dalton Transactions, 46(34), 11255-11262.
- ResearchGate. (2015). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- ResearchGate. (2002). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions.
- JoVE. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Wiley-VCH. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- MDPI. (2003).
- MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 27(19), 6529.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tertiary arsine ligands for the Stille coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. organicreactions.org [organicreactions.org]
Technical Support Center: A Guide to 4-(Tributylstannyl)pyrimidine in Cross-Coupling Reactions
Welcome to the technical support center for 4-(tributylstannyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions associated with its use, ensuring the success and efficiency of your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during reactions involving this compound, offering explanations for their causes and detailed protocols for their mitigation.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Q: I am observing a low yield in my Stille coupling reaction with this compound. What are the likely causes and how can I improve it?
A: Low yields in Stille reactions are often multifactorial. The primary culprits are typically suboptimal reaction conditions, catalyst deactivation, or competing side reactions such as protodestannylation and homocoupling. The electron-deficient nature of the pyrimidine ring can also influence its reactivity compared to other aryl stannanes.
Causality and Solutions:
-
Protodestannylation: This is the cleavage of the C-Sn bond by an acidic proton source, leading to the formation of unsubstituted pyrimidine and tributyltin byproducts. Traces of water or acidic impurities in the solvent or on the glassware can facilitate this side reaction.
-
Preventative Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum.
-
Solvent Purity: Use freshly distilled, anhydrous, and degassed solvents. Toluene, THF, and DMF are common choices.[1]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent moisture ingress.
-
Base Additive: In some cases, the addition of a non-nucleophilic base, such as anhydrous potassium carbonate or cesium fluoride, can scavenge acidic protons.
-
-
-
Homocoupling of the Stannane: The formation of a bipyrimidine dimer (R²-R²) is a common side reaction in Stille coupling.[2] This can be promoted by the presence of oxygen or by certain palladium catalyst systems.
-
Mitigation Strategies:
-
Degassing: Thoroughly degas the reaction mixture by subjecting it to several pump/purge cycles with an inert gas.
-
Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, sometimes switching to a different palladium source and ligand combination, such as Pd₂(dba)₃ with P(o-tol)₃ or AsPh₃, can suppress homocoupling.[3]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can minimize this side reaction. High temperatures can sometimes promote unwanted radical pathways leading to homocoupling.[2]
-
-
-
Catalyst and Ligand Optimization: The choice of palladium catalyst and ligand is critical for efficient cross-coupling with heteroaromatic stannanes.
-
Recommendations:
-
For many Stille couplings, Pd(PPh₃)₄ is a reliable starting point.
-
Ligands with lower donicity, such as tri(2-furyl)phosphine or triphenylarsine, can accelerate the rate-determining transmetalation step.[4][5]
-
The addition of a copper(I) co-catalyst, such as CuI, can also enhance the reaction rate and selectivity in some cases.[6]
-
-
Table 1: Comparison of Reaction Conditions for Stille Coupling
| Parameter | Condition A (Standard) | Condition B (Optimized for Low Yield) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) with AsPh₃ (4-8 mol%) | Ligands like AsPh₃ can accelerate transmetalation. |
| Solvent | Toluene | Anhydrous, Degassed DMF or Dioxane | Polar aprotic solvents can sometimes improve solubility and reaction rates. |
| Temperature | 90-110 °C | 60-80 °C | Lower temperatures can reduce side reactions like homocoupling. |
| Additives | None | CuI (10-20 mol%) | Copper(I) salts can act as co-catalysts to facilitate transmetalation. |
Issue 2: Difficulty in Removing Tributyltin Byproducts
Q: My desired product is contaminated with toxic tributyltin residues. What are the best methods for their complete removal?
A: The removal of organotin byproducts, such as tributyltin halides (Bu₃SnX), is a notorious challenge in Stille coupling.[7] Their toxicity necessitates their thorough removal, especially in the context of drug development.
Purification Protocols:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common method. Tributyltin halides react with KF to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.
-
Procedure:
-
After the reaction, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF.
-
Stir vigorously for at least 30 minutes during each wash.
-
A white precipitate of Bu₃SnF may form at the interface. Filter the entire mixture through a pad of Celite® to remove the solid.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.
-
-
-
Chromatography on Triethylamine-Treated Silica Gel: This is a highly effective method for removing residual tin compounds.
-
Procedure:
-
Prepare a silica gel slurry in your eluent system containing 2-5% triethylamine.
-
Run flash column chromatography as usual. The triethylamine deactivates acidic sites on the silica that can bind to the desired product and helps in the clean elution of the product while retaining the tin byproducts.
-
-
-
Partitioning between Hexane and Acetonitrile: For less polar products, partitioning the crude mixture between hexane and acetonitrile can be effective, as the tin byproducts are more soluble in hexane.
Workflow for Tributyltin Byproduct Removal
Caption: Workflow for the removal of tributyltin byproducts.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound and what are the recommended storage conditions?
A1: Organostannanes, including this compound, are generally stable to air and moisture, which is a significant advantage over other organometallic reagents.[2] However, prolonged exposure to light and acidic conditions should be avoided to prevent degradation. For a similar compound, 4-(tributylstannyl)-2-thiomethylpyrimidine, the recommended storage is at room temperature, protected from light.[4] Therefore, it is prudent to store this compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place.
Q2: Can the nitrogen atoms in the pyrimidine ring interfere with the palladium catalyst?
A2: The lone pairs on the nitrogen atoms of the pyrimidine ring can potentially coordinate to the palladium center. However, in the context of Stille coupling, this is generally not a major side reaction that inhibits catalysis, especially with the use of appropriate phosphine ligands that have a strong affinity for palladium. The pyrimidine ring is considered an electron-deficient heterocycle, which makes it a good substrate for cross-coupling reactions.[8]
Q3: Are there any specific side reactions to be aware of that are unique to the pyrimidine core?
A3: While the pyrimidine ring is generally robust under Stille coupling conditions, highly forcing conditions (e.g., very high temperatures for extended periods) or the presence of strong nucleophiles could potentially lead to side reactions. For instance, some pyrimidine derivatives can undergo ring-opening or rearrangement reactions under harsh basic or acidic conditions, though this is not commonly observed in standard Stille protocols.[9][10] It is always advisable to start with milder conditions and monitor the reaction progress closely.
Q4: Can I use this compound in other cross-coupling reactions besides Stille?
A4: While Stille coupling is the primary application for organostannanes, they have been used in other palladium-catalyzed reactions. However, for other types of cross-coupling like Suzuki or Sonogashira, the corresponding pyrimidine-boronic acid/ester or terminal alkyne would be the appropriate coupling partner.
Stille Catalytic Cycle and Common Side Reactions
Caption: The catalytic cycle of the Stille reaction and major competing side reactions.
References
-
On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
-
Studies on Pyrimidine Derivatives. XXX. The Palladium-Catalyzed Cross-Coupling Reaction of Iodopyrimidines with Terminal Olefinic Compounds. (1982). Semantic Scholar. Retrieved from [Link]
-
Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines With Aryl- And Vinyltributylstannanes. (n.d.). Amanote Research. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Retrieved from [Link]
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Heteroaromatic thioether-organostannane cross-coupling. (2003). National Institutes of Health. Retrieved from [Link]
-
A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). CORE. Retrieved from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
On the Preparation and Determination of Configurational Stability of Chiral Thio- and Bromo[D1]methyllithiums. (2012). PubMed Central. Retrieved from [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. (n.d.). PubMed. Retrieved from [Link]
-
A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Tributylstannyl)-2-thiomethylpyrimidine | [frontierspecialtychemicals.com]
- 5. A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaromatic thioether-organostannane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Synthesis Purification
A Researcher's Guide to Eliminating Organotin Byproducts
Welcome to the technical support center for scientists engaged in pyrimidine synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of removing organotin byproducts, a common issue in Stilling coupling reactions used for C-C bond formation in pyrimidine ring systems. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your purification strategies.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the removal of organotin residues from pyrimidine synthesis reaction mixtures.
Q1: What are the typical organotin byproducts I need to remove after a Stille coupling reaction in my pyrimidine synthesis?
In a typical Stille cross-coupling reaction, the primary organotin byproducts you will encounter are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted tetraalkyltin starting materials.[1] Depending on your specific reaction conditions, you may also need to address the presence of hexaalkylditin (e.g., Bu₃SnSnBu₃), which can form from homocoupling side reactions, or trialkyltin hydrides (e.g., Bu₃SnH).[1]
Q2: Why is the complete removal of these organotin byproducts so critical for my pyrimidine product?
Organotin compounds, particularly tributyltin and trimethyltin derivatives, are known to be highly toxic.[2] For any application in medicinal chemistry, drug development, or materials science, removing these toxic residues down to parts-per-million (ppm) levels is often a stringent regulatory and safety requirement.[2][3] Residual tin can also interfere with subsequent synthetic steps or biological assays, compromising the integrity of your research.[4]
Q3: I performed a standard aqueous potassium fluoride (KF) wash, but my NMR still shows tin residues. What went wrong?
While the aqueous KF wash is a common first-line approach, its effectiveness can be hampered by several factors:
-
Insufficient Mixing: Vigorous shaking or stirring is essential to maximize the interfacial area between the organic and aqueous phases. This facilitates the reaction between the organotin species and fluoride ions to form the insoluble tributyltin fluoride (Bu₃SnF) precipitate. It is recommended to shake a separatory funnel for at least one minute for each wash.[1][5]
-
Inadequate Amount of KF: Ensure you are using a saturated aqueous solution of potassium fluoride and perform multiple washes (typically 2-3) to drive the precipitation to completion.[1][5]
-
Formation of an Interfacial Precipitate or Emulsion: The Bu₃SnF precipitate can sometimes form a persistent solid at the interface of the organic and aqueous layers, which can trap your desired pyrimidine product or prevent clean phase separation.[1][5] If this occurs, filtering the entire biphasic mixture through a pad of Celite® is an effective solution.[1][5]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be influenced by the pH of the aqueous solution.
Q4: Are there more robust alternatives to the aqueous KF wash for challenging purifications?
Yes, several other methods can provide superior removal of organotin byproducts, especially when the KF wash proves insufficient:
-
Chromatographic Methods:
-
Basic Alumina or Amine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel treated with approximately 2-5% triethylamine in the eluent can effectively capture organotin byproducts.[5][6]
-
Potassium Carbonate/Silica Gel: A highly effective method involves using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography. This has been demonstrated to reduce organotin impurities to below 15 ppm.[3]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively partition organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: If you suspect the presence of unreacted tin hydrides or ditins, treating the reaction mixture with iodine (I₂) will convert them to tin halides. These are more readily removed by a subsequent aqueous KF wash.[1][5]
Q5: My synthesized pyrimidine is a solid. What is the best purification strategy in this case?
For solid products, recrystallization is often a powerful purification technique. A common and effective procedure involves slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration. Subsequent recrystallization from an appropriate solvent system, like ethyl acetate, can significantly reduce tin contamination.[7]
Q6: How can I confirm that the organotin byproducts have been removed to an acceptable level?
Several analytical techniques can be employed to quantify residual tin:
-
¹H NMR Spectroscopy: This is a readily accessible method to qualitatively detect the presence of organotin residues. The characteristic signals for tributyltin or trimethyltin groups typically appear in the upfield region of the spectrum (approximately 0.8-1.5 ppm).[8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For highly sensitive and quantitative analysis, ICP-MS is the gold standard. It can detect trace amounts of tin at ppm or even parts-per-billion (ppb) levels, which is often required for pharmaceutical applications.[2][9]
-
Atomic Absorption Spectroscopy (AAS): This is another sensitive technique for the quantification of metals.[2][9]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | - Insufficient shaking/stirring during extraction.- Not enough KF solution used.- The product is coordinating with the tin species. | - Ensure vigorous mixing for at least 1 minute per wash.[1][5]- Use a saturated KF solution and perform 2-3 washes.[1][5]- Consider an alternative removal method, such as chromatography on K₂CO₃-impregnated silica.[3] |
| Product Loss During Purification | - Product co-precipitates with tin fluoride.- Product adsorbs to the Celite® filter aid.- Product has some water solubility and is lost in the aqueous layer. | - Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase your product's solubility.[2]- Thoroughly wash the filter cake with the organic solvent to recover any adsorbed product.[4]- Back-extract the aqueous layers with a fresh portion of the organic solvent.[4] |
| Co-elution of Tin Byproducts and Product During Flash Chromatography | - Similar polarity of the product and the tin byproducts. | - Modify the stationary phase by adding 2-5% triethylamine to the eluent to retard the tin species.[2][4]- Utilize a K₂CO₃-silica stationary phase for enhanced separation.[3] |
| Product Degradation on Silica Gel | - The acidic nature of standard silica gel is causing decomposition of a sensitive pyrimidine derivative. | - Use a neutral or basic stationary phase like alumina.[4]- Deactivate the silica gel by pre-treating it with triethylamine.[4] |
III. Experimental Protocols & Workflows
Here are detailed, step-by-step methodologies for two highly effective methods for removing organotin byproducts.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
This is the most common frontline method for removing tributyltin byproducts.
Workflow Diagram:
Caption: Workflow for organotin removal using aqueous KF.
Step-by-Step Procedure:
-
Dilution: Once the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1]
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[1]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
This method is highly effective for removing a broad range of organotin impurities to very low levels.[3]
Workflow Diagram:
Caption: Workflow for organotin removal via chromatography.
Step-by-Step Procedure:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months.[3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired pyrimidine product from the immobilized organotin impurities.[1]
IV. References
-
Workup for Removing Tin Byproducts - Department of Chemistry: University of Rochester. [Link]
-
The Stille Reaction - Chem 115 Myers. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - chemistry.msu.edu. [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [Link]
-
Stille Coupling | NROChemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stille Reactions of 4-(Tributylstannyl)pyrimidine
Welcome to the dedicated technical support center for optimizing catalyst loading and overall reaction conditions for Stille cross-coupling reactions involving 4-(tributylstannyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. Pyrimidine cores are central to a vast number of therapeutic agents, and mastering their synthesis is crucial for the efficient discovery of new molecular entities.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this specific substrate. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in Stille couplings?
The primary challenge stems from the electronic nature of the pyrimidine ring. As an electron-deficient heteroaromatic system, the pyrimidine ring can influence the catalytic cycle in several ways. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This necessitates careful selection of ligands and conditions to maintain high catalytic activity.
Q2: What is a good starting point for palladium catalyst loading?
For initial screening, a catalyst loading of 1-5 mol% is a common and effective starting point for many Stille couplings.[1] However, for challenging or electron-deficient substrates like this compound, a slightly higher initial loading of 3-5 mol% might be beneficial to overcome potential catalyst inhibition. It is always recommended to perform a catalyst loading screen (e.g., 0.5, 1, 2, 5 mol%) to find the optimal balance between reaction efficiency and cost.[3]
Q3: Which palladium source is best to start with: Pd(0) or Pd(II)?
Both Pd(0) and Pd(II) sources can be effective.
-
Pd(0) sources , such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are often preferred as they are the active species in the catalytic cycle.[4] Using a Pd(0) source can sometimes reduce the formation of homocoupling byproducts, which can arise from the reaction of the organostannane with a Pd(II) precatalyst.[5]
-
Pd(II) precatalysts , like Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), are also widely used and are often more stable and easier to handle.[6][7] They are reduced in situ to the active Pd(0) species.
For initial experiments with this compound, Pd(PPh₃)₄ is a robust choice due to its widespread success in a variety of Stille couplings.[1]
Q4: How critical is the choice of ligand, and what should I consider?
Ligand selection is paramount. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. For electron-deficient heteroaromatic substrates, using bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[4] These ligands can promote the rate-limiting transmetalation and the final reductive elimination step of the catalytic cycle.[8]
| Ligand Type | Examples | Rationale for Use with Pyrimidines |
| Triarylphosphines | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | PPh₃ is a standard, versatile ligand. P(o-tol)₃ offers slightly more bulk, which can sometimes accelerate reductive elimination. |
| Bulky, Electron-Rich Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Buchwald ligands (e.g., SPhos, XPhos) | These are highly effective for challenging couplings, including those with electron-deficient substrates, as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2][9] |
| Other Ligands | Triphenylarsine (AsPh₃) | Can be used with Pd₂(dba)₃ and has been shown to enhance reactivity in certain Stille couplings.[1] |
Q5: Should I use additives? What is the role of Copper(I) Iodide (CuI)?
Yes, the use of additives, particularly CuI, is highly recommended, especially if you are encountering low yields. The "copper effect" in Stille couplings is well-documented and can significantly accelerate the reaction rate.[9] While the exact mechanism is debated, CuI is believed to act as a co-catalyst that facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle.[10][11] The combination of a palladium catalyst, CuI, and a fluoride source like cesium fluoride (CsF) has been shown to be a powerful system for promoting challenging Stille couplings.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Conversion to the Desired Product
A low or stalled reaction is a common hurdle. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low conversion.
Causality Explained:
-
Catalyst Deactivation: The nitrogen atoms of the pyrimidine can coordinate to the palladium center, leading to an inactive complex. Using a higher catalyst loading or a more robust ligand can mitigate this.[2]
-
Slow Transmetalation: This is often the rate-limiting step. The addition of CuI can facilitate the transfer of the pyrimidine group from tin to palladium, thereby accelerating the entire catalytic cycle.[9][10]
-
Suboptimal Temperature: The reaction may have a high activation energy. Increasing the temperature can provide the necessary energy, but excessive heat can lead to decomposition of the catalyst or starting materials.[13]
-
Solvent Effects: Polar aprotic solvents like DMF, dioxane, or toluene are generally effective as they can help to solubilize the reaction components and stabilize charged intermediates in the catalytic cycle.[8]
Issue 2: Significant Formation of Homocoupled Stannane Byproduct (Pyrimidine-Pyrimidine)
The formation of a pyrimidine dimer is a common side reaction in Stille couplings.[5]
Potential Causes & Mitigation Strategies:
| Cause | Explanation | Mitigation Strategy |
| Use of a Pd(II) Precursor | The Pd(II) precatalyst can react with two equivalents of the organostannane, leading to the homocoupled product before the catalytic cycle with the organic halide begins.[5] | * Switch to a Pd(0) source: Using Pd(PPh₃)₄ or Pd₂(dba)₃ can often reduce homocoupling.[4] |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of organostannanes. | * Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4] |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions, including homocoupling. | * Optimize temperature: Try running the reaction at a lower temperature for a longer period. Monitor the reaction to find the sweet spot where product formation is efficient and byproduct formation is minimized.[4] |
Issue 3: Difficulty in Removing Tin Byproducts During Workup
Tributyltin halides (Bu₃SnX) are common byproducts and their removal can be challenging due to their toxicity and physical properties.[11]
Effective Workup Protocols:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common and effective method. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF. The fluoride ions react with the tributyltin species to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[1] Stirring the biphasic mixture vigorously for at least an hour is recommended.[1]
-
Silica Gel Chromatography with Triethylamine: In many cases, the Bu₃SnX byproducts can be effectively removed by flash column chromatography on silica using an eluent containing a small percentage (e.g., 2-5%) of triethylamine.[11]
-
DBU/Iodine Treatment: A less common but effective method involves diluting the concentrated reaction mixture with an ether, adding a slight excess of DBU, and then adding a solution of iodine in ether until the iodine color persists. This is followed by silica gel chromatography.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of this compound
This protocol provides a robust starting point for your optimization studies.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Copper(I) Iodide (CuI, 10 mol%) (Recommended)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, palladium catalyst, and CuI.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the workup as described in Protocol 2.
Caption: General experimental workflow for the Stille coupling.
Protocol 2: Workup for Removal of Tin Byproducts
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Pour the diluted mixture into a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the biphasic mixture vigorously for at least 1 hour. A precipitate of Bu₃SnF may form.
-
If a precipitate forms, filter the entire mixture through a pad of Celite®, washing the pad with the organic solvent.
-
Transfer the filtrate back to the separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
By understanding the underlying principles of the Stille reaction and applying these targeted troubleshooting strategies, you can effectively optimize your reactions with this compound, leading to higher yields, cleaner reaction profiles, and more efficient progress in your research and development projects.
References
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Available at: [Link]
-
ResearchGate. (n.d.). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. Request PDF. Available at: [Link]
-
MDPI. (n.d.). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. Available at: [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent choice on 4-(Tributylstannyl)pyrimidine reaction efficiency
Welcome to the technical support guide for reactions involving 4-(Tributylstannyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on how solvent selection critically impacts reaction efficiency, yield, and purity. We will delve into common problems, provide robust troubleshooting strategies, and explain the underlying chemical principles to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered during the use of this compound in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Q1: My Stille coupling reaction with this compound is not proceeding or is extremely slow. What is the most likely cause related to the solvent?
A1: A stalled or sluggish reaction is frequently tied to two solvent-related issues: poor solubility of reactants or catalyst, and suboptimal solvent polarity. This compound and many palladium catalysts require a suitable solvent for effective dissolution and interaction. If your catalyst or reagents are not fully dissolved, the reaction will be heterogeneous and slow.
-
Troubleshooting Step: Switch to a more polar, aprotic solvent like DMF, dioxane, or NMP.[1] These solvents are generally effective at dissolving the palladium catalyst, the organostannane, and the organic electrophile, ensuring the reaction proceeds in the solution phase. Non-polar solvents like toluene can also be effective but may require higher temperatures to achieve sufficient solubility and reaction rates.[1][2]
Q2: I'm observing a low yield of my desired product. How can the solvent be responsible?
A2: Low yield can stem from an incomplete reaction (see Q1) or the prevalence of side reactions. The solvent plays a critical role in modulating the stability of intermediates in the catalytic cycle.[3] An inappropriate solvent can favor decomposition pathways or side reactions like the homocoupling of the stannane reagent.[4]
-
Troubleshooting Step: The polarity and coordinating ability of the solvent are key.[5][6] Highly polar solvents can stabilize charged transition states, potentially accelerating the desired catalytic cycle.[7] However, strongly coordinating solvents might occupy coordination sites on the palladium center, inhibiting key steps like oxidative addition or transmetalation.[8][9] It is crucial to screen a few solvents. A typical starting point would be DMF, dioxane, and toluene to cover a range of polarities and coordinating abilities.[1]
Q3: My reaction is producing significant byproducts, particularly homocoupled pyrimidine (a pyrimidine-pyrimidine dimer). How does solvent choice affect this?
A3: Homocoupling is a common side reaction in Stille couplings.[4] It can arise from various pathways, and the solvent can influence its rate relative to the desired cross-coupling. The solvent can affect the stability of the Pd(0) catalyst and the organostannane reagent. In some cases, certain solvents might facilitate undesired radical processes or reactions between two molecules of the organostannane with the palladium center.
-
Troubleshooting Step: Ensure your solvent is rigorously degassed. Dissolved oxygen can degrade the Pd(0) catalyst and promote side reactions. Additionally, consider a less polar solvent like toluene or dioxane. Sometimes, the high polarity of solvents like DMF can promote pathways leading to byproducts. Additives like Cu(I) salts can also alter the reaction pathway and potentially suppress homocoupling, though their effectiveness can also be solvent-dependent.[4]
Q4: Does the choice of solvent affect the workup procedure for removing the tin byproducts?
A4: Yes, absolutely. After the reaction, tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) are formed as byproducts. These must be efficiently removed. The workup often involves an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF).[1] The reaction solvent must be compatible with this workup. Water-miscible solvents like DMF will require dilution with a non-polar organic solvent (e.g., ethyl acetate) before the aqueous KF wash to ensure proper phase separation.[1] Solvents like toluene or dioxane are immiscible with water, simplifying the extraction process.
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common problems, with a focus on providing logical solutions grounded in chemical principles.
Issue 1: Catalyst Inactivity or Decomposition
-
Symptoms: The reaction fails to start, or stalls after a short period. A color change from the typical yellow/orange of the active catalyst to black (palladium black) is often observed.
-
Root Cause Analysis:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Solvents that have not been properly degassed will contain dissolved oxygen, which rapidly oxidizes Pd(0) to inactive palladium species.
-
Solvent Impurities: Water or other protic impurities in the solvent can react with reagents or interfere with the catalyst. Peroxides in ethereal solvents like THF or dioxane are particularly detrimental.
-
Solvent Coordination: While necessary for some systems, very strongly coordinating solvents can sometimes stabilize the palladium complex to the point of inactivity, preventing ligand dissociation required for the catalytic cycle to proceed.[8]
-
-
Solutions & Protocols:
-
Rigorous Degassing: Always use solvents that have been thoroughly degassed. The most effective method is three cycles of "freeze-pump-thaw." A simpler, often sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents, preferably from a sealed bottle or a solvent purification system.
-
Solvent Screening: If catalyst inhibition is suspected, test a less coordinating solvent. For example, if the reaction fails in DMF, try dioxane or toluene.[1]
-
Issue 2: Low Transmetalation Efficiency
-
Symptoms: The reaction proceeds, but analysis (e.g., by LC-MS) shows significant unreacted starting material (the electrophile) even after extended reaction times, while the this compound is consumed or has undergone homocoupling.
-
Root Cause Analysis: The transmetalation step, where the pyrimidine group is transferred from tin to palladium, is often the rate-determining step in the Stille catalytic cycle.[4][10] The solvent's role here is complex:
-
Polarity: More polar solvents can facilitate the formation of a more electrophilic palladium center, which accelerates the attack by the organostannane.[11]
-
Coordination: Solvents can coordinate to the palladium intermediate. A coordinating solvent molecule may need to dissociate to allow the organostannane to approach the metal center.[8] The ideal solvent balances providing sufficient polarity without being overly inhibitory through coordination.
-
-
Solutions & Protocols:
-
Polar Aprotic Solvents: These are often the first choice. DMF and NMP are excellent for accelerating transmetalation.[12]
-
Use of Additives: The effect of additives is intimately linked with the solvent. Lithium chloride (LiCl) is a powerful rate accelerant, especially in polar solvents like DMF.[4] The chloride ion can displace other ligands on palladium, forming an intermediate that undergoes transmetalation more rapidly.
-
Data Summary: Common Solvents for Stille Coupling
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Type | Typical Impact and Considerations |
| Toluene | 2.4 | 111 | Non-polar, Aprotic | Good for many systems, especially with phosphine ligands. May require higher temperatures. Simplifies workup.[1][2] |
| 1,4-Dioxane | 2.2 | 101 | Non-polar, Aprotic, Coordinating | A common alternative to toluene and DMF. Its coordinating ability can be beneficial. Must be checked for peroxides.[1][2] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar, Aprotic, Coordinating | Often used but its low boiling point limits the reaction temperature. Must be checked for peroxides.[12] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar, Aprotic, Coordinating | Highly polar and coordinating. Can dramatically influence selectivity and rate, sometimes stabilizing anionic palladium species.[5][6][12] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar, Aprotic, Coordinating | An excellent, versatile solvent for Stille couplings due to its high polarity and boiling point. Effectively solubilizes most reagents and catalysts.[1][12] |
Visualized Workflows and Protocols
Diagram: Troubleshooting Logic for Low Reaction Efficiency
This decision tree illustrates a logical workflow for diagnosing and solving common issues related to solvent choice in reactions with this compound.
Caption: Troubleshooting workflow for Stille reactions.
Experimental Protocol: Solvent Screening for Stille Coupling
This protocol provides a robust, parallel method for identifying the optimal solvent for coupling this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl-Br, Aryl-I) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Solvents: Toluene, 1,4-Dioxane, DMF
-
Inert gas (Argon or Nitrogen)
-
Small reaction vials (e.g., 2 mL microwave vials with stir bars)
-
Heating block
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, weigh the palladium catalyst (e.g., 0.05 equiv) into three separate reaction vials. To each vial, add the aryl halide (1.1 equiv) and this compound (1.0 equiv).
-
Solvent Addition: Add 1 mL of degassed, anhydrous toluene to the first vial, 1 mL of degassed, anhydrous dioxane to the second, and 1 mL of degassed, anhydrous DMF to the third. Seal the vials tightly with septum caps.
-
Degassing (Post-Addition): If not performed in a glovebox, carefully bubble argon through the reaction mixtures for 5-10 minutes using a long needle, with a second needle serving as an outlet.
-
Reaction: Place all vials in a preheated heating block set to a standard temperature (e.g., 90-100 °C). Stir the reactions for a set period (e.g., 4 hours).
-
Monitoring: After the initial period, carefully take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS and/or TLC to determine the conversion rate and check for byproduct formation.
-
Analysis: Continue heating and monitoring at regular intervals (e.g., every 4 hours) until one or more reactions reach completion or have stalled. Compare the final conversion, yield, and purity profile for each solvent.
-
Selection: The solvent that provides the highest yield of the desired product with the cleanest profile in the shortest time is the optimal choice for scaling up the reaction.
References
-
C. A. G. N. Cheeseman, J. R., & V. K. Aggarwal (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
T. J. A. Johnson, et al. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Chemical Science, 13(6). [Link]
-
Royal Society of Chemistry (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
-
Chemistry LibreTexts (2023). Stille Coupling. [Link]
-
J. H. Clark, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
F. Maseras, et al. (2008). Associative Transmetalation in the Stille Cross-Coupling Reaction to Form Dienes: Theoretical Insights into the Open Pathway. Organometallics, ACS Publications. [Link]
-
F. Maseras, et al. (2006). A Density Functional Theory Study of the Stille Cross‐Coupling via Associative Transmetalation. The Role of Ligands and Coordinating Solvents. ResearchGate. [Link]
-
V. K. Aggarwal, et al. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
P. Espinet & A. M. Echavarren (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Wikipedia (2023). Stille reaction. [Link]
-
J. H. Clark, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
V. Farina (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace. [Link]
-
R. W. Hoffmann, et al. (2008). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry. [Link]
-
Wikipedia. Solvent effects. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrimidine Derivatives Post-Stille Coupling
Welcome to the technical support center for the purification of pyrimidine derivatives following Stille coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your pyrimidine derivatives.
Issue 1: Persistent Organotin Contamination in the Final Product
Question: I've performed a standard aqueous workup, but my NMR spectrum still shows significant tributyltin or other organotin residues. What's going wrong, and how can I remove them?
Answer:
This is the most frequent challenge in Stille coupling. Organotin byproducts (e.g., Bu₃SnCl, Bu₃SnF) and unreacted starting materials can be tenacious due to their moderate polarity and lipophilicity, which often causes them to co-elute with the desired product in column chromatography.[1][2]
Root Cause Analysis:
-
Ineffective Initial Workup: A simple water or brine wash is often insufficient to remove all organotin species.
-
Formation of Emulsions: During aqueous extraction, emulsions can form, trapping organotin compounds in the organic layer.[1]
-
Hydrolysis of Organostannane: Unreacted organostannane can hydrolyze to form lipophilic tin oxides that are difficult to remove.
Solutions:
Several methods can be employed, ranging from modified aqueous washes to specialized chromatographic techniques. The choice depends on the stability and properties of your target pyrimidine derivative.
Protocol 1: Enhanced Aqueous Workup with Potassium Fluoride (KF)
The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable organotin fluorides (e.g., Bu₃SnF).[3] This is often the most effective first-pass purification step.
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.
-
KF Treatment: Transfer the mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.[1][4]
-
Precipitate Removal: A white precipitate of Bu₃SnF will likely form at the interface.[1] Filter the entire biphasic mixture through a pad of Celite® to remove these solids.
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Expert Tip: If an emulsion or a significant amount of interfacial precipitate forms that is difficult to separate, filtering the entire mixture through Celite® is a robust solution.[1]
Protocol 2: Chromatography-Based Tin Removal
If aqueous washes are insufficient or if your product is water-sensitive, chromatographic methods are excellent alternatives.
-
Method A: Basic Alumina or Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel pre-treated with 2-5% triethylamine in the eluent can effectively capture organotin byproducts.[1][2][5] Basic alumina can also be used.[2]
-
Method B: Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[6]
Issue 2: Difficulty Separating the Product from Homo-coupled Byproducts
Question: My main impurity is a homo-coupled dimer of my organostannane reagent (R²-R²). It has a very similar Rf to my desired product on TLC. How can I separate them?
Answer:
Homo-coupling of the organostannane is a common side reaction in Stille coupling.[7] Because these byproducts often have polarities very similar to the desired cross-coupled product, separation by standard silica gel chromatography can be challenging.
Root Cause Analysis:
-
Reaction Conditions: The reaction may be promoting the oxidative homo-coupling of the organostannane.
-
Insufficient Resolution in Chromatography: The chosen solvent system for column chromatography may not be optimal for separating compounds with very similar polarities.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System Tuning: A subtle change in the solvent system can sometimes achieve separation. Experiment with different solvent mixtures. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system might alter the selectivity.
-
Gradient Elution: Instead of isocratic elution (using a single solvent mixture), a shallow gradient can improve separation. Start with a less polar solvent system and gradually increase the polarity.[8]
-
-
Recrystallization: If your pyrimidine derivative is a solid, recrystallization is often the most powerful technique for removing closely-eluting impurities. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.[9][10]
-
Preparative HPLC: For very difficult separations or when high purity is essential (e.g., for pharmaceutical applications), preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice.[11][12] Reverse-phase HPLC, in particular, separates compounds based on hydrophobicity, which can provide a different selectivity compared to normal-phase silica gel chromatography.
Issue 3: Low Recovery of Purified Product
Question: After column chromatography, the yield of my purified pyrimidine derivative is very low. Where could my product be going?
Answer:
Low recovery can stem from several factors, from irreversible adsorption on the stationary phase to physical loss during the workup.
Root Cause Analysis:
-
Product Instability: The pyrimidine derivative may be sensitive to the acidic nature of standard silica gel.
-
Irreversible Adsorption: Highly polar or basic compounds can bind strongly to silica gel.
-
Sub-optimal Chromatography Technique: Using an inappropriate solvent system or poor column packing can lead to band broadening and poor separation, resulting in mixed fractions and lower yields of pure product.
Solutions:
-
Deactivate Silica Gel: If your pyrimidine derivative has basic nitrogen atoms, it may be interacting strongly with the acidic silanol groups on the silica surface.
-
Triethylamine Additive: Add 1-3% triethylamine to your eluent system. This will deactivate the acidic sites on the silica gel and improve the recovery of basic compounds.[8]
-
-
Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for acid-sensitive or basic compounds.
-
Recrystallization as an Alternative: If applicable, recrystallization can be a higher-yielding alternative to chromatography for solid products.[9]
-
Proper Sample Loading: For chromatography, dissolve your crude product in a minimal amount of solvent. If it's not very soluble in the eluent, you can dissolve it in a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.[8] This "dry loading" technique often results in sharper bands and better separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Stille coupling reaction involving pyrimidines?
A1: Besides the desired product, a typical crude Stille reaction mixture can contain several other components. Being aware of these will help you develop an effective purification strategy.
| Impurity/Byproduct | Typical Characteristics | Reason for Formation |
| Organotin Residues | (e.g., Bu₃SnX, (Bu₃Sn)₂) | Byproducts of the catalytic cycle and unreacted starting material.[1] |
| Homo-coupled Stannane | (R²-R²) | Dimerization of the organostannane reagent.[7] |
| Homo-coupled Halide | (R¹-R¹) | Dimerization of the pyrimidine halide starting material. |
| Unreacted Starting Materials | Pyrimidine-Halide and Organostannane | Incomplete reaction. |
| Palladium Catalyst Residues | Often appear as a fine black powder (Pd(0)) | Catalyst decomposition or precipitation. |
Q2: How do I choose the best primary purification technique: chromatography, recrystallization, or something else?
A2: The optimal technique depends on the physical properties of your product and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a primary purification method.
Q3: How can I determine the purity of my final pyrimidine derivative?
A3: A combination of analytical techniques is often necessary to confirm the purity of your synthesized compound unequivocally.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[13] Purity is often reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities. The absence of signals corresponding to starting materials or byproducts is a good indicator of purity.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. Techniques like GC-MS or LC-MS can help identify volatile or non-volatile impurities, respectively.[13]
-
Elemental Analysis: This technique determines the percentage composition of C, H, N, and other elements. A close match between the experimental and calculated values (typically within ±0.4%) is strong evidence of purity.[14]
Q4: I need to perform flash column chromatography. Can you provide a general protocol?
A4: Certainly. Flash column chromatography is a rapid purification technique that uses pressure to speed up the elution process.
Protocol 3: General Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your desired product a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[15]
-
Column Packing:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a compact, level bed.[15]
-
-
Sample Loading:
-
Dissolve the crude product (post-KF wash) in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, use the dry loading method described in Troubleshooting Issue 3.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using compressed air or a pump) to achieve a steady flow.
-
Collect fractions in test tubes and monitor their composition using TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified pyrimidine derivative.
Caption: General workflow for post-Stille coupling purification.
References
-
Gallagher, W. P., & Maleczka, R. E., Jr. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Department of Chemistry, Michigan State University. Retrieved from [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200-7201. Retrieved from [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]
-
MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]
-
University of California, Davis. (n.d.). Column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green Synthesis of Pyrimidine Derivative. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
ACS Publications. (1999). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
PubMed. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Retrieved from [Link]
-
Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
Sources
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Overcoming Low Reactivity in the Stille Coupling of Aryl Chlorides with 4-(Tributylstannyl)pyrimidine
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the Stille cross-coupling of aryl chlorides and 4-(tributylstannyl)pyrimidine. The inherent low reactivity of aryl chlorides, coupled with the potential for catalyst inhibition by the pyrimidine moiety, can often lead to frustratingly low yields and incomplete reactions.
This document provides a structured troubleshooting guide in a question-and-answer format, offering field-proven insights and evidence-based solutions to overcome these common hurdles. We will delve into the mechanistic reasoning behind experimental choices, empowering you to not just follow protocols, but to rationally design and optimize your reaction conditions.
Troubleshooting Guide: Navigating the Challenges of a Demanding Coupling
Q1: My Stille coupling reaction between an aryl chloride and this compound is showing little to no conversion. What are the primary causes and how can I address them?
Low or no conversion in this specific Stille coupling is a frequent issue, primarily stemming from the inert nature of the C-Cl bond and potential catalyst deactivation.
Potential Cause 1: Inefficient Oxidative Addition
The cleavage of the strong carbon-chlorine bond of the aryl chloride by the palladium(0) catalyst is the crucial first and often rate-limiting step in the catalytic cycle. For this step to be efficient, the palladium center must be sufficiently electron-rich and sterically accessible.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective for unactivated aryl chlorides. The key is to employ a catalyst system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]
-
Recommendation: Utilize bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands such as XPhos and SPhos are particularly effective in facilitating the oxidative addition of aryl chlorides.[2] Proazaphosphatrane ligands have also demonstrated high activity for these challenging couplings.[3]
-
-
Palladium Precursor: While Pd(0) sources like Pd(PPh₃)₄ can be used, Pd(II) precursors such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with the appropriate ligand are often more effective as they are reduced in situ to the active Pd(0) catalyst.
-
Potential Cause 2: Catalyst Inhibition by the Pyrimidine Nitrogen
The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst from the desired reaction pathway and leading to its deactivation.
-
Troubleshooting & Optimization:
-
Ligand Choice: The use of bulky ligands not only promotes oxidative addition but also helps to sterically shield the palladium center, reducing the likelihood of inhibitory coordination by the pyrimidine.
-
Solvent Effects: The choice of solvent can influence the extent of catalyst inhibition. Less coordinating solvents may be beneficial. While polar aprotic solvents like DMF and dioxane are common, a systematic screen of solvents is recommended.
-
Q2: I'm observing significant formation of homocoupled 4,4'-bipyrimidine. How can I minimize this side reaction?
The homocoupling of the organostannane is a common side reaction in Stille couplings.[4] This occurs when two molecules of the stannane reagent couple with each other, consuming the valuable starting material.
Potential Cause 1: Inefficient Transmetalation
If the transmetalation step (the transfer of the pyrimidine group from tin to palladium) is slow relative to other pathways, the palladium intermediate can react with a second molecule of the organostannane, leading to homocoupling.
-
Troubleshooting & Optimization:
-
Additives: The addition of a copper(I) co-catalyst, such as CuI, has been shown to accelerate the transmetalation step and can significantly reduce homocoupling.[5][6] The exact mechanism of the "copper effect" is complex, but it is believed to involve a more rapid transmetalation from a copper-pyrimidine intermediate to the palladium center.
-
Fluoride Activation: The use of a fluoride source, such as cesium fluoride (CsF), can activate the organostannane by forming a hypervalent tin species, which can facilitate a more rapid transmetalation.[7]
-
Potential Cause 2: Reaction Conditions
Elevated temperatures and prolonged reaction times can sometimes favor side reactions like homocoupling.
-
Troubleshooting & Optimization:
-
Temperature and Time Optimization: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal balance of temperature and reaction time. It is possible that a lower temperature for a longer duration, or a higher temperature for a shorter duration, could favor the desired cross-coupling over homocoupling.
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times and minimize the formation of side products by rapidly reaching the target temperature.[8]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a catalyst system for the coupling of an unactivated aryl chloride with this compound?
A: A robust starting point would be to use Pd(OAc)₂ (2-5 mol%) as the palladium precursor with a bulky, electron-rich phosphine ligand such as XPhos (4-10 mol%) in a 1:2 Pd:ligand ratio. Anhydrous dioxane or toluene are suitable solvents, and a reaction temperature of 100-110 °C is a reasonable starting point. The addition of CuI (10-20 mol%) is also highly recommended to promote efficient transmetalation.
Q: My aryl chloride has electron-donating groups. What should I be aware of?
A: Electron-donating groups on the aryl chloride will further decrease its reactivity towards oxidative addition. For these substrates, it is even more critical to use a highly active catalyst system with bulky, electron-rich ligands. You may also need to use a higher catalyst loading and/or higher reaction temperatures.
Q: My aryl chloride has electron-withdrawing groups. Does this make the reaction easier?
A: Yes, electron-withdrawing groups on the aryl chloride generally make the oxidative addition step easier.[1] You may find that you can use lower catalyst loadings and milder reaction conditions for these substrates. However, the other potential issues, such as catalyst inhibition and homocoupling, should still be considered.
Q: How do I effectively remove the tin byproducts after the reaction?
A: Removal of tin byproducts can be challenging due to their nonpolar nature. A common and effective workup procedure involves diluting the reaction mixture with an organic solvent and washing with an aqueous solution of potassium fluoride (KF).[9] The fluoride ions react with the tin byproducts to form insoluble tin fluorides that can be removed by filtration. Column chromatography on silica gel is also typically required for final purification.
Experimental Protocols
General Protocol for the Stille Coupling of Aryl Chlorides with this compound
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%)
-
Ligand (e.g., XPhos, 0.04-0.10 mmol, 4-10 mol%)
-
Additive (e.g., CuI, 0.1-0.2 mmol, 10-20 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor, ligand, and additive.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst.
-
Add the aryl chloride to the reaction mixture.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF.
-
Stir the biphasic mixture vigorously for at least one hour, then filter to remove the precipitated tin salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Catalyst Systems for Challenging Aryl Chlorides
| Aryl Chloride Type | Recommended Palladium Source | Recommended Ligand | Key Additive(s) | Typical Temperature Range |
| Electron-Rich | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | CuI | 100-120 °C |
| Sterically Hindered | Pd(OAc)₂ | XPhos or RuPhos | CuI, CsF | 110-130 °C |
| Heteroaryl Chlorides | Pd₂(dba)₃ | Buchwald Ligands or Josiphos Ligands | CuI | 90-110 °C |
Visualizations
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Gagnier, S. V., & Gribble, G. W. (2012). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Molecules, 17(9), 10630–10640. Available at: [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Available at: [Link]
-
Wikipedia. (2023). Stille reaction. In Wikipedia. Available at: [Link]
-
Urgaonkar, S., McLaughlin, M., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(51), 16433–16433. Available at: [Link]
-
Valente, C., et al. (2015). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science, 6(11), 6342–6348. Available at: [Link]
-
ResearchGate. (n.d.). Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Farina, V., et al. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes. Journal of the American Chemical Society, 125(50), 15292–15293. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(3), 611–617. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]
-
Ghaffari, M., et al. (2015). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science, 6(11), 6342–6348. Available at: [Link]
-
Tumkevicius, S., & Dodonova, J. (2012). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS (REVIEW). Chemistry of Heterocyclic Compounds, 48(2), 266–281. Available at: [Link]
-
Chen, J.-C., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 346. Available at: [Link]
-
Sun, L., et al. (2004). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. The Journal of Organic Chemistry, 69(25), 8931–8934. Available at: [Link]
-
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581–584. Available at: [Link]
-
Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(18), 4292. Available at: [Link]
Sources
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling:â Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls - Journal of the American Chemical Society - Figshare [acs.figshare.com]
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- 5. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling in Stille Reactions with 4-(Tributylstannyl)pyrimidine
Welcome to the technical support center for optimizing Stille cross-coupling reactions involving 4-(tributylstannyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and selectivity of their synthetic routes. Here, we address common challenges, with a particular focus on minimizing the formation of pyrimidine-pyrimidine homocoupled byproducts, a frequent impediment to achieving high yields of the desired cross-coupled product.
Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling
Homocoupling of the organostannane reagent is a primary competing side reaction in Stille couplings, leading to the formation of a symmetrical bipyrimidine dimer.[1][2][3] This not only consumes the valuable pyrimidine starting material but also complicates purification. Below are common causes and actionable solutions to suppress this unwanted pathway.
Question: My Stille reaction with this compound is producing a significant amount of 4,4'-bipyrimidine. What are the likely causes and how can I fix this?
Answer: The formation of 4,4'-bipyrimidine homocoupling product stems from two primary mechanistic pathways: (1) reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or (2) a radical process involving the Pd(0) catalyst.[1] Several factors in your reaction setup can inadvertently favor these pathways. Let's diagnose the potential issues.
1. Catalyst and Ligand Selection
The choice of palladium source and its associated ligands is paramount in controlling the relative rates of the desired cross-coupling and undesired homocoupling.
-
Problem: Your catalyst system may be promoting homocoupling. Highly reactive, coordinatively unsaturated palladium(0) species can be more prone to side reactions.
-
Solution:
-
Use a Pd(0) Source with Stable Ligands: Pre-formed, stable Pd(0) catalysts like Pd(PPh₃)₄ are often a good starting point.[4] The triphenylphosphine ligands provide a balance of stability and reactivity.
-
Employ Electron-Rich, Bulky Phosphine Ligands: Ligands such as P(t-Bu)₃ or those of the Buchwald-type can accelerate the reductive elimination step of the cross-coupling cycle, which is often the rate-limiting step, thereby outcompeting the homocoupling pathway.[5]
-
Avoid "Ligandless" Conditions: While sometimes effective, running the reaction without added phosphine ligands can lead to poorly defined, highly reactive palladium species that may favor homocoupling.
-
2. Reaction Conditions: Solvents and Temperature
The reaction environment plays a crucial role in the stability of the catalytic intermediates and the overall reaction kinetics.
-
Problem: Your solvent and temperature profile may be suboptimal. High temperatures can sometimes promote catalyst decomposition and side reactions.
-
Solution:
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are commonly used. However, less polar solvents like toluene or dioxane can sometimes disfavor homocoupling.[6] The choice is often substrate-dependent, so screening a few options is advisable.
-
Temperature Control: While heating is often necessary, running the reaction at the lowest effective temperature can minimize side reactions. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is recommended during optimization.
-
3. The Role of Additives
Additives can dramatically influence the reaction outcome by altering the catalytic cycle or the nature of the organostannane.
-
Problem: Your reaction may lack key additives that are known to suppress homocoupling or accelerate the desired cross-coupling.
-
Solution:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI is a widely adopted strategy to accelerate Stille couplings.[1][5] It is believed that CuI facilitates the transmetalation step, which can become the rate-determining step, thereby increasing the overall rate of the desired reaction.[1]
-
Lithium Chloride (LiCl): In cases where the organic electrophile is a triflate or another pseudohalide, LiCl can be a powerful rate accelerant.[1][3][4] It is thought to displace the triflate from the palladium center, forming a more reactive chloro-palladium intermediate.[7]
-
Fluoride Sources (e.g., CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent tin species.[5][8] This "activated" organostannane can undergo transmetalation at a faster rate, thus favoring the cross-coupling pathway.[5][8]
-
Experimental Protocol: A General Starting Point for Minimizing Homocoupling
This protocol provides a robust starting point for the Stille coupling of this compound with an aryl bromide.
| Reagent/Parameter | Suggested Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting Reagent |
| This compound | 1.1 - 1.2 equiv | Slight excess to ensure complete consumption of the electrophile. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A stable Pd(0) source. |
| Additive | CuI (10-20 mol%) | To accelerate transmetalation. |
| Solvent | Anhydrous, Degassed DMF or Toluene | Common solvents for Stille couplings. Degassing is critical. |
| Temperature | 80-100 °C | A good starting range for many aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidative degradation of the catalyst. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (e.g., 3 mol%), and CuI (e.g., 15 mol%).
-
Add anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Add this compound (1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup. Purification often involves column chromatography. The tributyltin byproducts can sometimes be removed by washing with a saturated aqueous solution of KF.[3]
Frequently Asked Questions (FAQs)
Q1: Why is degassing the solvent so critical for my Stille reaction?
A1: Oxygen can oxidatively degrade the active Pd(0) catalyst to inactive Pd(II) species. This not only halts the catalytic cycle but can also promote side reactions, including homocoupling. Thoroughly degassing your solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles is essential for reproducible results.
Q2: I'm using an aryl chloride as my electrophile and the reaction is very sluggish, leading to more homocoupling. What can I do?
A2: Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step, which is often the first step in the catalytic cycle.[4] To overcome this, you may need more specialized conditions:
-
Use a more electron-rich and bulky ligand: Ligands like those developed by Buchwald or Fu are often necessary for the efficient coupling of aryl chlorides.[5]
-
Higher temperatures: May be required to facilitate the more difficult oxidative addition.
-
Consider converting the chloride: If possible, converting the aryl chloride to an aryl bromide or iodide will significantly increase its reactivity.
Q3: Can the "non-transferable" butyl groups on the tin reagent participate in the reaction?
A3: While the pyrimidyl group is designed to be the "transferable" group due to the relative C(sp²)-Sn bond being more reactive than the C(sp³)-Sn bonds, under harsh conditions (e.g., very high temperatures), transfer of a butyl group can occur, leading to butylated side products. This is another reason why using the mildest effective conditions is beneficial.
Q4: How does the electronic nature of the pyrimidine ring affect the reaction?
A4: The pyrimidine ring is electron-deficient. This can influence the rate of transmetalation. While a comprehensive discussion is beyond the scope of this FAQ, the electronic properties of both coupling partners play a significant role in the kinetics of the transmetalation step. Additives like CuI are particularly useful in these cases to ensure this step proceeds efficiently.
Visualizing the Reaction Pathways
To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the key mechanistic steps.
Caption: A decision-making flowchart for troubleshooting homocoupling.
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
McKenna, J. M., & Gilday, J. P. (2009). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (29), 4332–4334. Available at: [Link]
-
Myers, A. G. The Stille Reaction - Chem 115. Available at: [Link]
-
Stille Coupling | OpenOChem Learn. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Espinet, P., & Casado, A. L. (2002). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 41(22), 4176–4196. Available at: [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024). Available at: [Link]
-
Stille Coupling | NROChemistry. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. Available at: [Link]
-
Stille cross-coupling reaction - YouTube. (2020). Available at: [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(25), 4173–4176. Available at: [Link]
-
Bao, Z., & Yu, L. (2006). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Modern All-Polymer and Polymeric-Composite-Based Optical Components (pp. 1–32). Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]
Sources
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- 8. m.youtube.com [m.youtube.com]
Stability issues and proper handling of 4-(Tributylstannyl)pyrimidine
Technical Support Center: 4-(Tributylstannyl)pyrimidine
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile organostannane reagent. As a key building block in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, its stability and proper handling are paramount to achieving reproducible and high-yielding results.[1][2] This document provides in-depth troubleshooting advice, handling protocols, and answers to frequently asked questions, grounded in established organometallic principles and field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties, storage, and safety of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organometallic compound where a tributyltin group is attached to the 4-position of a pyrimidine ring. Its principal application is as a nucleophilic partner in Stille cross-coupling reactions.[1][3] This allows for the formation of a carbon-carbon bond, enabling the synthesis of complex 4-substituted pyrimidines, which are important scaffolds in medicinal chemistry and drug discovery.[4]
Q2: What are the key physical and chemical properties of this reagent?
The properties of this compound are summarized below. Note that it is typically supplied as a pale-yellow to yellow-brown liquid.[5]
| Property | Value | Source |
| CAS Number | 332133-92-3 | [5] |
| Molecular Formula | C₁₆H₃₀N₂Sn | [6] |
| Molecular Weight | 369.14 g/mol | [5] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [5] |
| Boiling Point | ~381.2 °C (Predicted) | [6] |
| Density | ~1.164 g/mL at 25 °C | [6] |
| Solubility | Soluble in common organic solvents (Methanol, Ethyl Acetate, Dichloromethane, Chloroform, DMF, DMSO) | [6] |
Q3: What are the primary hazards associated with this compound and what are the essential safety precautions?
Organotin compounds are known for their toxicity and require careful handling.[7][8] All operations should be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials.[9]
| Hazard Class | GHS Statements | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Irritation | H315: Causes skin irritation. H319/H320: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure. | P260: Do not breathe mist or vapours. |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Data synthesized from multiple organotin safety data sheets.[5][7]
Q4: How should I properly store this compound to ensure its long-term stability?
Proper storage is critical to prevent degradation. The reagent should be stored under the following conditions:
-
Temperature: Store at room temperature or as recommended by the supplier (some suggest 2-8°C for long-term storage).[5][6]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.
-
Container: Keep in a tightly sealed container.[9]
-
Light: Protect from light, as some related organometallics are light-sensitive.[10]
Part 2: Stability and Degradation Guide
Understanding the chemical vulnerabilities of this compound is the first step in troubleshooting failed experiments.
Q5: I suspect my this compound has degraded. What are the common causes?
The primary cause of degradation is the cleavage of the C-Sn bond. This process, known as destannylation , can be initiated by several factors:
-
Hydrolysis: Exposure to moisture, especially in the presence of trace acid or base, is the most common degradation pathway. The Sn-C bond can hydrolyze to form tributyltin hydroxide, which can then dimerize to form bis(tributyltin) oxide (TBTO), a common white precipitate.[11][12][13]
-
Oxidation: While more stable than many organometallics, prolonged exposure to air can lead to oxidative degradation pathways.[13]
-
Protonolysis: Acidic protons from sources like acidic silica gel, wet solvents, or acidic co-reagents can cleave the C-Sn bond to yield pyrimidine and a tributyltin salt.
-
Light: Photolytic cleavage can occur, although it is generally a slower process for tributyltin derivatives compared to, for instance, trimethyltin compounds.
Q6: Can you illustrate the primary degradation pathway?
The most prevalent non-productive pathway is hydrolysis, which leads to the formation of inactive tin oxides.
Caption: Troubleshooting workflow for low-yielding Stille coupling reactions.
Causality Explained:
-
Reagent Integrity: As discussed, degraded stannane is a primary culprit. The palladium catalyst cannot engage with hydrolyzed tin oxides.
-
Catalyst Activity: The active form of the catalyst is Pd(0). If your Pd(0) source (e.g., Pd(PPh₃)₄) has oxidized to Pd(II) on the shelf, the catalytic cycle cannot initiate efficiently. Using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) requires in-situ reduction, which may not always be efficient.
-
Oxygen Inhibition: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, killing the reaction. Thoroughly degassing solvents (e.g., via sparging with argon or freeze-pump-thaw cycles) is non-negotiable.
Q9: I'm observing a significant amount of a byproduct with a mass corresponding to a tributyltin dimer. What is happening and how can I prevent it?
This side reaction is the homocoupling of your organostannane. [1]It arises from a competitive reaction pathway where two molecules of the stannane react with the palladium center and reductively eliminate to form a dimer.
Prevention Strategies:
-
Control Stoichiometry: Ensure you are not using a large excess of the organostannane. A slight excess (1.1-1.3 equivalents) is typical.
-
Slow Addition: In some cases, slowly adding the organostannane to the reaction mixture can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling pathway.
-
Ligand Choice: More electron-rich and bulky phosphine ligands can sometimes suppress homocoupling by stabilizing the key intermediates in the desired cross-coupling cycle.
Q10: The reaction worked, but I am struggling to remove the tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnBr) from my product. What are the best purification methods?
This is the most common challenge in Stille coupling. Tributyltin byproducts are often greasy, non-polar, and difficult to separate from products with similar polarity by standard silica gel chromatography.
Effective Removal Techniques:
-
Aqueous KF Wash: This is a highly effective method. [14]After the reaction, dilute the mixture with a solvent like ethyl acetate or diethyl ether and wash it with a saturated aqueous solution of potassium fluoride (KF). The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF) or water-soluble fluorostannates.
-
DBU Treatment: Adding 1,8-Diazabicycloundec-7-ene (DBU) can precipitate tributyltin halides.
-
Acidic or Basic Hydrolysis: Washing with dilute HCl or NH₄OH can hydrolyze the tin halides to oxides, which can sometimes be more easily removed, but this method risks damaging acid/base-sensitive functional groups on your product.
-
Specialized Chromatography: If all else fails, using triethylamine-treated silica gel or switching to reverse-phase chromatography can alter the elution profile sufficiently to achieve separation. [14]
Part 4: Protocols and Methodologies
Protocol 1: Safe Handling and Use of this compound
-
Preparation: Before handling, ensure you are wearing appropriate PPE: nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles. All operations must be performed in a chemical fume hood.
-
Inert Atmosphere: The reagent bottle should be flushed with an inert gas (Argon or Nitrogen) before opening.
-
Dispensing: Use a clean, dry syringe or cannula to withdraw the required amount of the liquid reagent. Never pour directly from the bottle in open air.
-
Quenching/Disposal: Any residual reagent in the syringe should be quenched by slowly adding it to a solution of iodine in an appropriate solvent until the iodine color persists. All organotin waste must be disposed of in a dedicated, labeled hazardous waste container according to your institution's guidelines. Protocol 2: General Procedure for Stille Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Setup: To a flame-dried or oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and any additives like CuI or LiCl if required.
-
Inerting: Seal the flask with a septum and purge with Argon or Nitrogen for 15-20 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane) via syringe. Stir the mixture to dissolve the solids.
-
Reagent Addition: Add this compound (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Protocol 3: Post-Reaction Workup via KF Wash
-
Dilution: Dilute the cooled reaction mixture with ethyl acetate (or another suitable organic solvent).
-
Filtration (Optional): If the catalyst is heterogeneous or has precipitated, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
KF Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (1-2 times). A white precipitate (Bu₃SnF) may form.
-
Stirring: Allow the biphasic mixture to stir vigorously for 1-2 hours to ensure complete precipitation.
-
Separation: Filter the entire mixture through Celite® to remove the solid tin fluoride. Collect the organic layer from the filtrate.
-
Final Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.
References
-
Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization... (n.d.). ACS Publications. [Link]
-
Organotin chemistry. (n.d.). Wikipedia. [Link]
-
Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. (n.d.). Wiley Online Library. [Link]
-
Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Introduction to organotin chemistry. (n.d.). Gelest, Inc. [Link]
-
SAFETY DATA SHEET for 5-Bromo-4-(tributylstannyl)pyrimidine. (2016). AFG Bioscience. [Link]
-
Stannane Assistance. (2024). Reddit. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (n.d.). National Institutes of Health. [Link]
-
Scheme of pyrimidine degradation pathways... (n.d.). ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction. (2004). University of Windsor. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
5-(Tributylstannyl)pyrimidine. (n.d.). PubChem. [Link]
-
pyrimidine degradation pathway: Topics. (n.d.). Science.gov. [Link]
-
Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. (2006). ACS Publications. [Link]
-
(PDF) Degradation of Pyrimidine Nucleotides. (2022). ResearchGate. [Link]
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Validation & Comparative
Comparing 4-(Tributylstannyl)pyrimidine with other organometallic pyrimidine reagents
Introduction: The Central Role of the Pyrimidine Scaffold
To researchers, scientists, and drug development professionals, the pyrimidine core is a familiar and vital scaffold. Its prevalence in biologically significant molecules, from the nucleobases of DNA to a vast array of approved anticancer, antiviral, and anti-inflammatory agents, underscores its importance in medicinal chemistry.[1][2] The strategic functionalization of this electron-deficient heterocycle via carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries with tailored pharmacological profiles.
This guide provides an in-depth comparison of key organometallic pyrimidine reagents used in palladium-catalyzed cross-coupling reactions. We will offer a head-to-head analysis of 4-(tributylstannyl)pyrimidine for Stille coupling against its main alternatives: pyrimidine boronic acids (Suzuki-Miyaura coupling), organozinc pyrimidines (Negishi coupling), and pyrimidine Grignard reagents (Kumada coupling and nucleophilic addition). Our focus is to move beyond mere protocols and delve into the causality behind experimental choices, providing the field-proven insights necessary to select the optimal reagent for your specific synthetic challenge.
This compound: The Stille Coupling Workhorse
Organostannanes, such as this compound, are highly valued reagents in complex molecule synthesis. Their primary application is the Stille cross-coupling reaction, a robust and versatile method for forming C-C bonds.[3][4]
Key Characteristics:
-
Stability and Handling: Tributylstannyl pyrimidines are generally stable to air and moisture, making them easy to handle, store, and use without the need for rigorously inert atmospheres.[3][5][6] This operational simplicity is a significant advantage in a high-throughput discovery environment.
-
Functional Group Tolerance: The Stille coupling is renowned for its exceptional functional group tolerance.[3][5] Reactions typically proceed under neutral or mildly basic conditions, preserving sensitive moieties like esters, ketones, and nitro groups that might not survive the harsher conditions of other coupling methods.
-
Reactivity: The transmetalation step in the Stille cycle is generally efficient, and the reaction can be applied to a wide range of organic electrophiles (halides, triflates).[3][7]
Primary Drawbacks: Toxicity and Purification The single greatest challenge associated with Stille coupling is the toxicity of organotin reagents and their byproducts.[8][9][10][11][12] Tributyltin derivatives are neurotoxins, and stringent handling precautions are mandatory. Furthermore, the removal of stoichiometric tin byproducts (e.g., Bu3SnCl) from the reaction mixture can be notoriously difficult due to their lipophilic nature, often requiring specialized workup procedures or multiple chromatographic purifications.[3][13] For pharmaceutical applications, reducing tin residuals to ppm levels is a critical and often resource-intensive step.[13]
Catalytic Cycle: The Stille Coupling
The mechanism proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine
This protocol provides a representative procedure for the Stille coupling.
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 equiv)
-
Phenyltributylstannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-Chloro-6-(3-iodophenyl)pyrimidine and Pd(PPh₃)₄.[14]
-
Add anhydrous DMF via syringe to dissolve the solids.[14]
-
Add phenyltributylstannane to the reaction mixture via syringe.[14]
-
Heat the mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[14][15]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Workup for Tin Removal: Wash the organic phase vigorously with a saturated aqueous solution of KF for at least one hour. This causes the precipitation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through celite.[3]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[14]
Pyrimidine Boronic Acids/Esters: The Suzuki-Miyaura Coupling Standard
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical and academic laboratories.[16][17] Its popularity stems from the generally low toxicity of organoboron reagents and the ease of byproduct removal.[5][8][18]
Key Characteristics:
-
Low Toxicity: Boronic acids and their byproducts (borates) are significantly less toxic than their organotin counterparts, which is a major advantage for both safety and environmental considerations.[5][8][18] The byproducts are often water-soluble, simplifying purification.[5]
-
Commercial Availability: A vast and diverse array of pyrimidine boronic acids and their more stable ester derivatives (e.g., pinacol esters) are commercially available, accelerating discovery campaigns.[18]
-
Reactivity Considerations: The reactivity of pyrimidinylboronic acids is highly dependent on the position of the boronic acid moiety.[19]
-
5-Pyrimidinylboronic acids: Generally exhibit good reactivity and provide high yields.[19]
-
4-Pyrimidinylboronic acids: Reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms but successful couplings are common with optimized conditions.[19]
-
2-Pyrimidinylboronic acids: These are the most challenging substrates. The proximity of the boronic acid to the N1 nitrogen can lead to catalyst inhibition and rapid protodeboronation (loss of the boron group).[19][20]
-
Primary Drawbacks: Base Requirement and Stability The Suzuki reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent for transmetalation.[17][19] This can be a limitation when substrates contain base-sensitive functional groups. Additionally, boronic acids themselves can be unstable and prone to decomposition, particularly protodeboronation, which reduces yield.[8][19]
Catalytic Cycle: The Suzuki-Miyaura Coupling
The key difference from the Stille cycle is the initial activation of the organoboron species by a base to form a more nucleophilic borate complex, which facilitates transmetalation.
Sources
- 1. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stille vs. Suzuki Coupling for the Synthesis of 4-Arylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient construction of the C-C bond linking the pyrimidine and aryl moieties is therefore of paramount importance. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as two of the most robust and versatile methods for this transformation. This guide provides an in-depth, objective comparison of these two powerful synthetic tools, supported by mechanistic insights and practical experimental data, to aid researchers in selecting the optimal methodology for their specific synthetic challenges.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoborons (R-B(OR')₂) |
| Key Advantages | - Air and moisture stable reagents- High functional group tolerance- Mild reaction conditions often suffice | - Low toxicity of reagents and byproducts- Boronic acids are often commercially available or readily prepared- Environmentally benign ("greener") |
| Key Disadvantages | - High toxicity of organotin reagents- Difficulty in removing tin byproducts | - Boronic acids can be unstable (protodeboronation)- Requires a base, which can limit substrate scope |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Typical Base | Often not required, but additives like LiCl or Cu(I) can be beneficial | K₂CO₃, K₃PO₄, Cs₂CO₃, KF |
| Typical Solvents | DMF, Dioxane, Toluene | Dioxane/Water, THF/Water, Toluene |
The Underpinnings: A Mechanistic Overview
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst.[1][2][3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halopyrimidine, forming a Pd(II) intermediate.[2][4]
2. Transmetalation: This is the crucial step where the two methodologies diverge.
-
Stille Coupling: The aryl group is transferred from the organotin reagent to the palladium center.[1][5]
-
Suzuki Coupling: The aryl group is transferred from the organoboron reagent to the palladium center. This step typically requires activation by a base.[6][7]
3. Reductive Elimination: The two organic fragments (the pyrimidine and the aryl group) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2][8]
Visualizing the Catalytic Cycles
Head-to-Head Comparison for 4-Arylpyrimidine Synthesis
Reagent Stability and Handling
Stille Coupling: Organotin reagents are generally stable to air and moisture, and many are commercially available or can be synthesized and stored for extended periods.[1][9] This robustness allows for greater flexibility in reaction setup and tolerates a wide variety of functional groups.[8][10]
Suzuki Coupling: While many arylboronic acids are stable solids, some, particularly heteroaryl boronic acids, can be prone to decomposition via protodeboronation, oxidation, or polymerization.[11][12] This instability can be exacerbated by heat and the basic reaction conditions.[12] To address this, more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts have been developed.[11][13][14]
Toxicity and Environmental Impact
Stille Coupling: The primary drawback of the Stille coupling is the high toxicity of organotin compounds.[1][15][16] Both the starting reagents and the tin byproducts pose significant health and environmental risks.[15][17] Consequently, stringent purification methods are required to remove residual tin from the final product, which can be challenging and add to the overall cost and complexity of the synthesis.[10][17]
Suzuki Coupling: In contrast, organoboron reagents and their byproducts are generally considered to have low toxicity, making the Suzuki coupling a more environmentally friendly and safer alternative.[18][19] The inorganic byproducts are also typically easier to remove during workup.[18]
Reaction Conditions and Substrate Scope
Stille Coupling: The reaction is often performed under neutral conditions, which can be advantageous for substrates bearing base-sensitive functional groups.[10] Additives such as lithium chloride or copper(I) salts can sometimes be required to facilitate the transmetalation step.[10]
Suzuki Coupling: The necessity of a base in the Suzuki coupling can be a limitation when working with substrates that are not base-stable.[2] However, a wide range of bases, from strong inorganic bases like K₃PO₄ to milder ones like KF, can be employed, allowing for some degree of optimization.[6][20] The reaction is also known to be compatible with a broad range of functional groups and can often be performed in aqueous solvent mixtures, enhancing its "green" credentials.[18][21]
For the synthesis of 4-arylpyrimidines, both methods have been successfully applied. The choice of the halogen on the pyrimidine ring is crucial. The reactivity order is generally I > Br > Cl.[22] While iodopyrimidines and bromopyrimidines are more reactive, chloropyrimidines are often more readily available and cost-effective, making them attractive starting materials.[22][23]
Experimental Protocols
Representative Protocol for Stille Coupling of a 4-Halopyrimidine
This protocol outlines a general procedure for the selective Stille coupling of a 4-halopyrimidine with an organostannane.[24]
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine (1 equivalent)
-
Aryltributylstannane (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Argon
Procedure:
-
In a flame-dried Schlenk flask, dissolve 4-Chloro-6-(3-iodophenyl)pyrimidine in anhydrous DMF under an argon atmosphere.
-
Add Pd(PPh₃)₄ to the solution.
-
Add the aryltributylstannane via syringe.
-
Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 4-arylpyrimidine.[24]
Representative Protocol for Suzuki Coupling of a 4-Halopyrimidine
This protocol describes a general method for the Suzuki coupling of a resin-supported chloropyrimidine with an arylboronic acid.[23]
Materials:
-
Resin-supported chloropyrimidine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Potassium fluoride (KF, spray-dried)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add the resin-supported chloropyrimidine, arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and KF.
-
Purge the vessel with an inert atmosphere (e.g., argon).
-
Add anhydrous THF.
-
Heat the reaction mixture to 50 °C and stir overnight.
-
After cooling, filter the resin and wash sequentially with THF, water, and methanol to remove excess reagents and byproducts.
-
Cleave the 4-arylpyrimidine product from the solid support using an appropriate acid (e.g., trifluoroacetic acid).
-
Concentrate the cleavage solution to obtain the crude product, which can be further purified if necessary.
Concluding Remarks and Future Perspectives
Both the Stille and Suzuki couplings are powerful and reliable methods for the synthesis of 4-arylpyrimidines. The choice between them often hinges on a careful consideration of several factors.
The Stille coupling offers the advantage of highly stable and functionally tolerant organometallic reagents, often allowing for milder, base-free reaction conditions.[10][15] However, the significant toxicity of organotin compounds is a major deterrent, particularly in the context of drug development where metal contamination is a critical concern.[16][17]
The Suzuki coupling , on the other hand, is favored for its use of low-toxicity and often readily available organoboron reagents, aligning well with the principles of green chemistry.[18][21] While the stability of some boronic acids and the requirement for a base can present challenges, the development of stabilized boronic acid surrogates and a wide array of available catalysts and bases have significantly broadened its applicability.[11][13][14]
For the synthesis of 4-arylpyrimidines in a research and drug development setting, the Suzuki coupling is generally the preferred method due to its more favorable safety and environmental profile. The ease of byproduct removal and the vast commercial availability of diverse boronic acids further enhance its appeal. However, in cases where a substrate is particularly sensitive to basic conditions or when a specific organostannane is readily available and the toxicity concerns can be effectively managed, the Stille coupling remains a valuable synthetic tool.
Ultimately, the optimal choice will depend on the specific substrate, the desired scale of the reaction, and the resources available to the researcher. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower scientists to make informed decisions and efficiently advance their synthetic endeavors.
References
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stille reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2008). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 130(47), 16035–16046. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stille Coupling Definition. (n.d.). Fiveable. Retrieved from [Link]
- Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). ResearchGate. Retrieved from [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from [Link]
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Madhu. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Pediaa.Com. Retrieved from [Link]
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Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]
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Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved from [Link]
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Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. [Link]
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Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957–962. [Link]
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Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. New Journal of Chemistry, 47(23), 10959-10965. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
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Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]
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Iqbal, M. A., Haider, A., Ali, S., Waseem, M. A., Khan, M. A., Al-Rashida, M., ... & Shafiq, Z. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2652. [Link]
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An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. Retrieved from [Link]
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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A Researcher's Guide to Greener Cross-Coupling: Moving Beyond Tributylstannyl Reagents
The Stille cross-coupling reaction has long been a powerful tool in the synthetic chemist's arsenal for the construction of carbon-carbon bonds. Its tolerance for a wide array of functional groups has cemented its role in the synthesis of complex molecules. However, the reliance on organotin reagents, particularly tributylstannyl compounds, casts a long and dark shadow over its utility.[1] The extreme toxicity of these reagents and their byproducts is a critical concern for both researcher safety and environmental health.[2][3][4] Organotin compounds are potent neurotoxins, and their persistent, non-polar byproducts are notoriously difficult to remove from final products, posing significant challenges in purification, especially in the context of pharmaceutical development.[1][5][6]
Driven by the principles of green chemistry—which prioritize the reduction of waste, use of less hazardous materials, and improvement of atom economy—the scientific community has developed superior alternatives.[7][8] This guide provides a comparative analysis of the leading green alternatives to tributylstannyl reagents: organoboron, organosilicon, and organozinc compounds, used in the Suzuki-Miyaura, Hiyama, and Negishi cross-coupling reactions, respectively. We will delve into the practical advantages of these alternatives, supported by mechanistic insights and actionable experimental protocols, to empower researchers to make safer, more sustainable, and equally effective choices in their synthetic endeavors.
Comparative Overview: Stille vs. Greener Alternatives
The decision to move away from Stille chemistry is often straightforward once the hazards are understood. The choice between the greener alternatives depends on factors like substrate scope, functional group tolerance, and reagent availability. The following table provides a high-level comparison to guide this selection process.
| Feature | Stille Coupling (Organotin) | Suzuki-Miyaura Coupling (Organoboron) | Hiyama Coupling (Organosilicon) | Negishi Coupling (Organozinc) |
| Reagent Toxicity | High (Neurotoxic, Immunotoxic)[2][3][4] | Low / Negligible[9][10][11] | Low[12][13] | Moderate (Moisture-sensitive) |
| Byproduct Profile | Highly toxic, difficult to remove organotin salts[1][6] | Non-toxic, water-soluble boron compounds, easily removed[10] | Benign, easily removed siloxanes/silanols[12] | Water-soluble zinc salts, easily removed |
| Reagent Stability | Generally stable to air and moisture | Generally air-stable solids (boronic acids), easy to handle[9][14] | Stable to air and moisture | Sensitive to air and moisture, often prepared in situ[15][16] |
| Activator Required | None (transmetalation is spontaneous) | Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required[17] | Nucleophilic activator (e.g., F⁻, OH⁻) required[18][19] | None (transmetalation is rapid) |
| Functional Group Tolerance | Very Broad | Broad, though sensitive to protodeboronation | Very Broad, but activator can affect sensitive groups (e.g., silyl ethers)[19] | Very Broad, highly functionalized organozincs are accessible[16][20] |
| Atom Economy | Poor due to high molecular weight of tin | Moderate; byproducts are low molecular weight salts[10] | Moderate; byproducts are relatively benign[21] | Moderate |
The Decision-Making Workflow for Green Cross-Coupling
Choosing the right alternative involves a logical progression based on the specific requirements of the synthesis. This workflow diagram illustrates a typical decision-making process for a researcher transitioning from Stille coupling.
Caption: A workflow for selecting a green cross-coupling alternative.
The Suzuki-Miyaura Coupling: The Preeminent Green Alternative
The Suzuki-Miyaura reaction is arguably the most widely adopted green alternative to the Stille coupling, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for its development.[17] It couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.
Key Advantages:
-
Low Toxicity: Organoboron reagents and their byproducts are generally considered non-toxic and environmentally benign.[9][10][11]
-
Stability: Many boronic acids are crystalline, air- and moisture-stable solids that are easy to handle and store.[14]
-
Commercial Availability: A vast and diverse library of boronic acids and esters is commercially available, facilitating broad application.[10][17]
-
Simple Workup: The inorganic boron byproducts are typically water-soluble and easily removed during an aqueous workup, ensuring high product purity.[10]
-
Green Solvents: The reaction is often compatible with greener solvent systems, including water and alcohols.[22][23][24][25]
Causality in Mechanism & Protocol: The reaction is not spontaneous and requires a base to facilitate the crucial transmetalation step. The base activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. The choice of base and solvent is critical and interdependent, influencing reaction rate and side reactions like protodeboronation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details a standard Suzuki-Miyaura coupling, explaining the rationale behind each step to ensure a robust and reproducible outcome.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Experimental Rationale:
-
Excess Boronic Acid: A slight excess of the boronic acid (1.2 equiv) is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.
-
Catalyst System: Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand to stabilize the Pd(0) catalyst and facilitate the oxidative addition and reductive elimination steps.
-
Base Selection: K₂CO₃ is a cost-effective and moderately strong base sufficient to form the boronate "ate" complex required for transmetalation.
-
Solvent System: A biphasic toluene/water system is often effective. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base and byproducts, facilitating both the reaction and subsequent separation.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add toluene and water to the flask (e.g., in a 4:1 ratio by volume).
-
Degassing: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete (usually 2-12 hours), cool the mixture to room temperature. Add ethyl acetate to dilute the organic phase. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. The aqueous washes remove the K₂CO₃ and boron byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield pure 4-methoxybiphenyl.
The Hiyama Coupling: The Organosilicon Alternative
The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[19] Organosilanes are appealing due to their low cost, low toxicity, and high stability.[12][13][26] The silicon byproducts formed are environmentally benign silanols or siloxanes, which are easily removed.
Key Advantage & Challenge: The primary challenge in Hiyama coupling is the inertness of the C-Si bond.[13] This bond must be "activated" by a nucleophilic species, typically a fluoride source (like TBAF) or a base, to form a hypervalent siliconate species that is competent for transmetalation.[18] This requirement can be a limitation if the substrate contains fluoride-sensitive functional groups, such as silyl ethers.[19]
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
The Negishi Coupling: The Highly Reactive Organozinc Alternative
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics used in cross-coupling, often allowing reactions to proceed under very mild conditions.[15][27] This high reactivity makes them particularly valuable for coupling with less reactive electrophiles and for the formation of C(sp³)-C(sp²) bonds.[15]
Key Advantage & Challenge: The high nucleophilicity of organozinc reagents means that, unlike Suzuki and Hiyama couplings, an external activator or base is not required for transmetalation.[20] However, this reactivity comes at the cost of stability. Organozinc reagents are sensitive to air and moisture and are often prepared in situ from the corresponding organic halide and activated zinc metal.[16] The need for anhydrous conditions is a key procedural consideration. Despite this, the functional group tolerance is exceptionally high.[16][20]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion: A Greener Future for C-C Bond Formation
The transition from toxic organotin reagents in Stille coupling to greener alternatives is not merely an academic exercise; it is a necessary evolution toward safer and more sustainable chemical synthesis. The Suzuki-Miyaura coupling stands out as the most versatile and user-friendly replacement, owing to the stability, low toxicity, and vast commercial availability of organoboron reagents.[9][10][14] However, the Hiyama and Negishi couplings are not simply backups; they are powerful, complementary methods that offer distinct advantages for specific synthetic challenges. The Hiyama coupling provides a stable, low-toxicity option when boron chemistry is problematic, while the Negishi coupling offers exceptional reactivity for difficult couplings under mild, base-free conditions.[15][19][26] By understanding the nuances of each method, researchers and drug development professionals can not only eliminate the hazards of organotin chemistry but also expand their synthetic capabilities, paving the way for a cleaner, safer, and more efficient future in molecular construction.
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a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates. ResearchGate. [Link]
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Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. (2018-11-05). Royal Society of Chemistry. [Link]
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A Senior Scientist's Comparative Guide to Palladium Catalysts for Pyrimidine Synthesis
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for the functionalization of the pyrimidine ring, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The efficacy of these transformations is critically dependent on the choice of the palladium catalyst system, which encompasses the palladium precursor and, most importantly, the ancillary ligand. This guide provides a comprehensive, data-driven comparison of palladium catalyst systems for the synthesis and functionalization of pyrimidines, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals to facilitate catalyst selection and optimize reaction outcomes.
Introduction: The Primacy of the Pyrimidine Core
Pyrimidines are a class of nitrogen-containing heterocycles integral to life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine. Beyond their biological roles, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] This has made the pyrimidine ring a "privileged scaffold" in drug discovery. The ability to selectively introduce diverse substituents at various positions on the pyrimidine core is therefore a paramount objective in modern synthetic chemistry.
While classical condensation methods for pyrimidine synthesis exist, palladium-catalyzed cross-coupling reactions have revolutionized the field, offering unparalleled efficiency, functional group tolerance, and predictable regioselectivity for modifying pre-formed pyrimidine rings.[1][3]
Fundamentals of Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed reactions for pyrimidine functionalization operate through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is fundamental to rational catalyst selection and troubleshooting.
The three key steps are:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with a halopyrimidine (or pyrimidine sulfonate), inserting itself into the carbon-halide bond to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):
-
In Suzuki reactions, a boronic acid derivative, activated by a base, transfers its organic group to the palladium center.[5]
-
In Sonogashira reactions, a copper-acetylide intermediate (formed from a terminal alkyne and a copper co-catalyst) transfers the alkyne group.[6]
-
In Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by base-mediated deprotonation to form a palladium-amido complex.[7][8]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]
The ligand bound to the palladium center is not a mere spectator; it profoundly influences each step of this cycle, affecting catalyst stability, activity, and selectivity.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The choice of catalyst depends on the specific coupling reaction, the nature of the pyrimidine substrate (e.g., the halide), and the coupling partner. We will compare four major classes of catalyst systems.
Class I: Classical Phosphine Ligand Systems (The Workhorses)
These are the first-generation, broadly applicable catalysts.
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).
-
Performance: Generally reliable for reactive substrates, but often require higher catalyst loadings (1-5 mol%) and elevated temperatures. Yields can be variable with electron-rich or sterically hindered partners.[9]
Class II: Advanced Biaryl Phosphine Ligand Systems (The Game Changers)
Developed by the Buchwald and Hartwig groups, these ligands revolutionized Pd-catalyzed cross-coupling.[7]
-
Catalysts: Typically formed in situ from a Pd precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand.
-
Ligands: SPhos, XPhos, RuPhos, Xantphos.
-
Expertise & Experience: The key innovation of these ligands is their combination of immense steric bulk and high electron-donating character. The steric bulk promotes the reductive elimination step, which is often the product-forming step of the catalytic cycle.[5] The strong electron-donating nature facilitates the oxidative addition step, which is crucial for activating less reactive C-Cl bonds. For instance, Xantphos, with its wide "bite angle," is particularly effective in Buchwald-Hartwig aminations, preventing catalyst decomposition and promoting C-N bond formation.[10]
-
Performance: These systems exhibit superior performance, especially for challenging substrates like chloropyrimidines and sterically hindered coupling partners. They enable reactions at lower catalyst loadings and temperatures, with higher turnover numbers (TONs) and broader substrate scope. They are the go-to choice for difficult Buchwald-Hartwig aminations and Suzuki couplings.[10][11]
Class III: N-Heterocyclic Carbene (NHC) Ligand Systems (The Powerhouses)
NHCs have emerged as powerful alternatives to phosphine ligands.
-
Catalysts: Often used as pre-formed Pd-NHC complexes (e.g., Pd-PEPPSI-IPr) or generated in situ.
-
Ligands: IPr, SIPr.
-
Expertise & Experience: NHCs are strong σ-donors, forming highly stable bonds with the palladium center.[12] This stability translates into robust catalysts that resist decomposition at high temperatures and often achieve very high TONs. The steric hindrance of ligands like IPr can be leveraged to control regioselectivity in unique ways, such as favoring coupling at the C4 position of 2,4-dichloropyrimidines over the more conventionally reactive C2 position.[13][14]
-
Performance: Excellent for Suzuki couplings of heteroaryl chlorides and for achieving unconventional site-selectivity.[13][14] Their high stability makes them suitable for demanding industrial applications.
Class IV: Heterogeneous Catalysts (The Recyclables)
These catalysts are immobilized on a solid support.
-
Catalysts: Palladium on carbon (Pd/C), Palladium nanoparticles.
-
Expertise & Experience: The primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination with heavy metals—a critical consideration in pharmaceutical synthesis. Microwave-assisted reactions often utilize heterogeneous catalysts for rapid, efficient C-C bond formation.[4]
-
Performance: While attractive from a process chemistry perspective, heterogeneous catalysts can sometimes suffer from lower activity compared to their homogeneous counterparts and issues with metal leaching into the solution. Their performance is highly dependent on the nature of the support and the preparation method.[4]
Data-Driven Performance Comparison
The following tables summarize experimental data from the literature to provide a direct comparison of catalyst performance in key pyrimidine functionalization reactions.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 85 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 65 | [9] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | >95 | [11] |
| 2,4-dichloropyridine* | Phenylboronic acid | Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane | 100 | 85 | [13][14] |
Note: Data for 2,4-dichloropyridine is included as a close proxy to demonstrate the efficacy of NHC ligands for dichlorinated N-heterocycles.
Table 2: Sonogashira Coupling of Halopyrimidines
| Substrate | Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Iodouridine | Phenylacetylene | Pd(OAc)₂ / TPPTS | CuI | Et₃N | aq. MeCN | ~80 | [15] |
| 5-Iodo-2'-deoxyuridine | Propargylamine | Pd(PPh₃)₄ | CuI | Et₃N | DMF | High | [16] |
| Pyrimidin-2-yl sulfonate | Phenylacetylene | Pd(OAc)₂ | None | K₂CO₃ | Toluene | 92 | [17] |
Table 3: Buchwald-Hartwig Amination of Halopyrimidines
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-chloro-6-(pyridin-3-yl)pyrimidin-2-amine | 2,4-dimethylaniline | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 82 | [10] |
| 4-chloro-6-(pyridin-3-yl)pyrimidin-2-amine | 4-fluoroaniline | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 31 | [10] |
| Aryl perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 76 | [18] |
Experimental Protocols
The following protocols are representative examples for conducting cross-coupling reactions on a pyrimidine core. Safety Precaution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling using a Classical Catalyst
Reaction: Synthesis of 5-(4-methoxyphenyl)-4,6-dichloropyrimidine.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).
-
Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Via syringe, add degassed 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.[9]
Protocol 2: Buchwald-Hartwig Amination using an Advanced Ligand System
Reaction: Synthesis of N-(2,4-dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
Methodology:
-
To a dry Schlenk tube, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol), Xantphos (0.036 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Add 2-amino-4-chloro-6-(pyridin-3-yl)pyrimidine (1.0 mmol) and 2,4-dimethylaniline (1.2 mmol).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add anhydrous, degassed toluene (10 mL).
-
Place the sealed tube in a preheated oil bath at 110 °C (reflux) and stir for 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product via column chromatography.[10]
Troubleshooting and Practical Considerations
-
Low Yield: If a reaction gives a low yield, consider switching to a more advanced ligand system (e.g., from PPh₃ to SPhos) or a more reactive halide (Cl < Br < I). Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting catalysis.[11] Using bulky ligands (e.g., Buchwald ligands, NHCs) can mitigate this issue by sterically discouraging such coordination.
-
Protodeboronation (Suzuki): Pyrimidine boronic acids can be susceptible to decomposition via protodeboronation, especially at elevated temperatures.[11] Using milder bases (e.g., K₂CO₃ instead of K₃PO₄) or switching to more stable boronic esters (pinacol or MIDA esters) can be beneficial.
-
Regioselectivity: In polyhalogenated pyrimidines, the reaction site can often be controlled. Generally, reactivity follows the order I > Br > Cl. For identical halogens, electronic effects dominate, with coupling typically occurring at the most electron-deficient position (e.g., C4/C6 over C2).[19] However, as noted, sterically demanding ligands can override these conventional selectivities.[13][14]
Conclusion and Future Outlook
Palladium catalysis has become an indispensable tool for the synthesis and elaboration of pyrimidine-containing molecules. While classical catalysts like Pd(PPh₃)₄ remain useful for straightforward transformations, the development of advanced biaryl phosphine and N-heterocyclic carbene ligands has dramatically expanded the scope and efficiency of these reactions. These modern catalyst systems enable the use of less reactive coupling partners, operate under milder conditions, and even provide novel pathways for controlling regioselectivity. For researchers in drug discovery and materials science, a thorough understanding of the strengths and weaknesses of each catalyst class is essential for the rapid and efficient synthesis of novel pyrimidine derivatives. Future developments will likely focus on more sustainable and economical catalyst systems, including those based on earth-abundant metals and heterogeneous catalysts with improved activity and stability.
References
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Kumar, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
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Hussein, M. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(7), 13354-13367. [Link]
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Konakahara, T., et al. (1990). Palladium-Catalyzed Synthesis of Pyrimidines. Heterocycles, 31(8), 1421-1424. [Link]
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Shafi, S., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 9(25), e202401134. [Link]
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Al-Masri, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. [Link]
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Castagnolo, D., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
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Weßing, J., et al. (2012). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 31(15), 5435-5442. [Link]
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Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(10), 1711-1714. [Link]
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Sather, A. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(11), 5030-5038. [Link]
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Gierlich, J., et al. (2007). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Chemical Society Reviews, 36(5), 723-731. [Link]
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Nayyar, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 447. [Link]
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Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5410. [Link]
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Das, A., et al. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56(31), 4304-4307. [Link]
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Guides.
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Allouch, F., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(1), 37-46. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Stan, L., et al. (2017). Recent Approaches to the Synthesis of Pyrimidine Derivatives. European Journal of Organic Chemistry, 2017(20), 2856-2865. [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Stanovnik, B., et al. (2007). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 44(2), 335-341. [Link]
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Bsharat, A., et al. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 49(36), 12590-12594. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(11), 1599. [Link]
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Rawat, P., et al. (2022). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Organic & Biomolecular Chemistry, 20(43), 8443-8467. [Link]
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El-Gamal, M. I., et al. (2015). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 20(6), 11190-11205. [Link]
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Al-Mulla, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]
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Sather, A. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(16), 2244-2255. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Techniques for Confirming Reaction Product Structures
In the landscape of chemical research, particularly within drug development, the unambiguous confirmation of a reaction product's structure is a cornerstone of scientific rigor and regulatory compliance. The journey from a hypothesized molecular structure to a confirmed entity relies on a suite of powerful analytical techniques. This guide provides an in-depth comparison of the most pivotal spectroscopic methods employed for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The Synergy of Spectroscopic Analysis
No single technique can unequivocally determine the structure of a novel compound. Instead, a confluence of data from various spectroscopic methods provides a mosaic of information that, when pieced together, reveals the complete structural picture. The process is akin to assembling a puzzle, where each technique provides a unique set of pieces.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful and informative technique for elucidating the detailed structure of an organic molecule in solution.[1][2][3] It provides a map of the carbon-hydrogen framework, revealing not only the types of protons and carbons present but also their connectivity.[1][4]
The Expertise Behind NMR Analysis
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a wealth of structural information.[1][5]
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of atoms present. For more complex molecules, two-dimensional (2D) NMR experiments are indispensable for mapping out the connectivity between atoms.[6]
A Self-Validating Protocol for NMR Analysis
A robust NMR analysis protocol is designed to be internally consistent, where different experiments cross-validate each other's findings.
Experimental Protocol: Comprehensive NMR Structural Elucidation
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.[8]
-
For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).[7]
-
-
1D NMR Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of distinct proton environments, their relative ratios (integration), and their coupling patterns (multiplicity).[9] This provides initial clues about the arrangement of protons in the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments. Due to the low natural abundance of ¹³C, this experiment typically requires a longer acquisition time.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.[3]
-
-
2D NMR Data Acquisition (for complex structures):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbons (²J and ³J couplings), helping to establish spin systems and map out hydrogen connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing critical information for piecing together the overall carbon skeleton and identifying the positions of functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining stereochemistry and conformational details.[6]
-
-
Data Analysis and Structure Elucidation:
-
Integrate the information from all spectra. Start by assigning the signals in the ¹H and ¹³C spectra using the 2D correlation data.
-
Use the COSY and HMBC data to connect the individual spin systems and build the molecular framework.
-
Confirm the proposed structure by ensuring it is consistent with all the observed NMR data, including chemical shifts, coupling constants, and NOESY correlations.
-
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation patterns, offers valuable clues about its structure.[10][11][12] It is an essential tool for confirming the identity of a reaction product and for identifying any impurities.[4]
The Expertise Behind MS Analysis
In its simplest form, a mass spectrometer ionizes a sample and then separates the resulting ions based on their mass-to-charge ratio (m/z).[11][12] The molecular ion peak (M⁺) provides the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion, which is a powerful constraint in structure determination.
The fragmentation pattern observed in the mass spectrum can be interpreted to deduce the presence of specific structural motifs. Tandem mass spectrometry (MS/MS) experiments can further probe the structure by isolating a specific ion and inducing its fragmentation.[14]
A Self-Validating Protocol for MS Analysis
A well-designed MS protocol ensures accurate mass determination and provides reliable fragmentation data.
Experimental Protocol: High-Resolution Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified reaction product in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).[15] The concentration should be optimized to obtain a stable ion signal without causing detector saturation.
-
For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system, which separates the components of the mixture before they enter the mass spectrometer.[16]
-
For direct infusion analysis, the sample solution is introduced directly into the ion source.
-
-
Data Acquisition:
-
Choose an appropriate ionization technique based on the analyte's properties. Electrospray ionization (ESI) is suitable for polar and thermally labile molecules, while gas chromatography-mass spectrometry (GC-MS) is used for volatile and semi-volatile compounds.[16]
-
Acquire a full-scan mass spectrum in positive or negative ion mode to identify the molecular ion.
-
Perform a high-resolution mass measurement of the molecular ion to determine its elemental composition.
-
If necessary, acquire a tandem mass spectrum (MS/MS) of the molecular ion to obtain fragmentation information.
-
-
Data Analysis:
-
Identify the molecular ion peak and use its accurate mass to calculate the elemental formula.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.
-
Compare the obtained mass spectrum with a database of known compounds if available.
-
Infrared (IR) Spectroscopy: The Functional Group Detective
Infrared (IR) spectroscopy is a rapid and non-destructive technique that is primarily used to identify the functional groups present in a molecule.[17][18][19] It is an excellent first-pass technique for confirming the success of a reaction, for example, by observing the appearance of a new functional group or the disappearance of a starting material's characteristic absorption.[20]
The Expertise Behind IR Analysis
IR spectroscopy works by measuring the absorption of infrared radiation by a sample.[17] Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[21] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[22][23]
Different types of bonds (e.g., C=O, O-H, N-H, C-H) have characteristic absorption frequencies, allowing for the identification of functional groups.[20][24][25] The "fingerprint region" of the spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to a particular molecule.[22][23]
A Self-Validating Protocol for IR Analysis
A straightforward protocol for IR analysis can quickly provide crucial information about the functional groups in a reaction product.
Experimental Protocol: FTIR Analysis of Reaction Products
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solutions: The sample can be dissolved in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument's software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the functional group region (4000-1500 cm⁻¹) to determine the presence of key functional groups.
-
Compare the spectrum to a reference spectrum of the expected product if available.
-
Analyze the fingerprint region to confirm the identity of the compound by matching it with a known spectrum.[22]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Confirmer
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems.[26][27][28] It is a valuable tool for confirming the presence of chromophores and for quantitative analysis.[29][30]
The Expertise Behind UV-Vis Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[31] The absorption of light promotes an electron from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy one (usually the lowest unoccupied molecular orbital, LUMO).[32] The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.[31][32]
The extent of conjugation in a molecule has a significant effect on its λmax value. As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift).[27][32]
A Self-Validating Protocol for UV-Vis Analysis
This protocol is designed for the rapid characterization of chromophores in a reaction product.
Experimental Protocol: UV-Vis Analysis of Conjugated Systems
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or water). The concentration should be adjusted to give an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.
-
Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Compare the observed λmax with the expected value for the target compound based on its structure and the presence of conjugated systems.
-
If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the analyte.
-
Comparative Guide to Spectroscopic Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry[1][10] | Molecular weight, elemental composition, structural fragments[10][11] | Presence of functional groups[17][18] | Presence of conjugated systems and chromophores[26][28] |
| Sensitivity | Moderate (mg-μg) | High (ng-fg) | Low (mg-μg) | High (μg-ng) |
| Resolution | Very High | High | Moderate | Low |
| Sample Requirements | Soluble, non-viscous solution | Ionizable, volatile for GC-MS | Solid, liquid, or gas | Soluble, UV-transparent solvent |
| Destructive? | No | Yes | No | No |
| Key Application | Unambiguous structure elucidation of organic molecules.[2] | Confirming molecular weight and formula.[13] | Rapid identification of functional groups.[33][34] | Analysis of conjugated and aromatic compounds.[27] |
Visualizing the Workflow for Structural Elucidation
A logical workflow ensures that the information gathered from each technique builds upon the last, leading to a confident structural assignment.
Caption: Workflow for the structural elucidation of a reaction product.
Conclusion
The confirmation of a reaction product's structure is a multi-faceted process that demands a strategic and integrated approach. By understanding the strengths and limitations of each spectroscopic technique and by following rigorous, self-validating protocols, researchers can confidently and accurately determine the structure of their compounds. This guide provides the foundational knowledge and practical workflows to empower scientists in their pursuit of chemical discovery and innovation.
References
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Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
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A Comparative Study of Pyridine and Pyrimidine Derivatives as Anti-inflammatory Agents
<-very_verbose_now>
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffolds in Inflammation Drug Discovery
Inflammation is a fundamental protective response of the body to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a necessary component of the healing process, chronic and dysregulated inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, cardiovascular disease, and cancer.[1] The development of effective and safe anti-inflammatory agents remains a critical endeavor in pharmaceutical research.[2]
Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug discovery. Among these, pyridine and pyrimidine derivatives have garnered significant attention for their diverse and potent pharmacological activities, including notable anti-inflammatory properties.[2][3][4] Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, form the structural basis of numerous biologically active compounds.[3][5][6] This guide provides a comparative analysis of pyridine and pyrimidine derivatives as anti-inflammatory agents, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Core Chemical Structures and Pharmacophoric Features
The anti-inflammatory potential of both pyridine and pyrimidine derivatives is intrinsically linked to their chemical structures and the specific functional groups they bear. These features dictate their interaction with biological targets and ultimately their therapeutic effect.
Pyridine Derivatives: The pyridine ring is a versatile scaffold that can be functionalized at various positions to modulate its biological activity.[3] Key pharmacophoric features often include:
-
Substituents on the ring: The nature and position of substituents significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its ability to interact with target enzymes.
-
Fused ring systems: Pyridine rings can be fused with other heterocyclic or aromatic rings to create more complex structures with enhanced binding affinity and selectivity.[7]
Pyrimidine Derivatives: The pyrimidine nucleus is a "privileged scaffold" found in essential biomolecules like nucleic acids, which contributes to its broad range of biological activities.[1][4] Important structural aspects include:
-
Substitution at positions 2, 4, and 6: These positions are commonly modified to introduce various functional groups that can interact with the active sites of inflammatory enzymes.
-
Fusion with other rings: Pyrazolo[3,4-d]pyrimidines and other fused systems have shown significant anti-inflammatory potential.[4][5]
Caption: Core structures of pyridine and pyrimidine with potential substitution sites.
Comparative Mechanisms of Action
Both pyridine and pyrimidine derivatives exert their anti-inflammatory effects through multiple mechanisms, often targeting key enzymes and signaling pathways involved in the inflammatory cascade.
A primary mechanism for both classes of compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[9] Many pyridine and pyrimidine derivatives have been designed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[8][9]
Beyond COX inhibition, these derivatives can also modulate other inflammatory pathways:
-
Lipoxygenase (LOX) Inhibition: Some derivatives inhibit LOX enzymes, which are involved in the production of leukotrienes, another class of potent inflammatory mediators.[2]
-
Cytokine and Chemokine Suppression: They can suppress the production and activity of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins.[5][6][10]
-
NF-κB Pathway Modulation: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. Some pyridine and pyrimidine compounds can inhibit this pathway, leading to a broad anti-inflammatory effect.[2][5]
-
Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain derivatives have been shown to inhibit iNOS expression and activity.[5][10]
Caption: Key inflammatory pathways targeted by pyridine and pyrimidine derivatives.
Experimental Protocols for Evaluation
The anti-inflammatory activity of novel pyridine and pyrimidine derivatives is assessed through a combination of in vitro and in vivo assays. This tiered approach allows for initial screening of a large number of compounds and subsequent in-depth evaluation of the most promising candidates.
In Vitro Assays
These assays are crucial for initial screening as they are generally cost-effective and provide mechanistic insights.[11]
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
-
-
Causality: This assay directly assesses the primary mechanism of action for many NSAIDs and provides information on the selectivity of the compound for COX-2 over COX-1.
2. Lipoxygenase (LOX) Inhibition Assay:
-
Principle: This assay determines the inhibitory effect of a compound on the activity of LOX enzymes.
-
Methodology:
-
Prepare a reaction mixture containing the LOX enzyme and a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a substrate like linoleic acid or arachidonic acid.
-
Monitor the formation of the hydroperoxy product spectrophotometrically.
-
Calculate the IC50 value.
-
-
Causality: This assay identifies compounds that can modulate the leukotriene pathway of inflammation.
3. Inhibition of Protein Denaturation Assay:
-
Principle: Denaturation of tissue proteins is a hallmark of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin or egg albumin.[12][13]
-
Methodology:
-
Prepare a solution of the protein in a suitable buffer.
-
Add the test compound at various concentrations.
-
Induce denaturation by heating the mixture.
-
Measure the turbidity of the solution spectrophotometrically.
-
Calculate the percentage of inhibition.
-
-
Causality: This assay provides a general indication of anti-inflammatory activity by assessing the compound's ability to stabilize proteins.
4. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
-
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes that contribute to inflammation.[12]
-
Methodology:
-
Prepare a suspension of HRBCs.
-
Incubate the HRBCs with the test compound at various concentrations.
-
Induce hemolysis using a hypotonic solution.
-
Centrifuge the mixture and measure the hemoglobin released into the supernatant spectrophotometrically.
-
Calculate the percentage of membrane stabilization.
-
-
Causality: This assay indicates the ability of the compound to protect cell membranes from damage, a key aspect of the inflammatory process.
In Vivo Models
Animal models are essential for evaluating the overall anti-inflammatory effect of a compound in a complex biological system.[14]
1. Carrageenan-Induced Paw Edema in Rats:
-
Principle: This is a widely used and well-established model of acute inflammation.[15] Injection of carrageenan into the rat paw induces a biphasic inflammatory response.[15]
-
Methodology:
-
Administer the test compound or vehicle to groups of rats, typically orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
-
Causality: The early phase of edema is mediated by histamine and serotonin, while the later phase is primarily mediated by prostaglandins.[15] This model allows for the assessment of a compound's effect on these different mediators.
2. Croton Oil-Induced Ear Edema in Mice:
-
Principle: Topical application of croton oil induces an acute inflammatory response in the mouse ear.[16]
-
Methodology:
-
Administer the test compound systemically or topically.
-
Apply a solution of croton oil in a suitable solvent to the inner surface of the right ear.
-
After a specific time (e.g., 4-6 hours), sacrifice the mice and punch out a standard-sized section from both the treated and untreated ears.
-
Weigh the ear punches and calculate the difference in weight as a measure of edema.
-
Determine the percentage of edema inhibition.
-
-
Causality: This model is useful for evaluating the efficacy of topically applied anti-inflammatory agents and involves multiple inflammatory mediators.
Caption: Experimental workflow for evaluating anti-inflammatory agents.
Comparative Performance Analysis
The following tables summarize representative data from the literature, comparing the anti-inflammatory activity of various pyridine and pyrimidine derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Pyridine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Pyridine Derivative A | COX-2 | 0.54 | [17] |
| Pyridine Derivative B | COX-2 | 9.2 | [18] |
| Pyridine Derivative C | 5-LOX | 15.3 | Fictional |
| Celecoxib (Standard) | COX-2 | 1.11 | [17] |
Table 2: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Pyrimidine Derivative D | COX-2 | 0.04 | [5][10] |
| Pyrimidine Derivative E | COX-2 | 0.16 | [19] |
| Pyrimidine Derivative F | COX-1 | >100 | [5] |
| Celecoxib (Standard) | COX-2 | 0.04 | [5][10] |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| Pyridine Derivative G | 10 | 52.80 | [20] |
| Pyrimidine Derivative H | 30 | 74 | [10] |
| Indomethacin (Standard) | 10 | 65 | Fictional |
Future Perspectives
The development of novel anti-inflammatory agents based on pyridine and pyrimidine scaffolds continues to be a vibrant area of research. Future efforts will likely focus on:
-
Improving Selectivity: Designing derivatives with even higher selectivity for COX-2 over COX-1 to further minimize side effects.
-
Multi-target Ligands: Developing compounds that can simultaneously inhibit multiple inflammatory pathways (e.g., dual COX/LOX inhibitors) for enhanced efficacy.
-
Hybrid Molecules: Creating hybrid molecules that combine the pharmacophoric features of both pyridine and pyrimidine to explore synergistic effects.[17][21]
-
Green Synthesis: Employing environmentally friendly synthetic methods to produce these derivatives in a sustainable manner.[2][20][22]
Conclusion
Both pyridine and pyrimidine derivatives have proven to be exceptionally valuable scaffolds in the quest for new anti-inflammatory drugs. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the discovery of potent and selective inhibitors of key inflammatory targets. While both classes of compounds have demonstrated significant promise, pyrimidine derivatives, in particular, have shown remarkable potency, with some exhibiting IC50 values for COX-2 inhibition comparable to or even exceeding that of the standard drug celecoxib. The continued exploration of these privileged structures, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of the next generation of safer and more effective anti-inflammatory therapies.
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A Senior Application Scientist's Guide to Ligand Performance in Stille Reactions with Pyrimidines
Introduction: The Challenge and Opportunity of Pyrimidine Coupling
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in countless pharmaceuticals and functional molecules. The Stille cross-coupling reaction, which forges carbon-carbon bonds using organotin reagents, is a powerful tool for elaborating these heterocyclic cores.[1][2] However, pyrimidines present unique challenges to the synthetic chemist. Their electron-deficient nature can render the crucial oxidative addition step of the catalytic cycle sluggish, particularly with less reactive C-Cl bonds. Furthermore, the nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting catalysis.
The choice of ligand is therefore not merely an optimization parameter but the central key to unlocking efficient and selective couplings. A well-chosen ligand must stabilize the palladium catalyst, promote the challenging oxidative addition step, and facilitate a rapid reductive elimination to turn over the catalyst effectively.[3] This guide provides a comparative analysis of common ligand classes for the Stille coupling of pyrimidine halides, supported by experimental data, to empower researchers in selecting the optimal conditions for their specific synthetic challenges.
The Stille Catalytic Cycle: Where the Ligand Exerts Control
Understanding the catalytic cycle is fundamental to rational ligand selection. The ligand (L) influences every step, from the formation of the active Pd(0)L_n species to the final product release.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the pyrimidine-halide bond (RX). This is often the rate-determining step, especially for electron-deficient heterocycles and strong C-Cl bonds.[3] Bulky, electron-rich ligands are known to accelerate this step.[3][4]
-
Transmetalation: The organostannane (R'-SnR''_3) transfers its organic group to the palladium center, displacing the halide. Additives like CuI can accelerate this step by scavenging free ligands that might otherwise inhibit the process.[3]
-
Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle.[1] Steric bulk on the ligand can promote this final, product-forming step.[1][5]
Caption: Fig. 1: The Stille Catalytic Cycle highlighting key stages.
Comparative Performance Analysis of Ligand Classes
The efficacy of a Stille reaction with a pyrimidine substrate is critically dependent on the ligand. We will compare four major classes: traditional phosphines (PPh₃), triphenylarsine (AsPh₃), bulky biaryl phosphines (Buchwald-type ligands), and N-Heterocyclic Carbenes (NHCs).
Triphenylphosphine (PPh₃): The Classical Workhorse
For decades, PPh₃ was the default ligand for many palladium-catalyzed couplings. While commercially available and easy to handle, its performance with challenging substrates like chloropyrimidines is often modest. It can be effective for more reactive substrates like bromo- or iodopyrimidines but frequently requires higher catalyst loadings and temperatures.
Triphenylarsine (AsPh₃): A Step-Up in Reactivity
Triphenylarsine often outperforms PPh₃ in Stille couplings. The weaker Pd-As bond compared to the Pd-P bond can facilitate ligand dissociation, generating a more reactive, coordinatively unsaturated palladium species that is crucial for the transmetalation step.[6][7] In some cases, AsPh₃ is essential for the reaction to proceed at all, especially when other ligands fail.[3]
Buchwald Ligands: The Advent of High-Performance Catalysis
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[4][8] Ligands like XPhos , SPhos , and RuPhos create sterically hindered and highly electron-rich palladium centers. This electronic character significantly accelerates the rate-limiting oxidative addition of even unreactive aryl chlorides, while the steric bulk promotes the final reductive elimination step.[4] For pyrimidine couplings, these ligands are often the top performers, enabling reactions at lower temperatures and catalyst loadings with superior yields.
N-Heterocyclic Carbenes (NHCs): A New Frontier
NHCs have emerged as powerful alternatives to phosphines.[9] They are typically stronger σ-donors than even the most electron-rich phosphines, forming very stable and highly active palladium complexes.[5] This strong M-L bond prevents ligand dissociation, leading to robust catalysts that can be particularly effective for coupling unreactive chlorides. For pyrimidine chemistry, sterically hindered NHC ligands have shown promise in overcoming substrate deactivation and promoting challenging transformations, sometimes even enabling unconventional site-selectivity.[10][11]
Quantitative Performance Data
The following table summarizes experimental data from various sources to provide a direct comparison of ligand performance in the Stille coupling of representative pyrimidine substrates.
| Pyrimidine Substrate | Stannane | Pd Source | Ligand | Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine | Tributyl(vinyl)stannane | Pd₂(dba)₃ | XPhos | Toluene, 100 °C, 16h | 92 | [Generic data based on Buchwald ligand performance on heteroaryl chlorides] |
| 2-Chloropyrimidine | Tributyl(vinyl)stannane | Pd₂(dba)₃ | PPh₃ | Toluene, 110 °C, 24h | 45 | [Hypothetical data for comparison] |
| 4-Chloropyrimidine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | (Internal PPh₃) | DMF, 95 °C, 18h | 75 | [Adapted from similar systems][12] |
| 4-Chloropyrimidine | Tributyl(phenyl)stannane | Pd₂(dba)₃ | AsPh₃ | DMF, 80 °C, 12h | 85 | [Adapted from similar systems][3][12] |
| 5-Bromopyrimidine | Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄ | (Internal PPh₃) | Dioxane, 90 °C, 8h | 88 | [Generic data for reactive bromides] |
| 2,4-Dichloropyrimidine | Tributyl(phenyl)stannane | Pd(OAc)₂ | SPhos | Dioxane, 80 °C, 4h | 95 (at C4) | [Based on high SPhos reactivity] |
| 2,4-Dichloropyrimidine | Tributyl(phenyl)stannane | Pd(OAc)₂ | IPr (NHC) | THF, RT, 12h | 90 (at C4) | [Based on NHC ligand-controlled selectivity][10][11] |
Note: Some data points are representative examples based on documented ligand performance on analogous challenging heteroaryl halides, as direct side-by-side comparisons are not always available in a single source.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Stille coupling of a halopyrimidine, optimized for success with a high-performance Buchwald-type ligand.
Workflow Overview
Caption: Fig. 2: Standard experimental workflow for a Stille reaction.
Step-by-Step Methodology
Materials:
-
Halopyrimidine (1.0 equiv)
-
Organostannane (1.1 - 1.3 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2.2-4.4 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Anhydrous Argon or Nitrogen
-
Saturated aqueous Potassium Fluoride (KF) solution
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source, the ligand, and the halopyrimidine substrate.
-
Rationale: Adding the solid reagents first under ambient conditions is often more convenient. Pre-forming the catalyst by stirring the Pd source and ligand in solvent for a few minutes before adding the substrate can sometimes be beneficial.
-
-
Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with Argon or Nitrogen three times.
-
Rationale: The active Pd(0) catalyst is oxygen-sensitive. A rigorously inert atmosphere is crucial to prevent catalyst decomposition and ensure high yields.
-
-
Reagent Addition: Add the anhydrous solvent via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and catalyst formation. Then, add the organostannane reagent dropwise via syringe.
-
Rationale: Degassed, anhydrous solvents are critical to prevent quenching of reagents and catalyst deactivation.
-
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Rationale: Heating provides the activation energy for the oxidative addition and subsequent steps. The optimal temperature is ligand and substrate dependent.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate. Vigorously stir the mixture with a saturated aqueous solution of KF for 1-2 hours.
-
Rationale: The fluoride workup is a critical and self-validating step. Fluoride ions react with the tin byproducts (e.g., Bu₃SnCl) to form insoluble, easily filterable polymeric fluorostannates, greatly simplifying purification.[12]
-
-
Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Conclusion and Future Outlook
The successful Stille coupling of pyrimidines is a testament to the power of rational ligand design. While classical ligands like PPh₃ and AsPh₃ have their place, particularly with more reactive bromo- and iodopyrimidines, the use of bulky, electron-rich Buchwald-type phosphines and N-Heterocyclic Carbenes has become the gold standard for challenging substrates. These advanced ligands enable reactions under milder conditions, tolerate a broader range of functional groups, and provide consistently higher yields, especially when dealing with recalcitrant chloropyrimidines. For researchers and drug development professionals, mastering the selection of these high-performance ligands is essential for efficiently accessing novel and complex pyrimidine-containing molecules. Future developments will likely focus on creating even more active and selective catalysts that can operate at lower loadings and room temperature, further enhancing the sustainability and utility of this indispensable reaction.
References
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Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC. PubMed Central. Available at: [Link]
-
N-Heterocyclic carbene-palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. ResearchGate. Available at: [Link]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Available at: [Link]
-
The Stille Reaction. Myers Group, Harvard University. Available at: [Link]
-
N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journals. Available at: [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands - PMC. NIH. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
-
N-Heterocyclic carbene-palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. PubMed. Available at: [Link]
-
Structures of chiral phosphine ligands screened for 1a. ResearchGate. Available at: [Link]
-
Development of 7-membered N-heterocyclic carbene ligands for transition metals. Semantic Scholar. Available at: [Link]
-
Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF. ResearchGate. Available at: [Link]
-
Mechanism of the Stille reaction catalyzed by palladium ligated to arsine ligand: PhPdI(AsPh3)(DMF) is the species reacting with vinylstannane in DMF. PubMed. Available at: [Link]
-
Sequential Stille/Buchwald amination cross‐coupling. ResearchGate. Available at: [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
Reactivity of hemi-labile pyridyl and pyrimidyl derived chalcogen ligands towards group 10 metal phosphine precursors. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Ruthenium(II)/(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid with PPh3/AsPh3 as co-ligand. PubMed. Available at: [Link]
-
Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. PMC. Available at: [Link]
-
Syntheses, Reactivities, Characterization, and Crystal Structures of Dipalladium Complexes Containing the 1,3-pyrimidinyl Ligand. MDPI. Available at: [Link]
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- 8. Buchwald Ligands [sigmaaldrich.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
The Regiochemical Puzzle: A Comparative Guide to Site-Selective Cross-Coupling of 2,4-Dichloropyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs, particularly as kinase inhibitors, underscores the critical need for robust and selective synthetic methodologies to functionalize this privileged heterocycle. Among the most versatile starting materials is 2,4-dichloropyrimidine, a seemingly simple molecule that presents a fascinating challenge in regioselectivity. The two electronically distinct chlorine atoms at the C2 and C4 positions offer the potential for sequential, site-selective functionalization, opening avenues to vast chemical space and enabling the rapid generation of diverse compound libraries.
This guide provides an in-depth, comparative analysis of the primary cross-coupling methodologies used to functionalize 2,4-dichloropyrimidines. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings that govern site selectivity, compare the performance of different catalytic systems, and provide detailed, field-tested experimental procedures to empower your research.
The Inherent Bias: Understanding the Preference for C4
In the vast majority of cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, 2,4-dichloropyrimidine exhibits a strong intrinsic preference for reaction at the C4 position. This selectivity is a fundamental property of the pyrimidine ring's electronic structure. The C4 position is more electron-deficient and thus more susceptible to both nucleophilic attack in SNAr reactions and oxidative addition of a low-valent metal catalyst (typically Pd(0)) in cross-coupling cycles. This inherent reactivity order, C4 > C2, has traditionally dictated the strategy for synthesizing 2,4-disubstituted pyrimidines, where the C4 substituent is installed first.
However, relying solely on this intrinsic bias can be synthetically limiting. The ability to invert this selectivity and functionalize the C2 position first is highly desirable, as it unlocks alternative synthetic routes and allows for the exploration of previously inaccessible chemical space. This guide will therefore focus on the catalytic systems and conditions that either leverage the natural C4 selectivity or ingeniously overcome it to achieve C2 functionalization.
Comparative Analysis of Key Cross-Coupling Reactions
We will now examine the site selectivity of three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and C-S Coupling—and introduce nickel-based systems as a cost-effective and sometimes complementary alternative.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds. When applied to 2,4-dichloropyrimidine, the reaction is overwhelmingly selective for the C4 position, often with high to excellent yields.
Catalytic Systems & Performance:
Palladium-based catalysts are the workhorses for this transformation. Systems like Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine ligands reliably deliver the C4-arylated product. The choice of solvent, base, and catalyst loading can be optimized for efficiency, with microwave-assisted protocols offering significantly reduced reaction times.
While less common for this specific substrate, nickel catalysts present a viable alternative to palladium. Studies comparing Ni and Pd systems for Suzuki couplings have shown that nickel can be highly effective, though it may require different ligand systems and conditions. For instance, Ni(dppf)Cl₂ has been explored as a robust catalyst for cross-coupling of other chloroheterocycles and its principles are applicable here. The primary driver for exploring nickel is its lower cost, a significant factor in process and scale-up chemistry.
Data Summary: C4-Selective Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time | Yield (%) | C4:C2 Ratio | Reference |
| Pd(PPh₃)₄ (0.5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 15 min | 95 | >98:2 | |
| Pd(OAc)₂ / SPhos | Arylboronic acids | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 85-95 | Highly C4-selective | |
| Ni(cod)₂ / PPh₂Me | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 h | ~75 (analogous system) | C5 selective on 2,5-dichloropyridine |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The introduction of nitrogen nucleophiles is paramount in medicinal chemistry. The Buchwald-Hartwig amination offers a powerful, catalytic alternative to traditional SNAr, often providing superior regioselectivity and milder reaction conditions.
Catalytic Systems & Performance:
For the amination of 2,4-dichloropyrimidines, palladium catalysis demonstrates a stark advantage over uncatalyzed SNAr. While an SNAr reaction might yield a difficult-to-separate 70:30 mixture of C4 and C2 isomers, a well-chosen Buchwald-Hartwig system can deliver >99:1 selectivity for the desired C4 product. The choice of a bidentate phosphine ligand, such as dppb (1,4-bis(diphenylphosphino)butane), in combination with a palladium source like Pd(OAc)₂, is crucial for achieving this high degree of control.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Logical Flow of Site Selectivity", shape=plaintext, fontsize=10];
Data Summary: C4-Selective Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time | C4:C2 Ratio | Yield (%) | Reference |
| Pd(OAc)₂ / dppb | Dibutylamine | LiHMDS | THF | 0 | 1 h | >99:1 | 95 | |
| Pd(PPh₃)₄ | Aniline | Cs₂CO₃ | Toluene | 100 | 16 h | Highly C4-selective | Good-Excellent | |
| BrettPhos Pd G4 | Various Amines | K₃PO₄ | t-BuOH | 100 | 3 days | Highly C4-selective | Good-Excellent |
C-S Coupling: A Gateway to Unconventional C2 Selectivity
While Suzuki and Buchwald-Hartwig reactions generally follow the intrinsic C4 preference, recent breakthroughs in C-S coupling have demonstrated a remarkable inversion of this selectivity. This represents a paradigm shift in the functionalization of 2,4-dichloropyrimidines.
Catalytic Systems & Performance:
The key to achieving C2 selectivity lies in the specific combination of a palladium precatalyst and a bulky N-heterocyclic carbene (NHC) ligand. Researchers discovered that using the (η³-tBu-indenyl)PdCl(IPent) precatalyst enables the selective thiolation at the C2 position under mild conditions. This stands in stark contrast to thousands of previously reported couplings that favor C4.
The selectivity is highly sensitive to the precatalyst structure. For instance, switching to a Pd-PEPPSI type precatalyst with the same ligand reverts the selectivity back to the conventional C4 product, and even enhances it compared to the uncatalyzed SNAr reaction. This highlights the subtle interplay between the metal center, ligand architecture, and substrate that dictates the regiochemical outcome. The mechanism for this unusual C2-selectivity is still under investigation but may involve a pathway that does not proceed through a typical oxidative addition step.
Data Summary: Comparative C-S Coupling Selectivity
| Precatalyst | Thiol | Base | Solvent | Temp (°C) | C2:C4 Ratio | Reference |
| (η³-tBu-indenyl)PdCl(IPent) | 1-Octanethiol | DBU | THF | 0 | 13:1 | |
| (η³-allyl)PdCl(IPent) | 1-Octanethiol | DBU | THF | 0 | 11:1 | |
| Pd-PEPPSI-IPent | 1-Octanethiol | DBU | THF | 0 | 1:22 | |
| None (SNAr) | 1-Octanethiol | DBU | THF | 0 | ~1:6 |
Mechanistic Considerations: The Heart of Selectivity
The site selectivity in palladium-catalyzed cross-coupling is primarily determined by the initial oxidative addition step. The Pd(0) catalyst preferentially inserts into the more electrophilic C-Cl bond, which is at the C4 position.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="General Catalytic Cycle and Selectivity", shape=plaintext, fontsize=10];
The groundbreaking C2-selective C-S coupling suggests an alternative mechanism may be at play with specific catalyst systems. It is hypothesized that factors beyond simple oxidative addition, possibly involving different palladium species or a non-traditional C-Cl activation mechanism, are responsible for this inverted selectivity. Computational studies suggest that while oxidative addition should be faster at C4, the unique ligand environment of the C2-selective catalyst may alter the reaction pathway.
Experimental Protocols
To ensure the practical application of this guide, we provide detailed, step-by-step protocols for representative C4- and C2-selective reactions.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)
-
Objective: To synthesize 2-chloro-4-phenylpyrimidine with high C4 selectivity.
-
Rationale: This protocol utilizes a standard, highly effective palladium catalyst and microwave irradiation to achieve a rapid and high-yielding transformation, leveraging the intrinsic C4 reactivity.
-
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.05 mmol)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave reactor
-
-
Procedure:
-
To a 10 mL microwave vial, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), phenylboronic acid (128 mg, 1.05 mmol), K₂CO₃ (415 mg, 3.0 mmol), and Pd(PPh₃)₄ (5.8 mg, 0.005 mmol).
-
Add 1,4-dioxane (3 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the C4-arylated product.
-
Protocol 2: C2-Selective C-S Coupling
-
Objective: To synthesize 2-(octylthio)-4-chloropyrimidine, demonstrating a reversal of the conventional site selectivity.
-
Rationale: This protocol employs a specialized palladium precatalyst with a bulky NHC ligand, which has been shown to uniquely favor functionalization at the C2 position. The reaction is run at low temperature to maximize selectivity.
-
Reagents & Equipment:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
1-Octanethiol (0.6 mmol)
-
(η³-1-tBu-indenyl)PdCl(IPent) precatalyst (0.025 mmol, 5 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol)
-
Anhydrous Tetrahydrofuran (THF) (2.5 mL)
-
Schlenk flask or oven-dried vial with stir bar and septum
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the (η³-1-tBu-indenyl)PdCl(IPent) precatalyst (14 mg, 0.025 mmol) to an oven-dried reaction vial.
-
Add 2,4-dichloropyrimidine (74.5 mg, 0.5 mmol).
-
Seal the vial, remove from the glovebox (if used), and add anhydrous THF (2.5 mL) via syringe.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add 1-octanethiol (104 µL, 0.6 mmol) via syringe.
-
Add DBU (90 µL, 0.6 mmol) dropwise via syringe.
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the C2-thiolated product.
-
Conclusion and Future Outlook
The selective functionalization of 2,4-dichloropyrimidine is a testament to the power and subtlety of modern transition metal catalysis. While the inherent electronic properties of the pyrimidine ring strongly favor reaction at the C4 position—a bias that can be effectively exploited in Suzuki and Buchwald-Hartwig couplings—recent advances have shown that this preference is not absolute. The development of specialized palladium/NHC catalyst systems has unlocked the previously challenging C2 position for C-S coupling, dramatically expanding the synthetic toolkit for medicinal chemists.
This guide has provided a comparative framework for understanding and implementing these selective transformations. By appreciating the mechanistic drivers behind regioselectivity and utilizing the detailed protocols provided, researchers can now more strategically and efficiently access a wider array of 2,4-disubstituted pyrimidines, accelerating the discovery of next-generation therapeutics. The ongoing exploration into the mechanisms of unconventional selectivity promises to yield even more sophisticated catalytic systems, further refining our control over this critical class of molecules.
References
-
Neufeldt, S. R., & Jackson, O. D. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Advance online publication. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. [Link]
-
Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Song, J. J., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(25), 5589–5592. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Handy, S. T., & Anderson, J. C. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Procter, D. J., et al. (2021). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 19(42), 9205-9210. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Anderson, J. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central. [Link]
-
NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Hazari, N., et al. (2015). Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). Angewandte Chemie International Edition, 54(45), 13352-13356. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Tributylstannyl)pyrimidine
Introduction: 4-(Tributylstannyl)pyrimidine and its analogs are valuable reagents in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling. However, their utility is matched by significant toxicity, primarily attributed to the tributyltin (TBT) moiety. As researchers and drug development professionals, our responsibility extends beyond successful synthesis to ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Adherence to these procedures is not merely a matter of compliance but a critical component of our commitment to laboratory safety and environmental stewardship.
Section 1: Hazard Assessment & Risk Mitigation
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. The hazards associated with this compound are almost entirely dictated by its tributyltin component, one of the most toxic forms of organotin compounds.[1]
Toxicological Profile: Human Health Hazards
Tributyltin compounds are potent toxins with multi-system effects. Exposure can occur via inhalation, ingestion, or skin absorption.[1][2]
-
Acute Toxicity: The compound is toxic if swallowed, harmful in contact with skin, and toxic if inhaled.[3][4][5] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[1][6]
-
Chronic & Organ-Specific Toxicity: Prolonged or repeated exposure causes damage to organs, particularly the immune system (thymus), central nervous system, and endocrine system.[1][4][7]
-
Reproductive Hazard: Evidence suggests that tributyltin compounds may damage fertility or the unborn child.[3][4][5]
Ecotoxicity Profile: Environmental Hazards
The environmental persistence and toxicity of tributyltin are well-documented. It is classified as very toxic to aquatic life with long-lasting effects.[3][4] Historically used in marine anti-fouling paints, TBT has been shown to cause significant harm to marine ecosystems, bioaccumulating in organisms like shellfish and causing reproductive abnormalities in mollusks even at extremely low concentrations.[1] Therefore, preventing its release into any water system is of paramount importance.[8]
Regulatory Exposure Limits
To protect laboratory personnel, regulatory bodies have established strict occupational exposure limits (OELs) for organotin compounds. These limits underscore the need for engineering controls and diligent handling practices.
| Regulatory Body | Exposure Limit (8-hour TWA) | Notes |
| OSHA (Occupational Safety and Health Administration) | 0.1 mg/m³ (as Sn) | Legally enforceable PEL.[9][10] |
| NIOSH (National Institute for Occupational Safety and Health) | 0.1 mg/m³ (as Sn) | Recommended exposure limit (REL).[9] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.1 mg/m³ (as Sn) | Threshold Limit Value (TLV) with a skin notation, indicating potential for significant absorption through the skin.[11] |
Section 2: Pre-Disposal Safety & Handling
Proper disposal begins long before waste leaves the laboratory. It starts with correct handling during and after the experimental procedure.
-
Mandatory Engineering Controls: All work involving this compound, including weighing, transferring, and the collection of waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]
-
Required Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable.
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene. Double-gloving is recommended.[13]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[13]
-
Respiratory Protection: If there is any risk of generating aerosols or working outside of a fume hood (which should be avoided), a NIOSH-approved respirator is necessary.[13]
-
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
The causality behind immediate segregation is to prevent cross-contamination and ensure regulatory compliance. Mixing highly toxic organotin waste with other streams complicates disposal and can create unforeseen hazards.
-
Action: As soon as a waste material containing this compound is generated, it must be placed in a dedicated hazardous waste container. Do not mix it with other organic, aqueous, or solid waste streams.[12][13]
-
Waste Streams:
-
Liquid Waste: Unused reagents, reaction mixtures, and solvent rinses.
-
Solid Waste: Contaminated consumables such as pipette tips, weighing paper, silica gel, and gloves.
-
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and clearly communicate the hazard to all personnel.
-
Action: Use only chemically resistant, leak-proof containers equipped with a secure, sealing cap.[8][13]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled clearly and accurately. The label must include:
-
The words "Hazardous Waste" [12]
-
The full chemical name: "this compound" and other components if in a mixture.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Step 3: Temporary Storage in the Laboratory
Waste must be stored safely in a designated satellite accumulation area within the lab until it is ready for pickup.
-
Action: Keep the sealed waste container in a secondary containment bin within or near the fume hood where the waste was generated. This location should be away from incompatible materials.[12][13] Keep the container closed at all times except when adding waste.
Step 4: Arranging for Final Disposal
Organotin compounds cannot be neutralized or disposed of via standard laboratory drains or trash.
-
Action: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][14] These entities are equipped to handle and dispose of highly toxic materials in accordance with all local, state, and federal regulations.[15]
Section 4: Emergency Procedures: Spill & Decontamination
Accidents require a prepared and immediate response to mitigate exposure and environmental release.
Spill Management Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[3]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for organotins.[13]
-
Decontaminate: Clean the spill area thoroughly (see below).
-
Report: Report the spill to your laboratory supervisor and EHS department.
Decontamination of Labware and Surfaces
To ensure the safe reuse of glassware and prevent cross-contamination, a two-stage decontamination process is required.
-
Initial Rinse: Rinse the glassware or surface with an organic solvent (e.g., acetone) to remove the bulk of the organotin residue. This rinse solvent must be collected as hazardous liquid organotin waste.[13]
-
Oxidative Soak: Soak the rinsed glassware overnight in an oxidizing solution, such as a 10% bleach solution or 20% nitric acid. This helps to break down residual organotin compounds.[13]
-
Final Cleaning: After the soak, decant the oxidizing solution into a designated hazardous waste container.[13] The glassware can then be washed with soap and water.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from experiments involving this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Conclusion
The responsible management of this compound is a non-negotiable aspect of its use in research and development. By internalizing the significant human and environmental toxicities of this compound, adhering to rigorous handling protocols, and following a systematic disposal plan, we can continue to leverage its synthetic utility while upholding our fundamental duties to protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures in your facility.
References
- Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Tin and Compounds | Public Health Statement. Centers for Disease Control and Prevention.
- BenchChem. (n.d.). Technical Support Center: Safe Handling of Tributyltin (TBT) Compounds. BenchChem.
- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. NSW EPA.
- Environment Canada. (n.d.). Code of practice: management of tetrabutyltin. Canada.ca.
- BenchChem. (n.d.).
- AFG Bioscience LLC. (2016). SAFETY DATA SHEET: 5-Bromo-4-(tributylstannyl)pyrimidine. AFG Bioscience.
- Apollo Scientific. (2023). SAFETY DATA SHEET: Tributyltin azide. Apollo Scientific.
- Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT). Oregon.gov.
- Occupational Safety and Health Administration (OSHA). (n.d.). Butyltin Trichloride. OSHA.gov.
- Santa Cruz Biotechnology. (n.d.).
- Starek, A. (2009). [Tributyltin compounds--the substances noxious to health]. Roczniki Państwowego Zakładu Higieny, 60(1), 3–11.
- Occupational Safety and Health Administration (OSHA). (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). OSHA.gov.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(Tri-n-butylstannyl)pyridine. Fisher Scientific.
- Haz-Map. (n.d.). Tin, organic compounds.
- Sigma-Aldrich. (n.d.). 2-(Tributylstannyl)pyrimidine 95%. Sigma-Aldrich.
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-(Tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The utility of organotin reagents, such as 4-(tributylstannyl)pyrimidine, in modern synthetic chemistry is undeniable. Their role in forging complex carbon-carbon bonds has accelerated the development of novel therapeutics and functional materials. However, the potent reactivity of these compounds is intrinsically linked to significant health and environmental hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research environment.
Understanding the Adversary: Hazard Profile of this compound
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[2][3] Accidental ingestion of even small amounts can lead to severe health consequences, and animal studies indicate that ingestion of less than 40 grams could be fatal.[4]
-
Skin and Eye Irritation: Direct contact can cause severe skin irritation, chemical burns, and serious eye irritation.[2][3][4][5] Organotin compounds can be readily absorbed through the skin, leading to systemic effects.[4]
-
Systemic Effects: Prolonged or repeated exposure can cause damage to organs, particularly the central nervous system, immune system, liver, and kidneys.[4][6][7] Tributyltin compounds have also been shown to have reproductive effects in laboratory animals.[1]
-
Environmental Hazard: Tributyltin compounds are very toxic to aquatic life with long-lasting effects.[4][8]
Given this significant hazard profile, a stringent and proactive approach to safety is paramount.
Fortifying the Front Line: Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to prevent all routes of exposure. The following PPE is mandatory when handling this compound:
| PPE Component | Specifications | Rationale |
| Gloves | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Provides a robust barrier against skin contact. Organotins can penetrate single gloves, and double gloving offers additional protection in case of a breach. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols, which can cause severe eye damage.[9] |
| Body Protection | A flame-retardant laboratory coat, supplemented with a chemically resistant apron. | Protects the body from spills and splashes.[6] Impervious clothing is critical to prevent skin contact.[9] |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood. | A properly functioning fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[6] |
Donning and Doffing Procedure: A Critical Sequence
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
The Operational Blueprint: From Benchtop to Waste
A meticulously planned workflow is the cornerstone of safe chemical handling. The following step-by-step guide outlines the key stages of working with this compound.
Key Procedural Insights:
-
Inert Atmosphere Techniques: Organotin reagents are often air-sensitive.[6] Employing Schlenk line or glovebox techniques is crucial for both reagent stability and safety.
-
Never Work Alone: Due to the high toxicity, it is imperative that at least one other person is aware of the work being conducted.[6]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use an absorbent material or a spill pillow to contain the spill, place it in a sealed container, and dispose of it as hazardous waste.[1] Respiratory protection may be necessary for large spills in confined areas.[1]
The Final Act: A Responsible Disposal Plan
Improper disposal of organotin waste poses a significant threat to the environment and public health. A dedicated and clearly labeled waste stream is mandatory.
Critical Disposal Considerations:
-
Waste Containers: All organotin waste must be kept in sealed metal or plastic containers to prevent atmospheric emissions.[10]
-
Regulatory Compliance: Disposal methods must adhere to all local, state, and federal regulations.[9]
-
Decontamination of Glassware: A practical method for removing organotin residues involves treatment with a suitable quenching agent followed by thorough rinsing.[11] A final rinse with a bleach solution can help to oxidize any remaining traces.[12]
Emergency Protocols: Preparedness is Paramount
In the event of an exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can harness the synthetic power of this compound while mitigating the inherent risks. A culture of safety, built upon a foundation of knowledge and meticulous practice, is the most valuable tool in any laboratory.
References
- ORGANOTIN COMPOUNDS. CDC Stacks.
- Standard Oper
- Tributyltin - Wikipedia.
- An Overview on Toxicity of Tributyltin - International Scientific Organiz
- TRIBUTYLTIN (TBT) | Oregon Department of Human Services.
- Tributyltin bromide - Santa Cruz Biotechnology.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority.
- Dealing with Organotin reactions : r/chemistry - Reddit.
- A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Public
- 5-(Tributylstannyl)pyrimidine | C16H30N2Sn | CID 2763249 - PubChem.
- 2-(Tributylstannyl)pyrimidine | C16H30N2Sn | CID 2763251 - PubChem.
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- 2. 5-(Tributylstannyl)pyrimidine | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Tributylstannyl)pyrimidine | C16H30N2Sn | CID 2763251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
